Laurylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044322 | |
| Record name | Dodecylamine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-73-7 | |
| Record name | Dodecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylamine hydrochloride | |
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| Record name | Dodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAURYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Laurylamine Hydrochloride: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Laurylamine hydrochloride, a cationic surfactant, is a versatile molecule with a growing portfolio of applications in diverse research fields. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amine hydrochloride head group, drives its utility in areas ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Surfactant Properties and Micelle Formation
This compound's primary function in aqueous solutions is as a surfactant. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual this compound molecules self-assemble into spherical structures called micelles. This process is driven by the hydrophobic effect, which sequesters the hydrophobic lauryl chains in the core of the micelle, away from the aqueous environment, while the hydrophilic amine heads form the outer corona.
Table 1: Critical Micelle Concentration (CMC) of Related Cationic Surfactants
| Surfactant | CMC (M) | Temperature (°C) | Method |
| Decyltrimethylammonium bromide | 0.065 | 25 | Not Specified |
| Dodecyltrimethylammonium bromide | 0.016 | 25 | Not Specified |
| Hexadecyltrimethylammonium bromide | 0.00092 | 25 | Not Specified |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
A common method for determining the CMC of ionic surfactants is through conductometry.
Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and place it in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Immerse the conductivity probe into the water and allow the temperature to equilibrate.
-
Record the initial conductivity of the deionized water.
-
Make successive additions of small, known volumes of the this compound stock solution to the beaker.
-
After each addition, allow the solution to stir until a stable conductivity reading is obtained, and record the value.
-
Continue this process over a range of concentrations that is expected to bracket the CMC.
-
Plot the specific conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
Nanoparticle Synthesis and Stabilization
This compound serves as a crucial capping and stabilizing agent in the synthesis of various nanoparticles. Its molecules adsorb onto the surface of the forming nanoparticles, preventing their aggregation and controlling their size and morphology. The positively charged amine groups can also influence the surface charge of the nanoparticles, which is a critical factor in their subsequent applications.
Table 2: Examples of Nanoparticles Synthesized with Laurylamine as a Stabilizer
| Nanoparticle Type | Precursor | Reducing/Reaction Conditions | Resulting Particle Size | Reference |
| Palladium (Pd) | Palladium(II) chloride | Not specified | ~5 nm | [Not explicitly stated in provided text] |
| Gold (Au) | Gold(I) chloride | Thermolysis at 60 °C in chloroform | ~100 nm (with octadecylamine) | [Not explicitly stated in provided text] |
Experimental Protocol: Synthesis of Laurylamine-Stabilized Gold Nanoparticles
This protocol is adapted from methods using alkylamines for nanoparticle synthesis.
Objective: To synthesize stable gold nanoparticles using this compound as a capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 0.01 M).
-
In a separate beaker, prepare an aqueous solution of this compound (e.g., 0.1 M).
-
In a flask, add a specific volume of the HAuCl₄ solution and dilute with deionized water.
-
While stirring vigorously, add a calculated amount of the this compound solution to the HAuCl₄ solution.
-
Prepare a fresh, ice-cold solution of NaBH₄ (e.g., 0.1 M).
-
Rapidly inject the NaBH₄ solution into the gold-laurylamine hydrochloride mixture under vigorous stirring.
-
A color change to deep red or purple indicates the formation of gold nanoparticles.
-
Continue stirring for at least one hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in deionized water.
Drug Delivery Systems: Micelles and Liposomes
The self-assembly of this compound into micelles provides a nano-sized carrier system for the encapsulation of hydrophobic drugs. The hydrophobic core of the micelles can solubilize poorly water-soluble therapeutic agents, enhancing their bioavailability. Similarly, as a cationic lipid, this compound can be incorporated into liposomal formulations. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The positive charge imparted by this compound can enhance the interaction of these delivery systems with negatively charged cell membranes, potentially improving drug uptake.
While specific data for drug loading and encapsulation efficiency for this compound-based systems are not extensively reported, the general principles and methodologies are well-established.
Experimental Protocol: Preparation of Drug-Loaded Micelles
Objective: To encapsulate a hydrophobic drug within this compound micelles.
Materials:
-
This compound
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off)
Methodology:
-
Dissolve the hydrophobic drug and this compound in a small amount of a suitable organic solvent.
-
Slowly add this organic solution to a larger volume of deionized water while stirring. The concentration of this compound in the final aqueous solution should be well above its CMC.
-
The organic solvent is then removed, typically by evaporation under reduced pressure or by dialysis.
-
For dialysis, the micellar solution is placed in a dialysis bag and dialyzed against a large volume of deionized water for an extended period (e.g., 24-48 hours) with several changes of the dialysis medium. This removes the free drug and organic solvent.
-
The resulting solution contains the drug-loaded micelles.
-
To determine the drug loading capacity and encapsulation efficiency, the amount of encapsulated drug is quantified (e.g., by UV-Vis spectrophotometry or HPLC after disrupting the micelles with a suitable solvent) and compared to the initial amount of drug used.
Corrosion Inhibition
This compound is an effective corrosion inhibitor, particularly for metals in acidic environments.[1] Its mechanism of action involves the adsorption of the laurylamine molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1]
The adsorption process is facilitated by the interaction of the polar amine head group with the metal surface. The long, hydrophobic lauryl tail then orients away from the surface, creating a dense, non-polar layer that repels water and corrosive ions. This protective film inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]
Table 3: Corrosion Inhibition Efficiency of Dodecylamine
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| Carbon Steel | 0.3 M HCl | 100 ppm | 35 | Not specified |
| Carbon Steel | 0.3 M HCl | 100 ppm | 45 | Not specified |
| Carbon Steel | 0.3 M HCl | 100 ppm | 55 | Not specified |
Note: Specific inhibition efficiency values were not provided in the search results, but the presence of data in tables was indicated.
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
Objective: To quantify the effectiveness of this compound as a corrosion inhibitor.
Materials:
-
Metal coupons (e.g., carbon steel)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: metal coupon; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)
-
Polishing papers and acetone (B3395972) for cleaning
Methodology:
-
Prepare the metal coupon (working electrode) by polishing it with successively finer grades of abrasive paper, followed by degreasing with acetone and rinsing with deionized water.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive solution, either with or without the desired concentration of this compound.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density to obtain a Tafel plot.
-
From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.
Mandatory Visualizations
Mechanism of Micelle Formation
Caption: Self-assembly of this compound monomers into a micelle above the CMC.
Experimental Workflow for Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition efficiency using potentiodynamic polarization.
Mechanism of Corrosion Inhibition by this compound
Caption: Mechanism of corrosion inhibition by this compound on a metal surface.
References
Laurylamine Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a primary amine salt structure. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) headgroup, underpins its diverse applications in research and industry, including as a corrosion inhibitor, emulsifying agent, and a component in drug delivery systems. This technical guide provides a detailed examination of its chemical properties, structure, synthesis, and key experimental methodologies.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder or solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈ClN | [3][4][5] |
| Molecular Weight | 221.81 g/mol | [3][4][5] |
| Melting Point | 186-188 °C | [3][6] |
| Boiling Point | 247-249 °C | [3][7] |
| Solubility in Water | Soluble | [4][8] |
| pKa (of Dodecylamine) | 10.63 at 25°C | [7][9] |
| Appearance | White to almost white powder/crystal | [1][2] |
Structural Information
The structural identity of this compound is well-defined, comprising a dodecylammonium cation and a chloride anion. This ionic nature is crucial to its chemical behavior and physical properties.
| Identifier | Value | Source(s) |
| IUPAC Name | dodecan-1-amine;hydrochloride | [3] |
| Alternative IUPAC Name | dodecylazanium chloride | [5] |
| CAS Number | 929-73-7 | [3][4][5] |
| SMILES | CCCCCCCCCCCC[NH3+].[Cl-] | [3][5] |
| InChI | InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | [3][5] |
| InChIKey | TWFQJFPTTMIETC-UHFFFAOYSA-N | [3][5] |
Crystal Structure
The crystalline arrangement of this compound has been elucidated through X-ray crystallography. The unit cell parameters for its crystal lattice are provided below.
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [5] |
| Space Group | P 1 21 1 | [5] |
| a | 5.682 Å | [5] |
| b | 7.186 Å | [5] |
| c | 17.775 Å | [5] |
| α | 90° | [5] |
| β | 92.75° | [5] |
| γ | 90° | [5] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a straightforward acid-base reaction.
An alternative synthetic route involves the reduction of 1-azidododecane.[3]
As a salt of a weak base and a strong acid, this compound exhibits specific chemical reactivity:
-
Weak Base Behavior : In solution, it can neutralize stronger bases, leading to the precipitation of dodecylamine under alkaline conditions.[4]
-
Hydrolysis : In aqueous solutions, it can undergo hydrolysis to form dodecylamine and hydrochloric acid.[3]
-
Reaction with Oxidizing Agents : It can react with strong oxidizing agents.[4]
Experimental Protocols
Spectroscopic Characterization
Detailed structural elucidation of this compound relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation : Dissolve a small amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Analysis : The spectrum is expected to show characteristic signals for the methyl (CH₃) group at the end of the alkyl chain, the methylene (B1212753) (CH₂) groups, and the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR Analysis : The spectrum will display distinct signals for each unique carbon atom in the dodecyl chain. The chemical shifts will vary depending on their position relative to the ammonium group.
Infrared (IR) Spectroscopy
-
Objective : To identify the functional groups present in the molecule.
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis : Key absorption bands to identify include:
-
N-H stretching vibrations of the ammonium group (typically in the range of 3200-2800 cm⁻¹).
-
C-H stretching vibrations of the alkyl chain (around 2960-2850 cm⁻¹).
-
N-H bending vibrations (around 1600-1500 cm⁻¹).
-
The logical workflow for the spectroscopic identification of this compound is depicted below.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific domains.
-
Drug Delivery : Its surfactant properties are utilized in the formation of micelles and liposomes for encapsulating and delivering therapeutic agents.[3]
-
Gene Transfection : It can act as a non-viral vector for gene delivery by complexing with DNA to facilitate cellular uptake.[3]
-
Nanoparticle Synthesis : It serves as a catalyst in sol-gel processes for producing silica (B1680970) and other nanoparticles.[3]
-
Corrosion Inhibition : this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic environments.[3]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. In case of contact, the affected area should be rinsed thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Buy this compound | 929-73-7 [smolecule.com]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Dodecylamine | 124-22-1 [chemicalbook.com]
Laurylamine hydrochloride synthesis methods for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of Laurylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like this compound is a fundamental process. This guide provides a detailed overview of two primary laboratory-scale methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams.
Introduction
This compound, also known as dodecylamine (B51217) hydrochloride, is the hydrochloride salt of laurylamine (dodecylamine). It is a cationic surfactant with applications in various fields, including as a flotation agent, an emulsifier, and an intermediate in the synthesis of more complex molecules. The presence of a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) head group gives it its characteristic surfactant properties. This guide will focus on two common laboratory synthesis routes: the direct hydrochlorination of dodecylamine and a two-step synthesis from lauronitrile.
Synthesis Methodologies
Two effective methods for the laboratory synthesis of this compound are detailed below.
Method 1: Direct Hydrochlorination of Dodecylamine
This is the most straightforward and high-yielding method, involving the direct reaction of dodecylamine with hydrochloric acid.
Experimental Protocol:
A procedure for the direct hydrochlorination of dodecylamine has been well-documented.[1][2]
-
Dissolution: Dissolve dodecylamine (85 g, 0.46 mol) in 500 mL of methylene (B1212753) chloride in a suitable reaction vessel.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Acidification: Saturate the cooled solution with anhydrous hydrogen chloride gas over a period of 45 minutes.[1] Alternatively, excess concentrated hydrochloric acid (37%) can be mixed with an ethanolic solution of dodecylamine at room temperature.[2]
-
Precipitation and Isolation: The white, crystalline solid of this compound will precipitate out of the solution.[1]
-
Filtration and Drying: Separate the solid product by filtration and dry it in a vacuum desiccator over phosphorus pentoxide to yield the final product.[1]
Method 2: Two-Step Synthesis from Lauronitrile
This method involves the reduction of lauronitrile (dodecanenitrile) to dodecylamine, followed by its conversion to the hydrochloride salt. While a direct, complete protocol for this specific two-step synthesis is not available in the provided search results, it can be constructed from established chemical principles. The synthesis of lauronitrile itself can be achieved from lauric acid.[3]
Step 1: Reduction of Lauronitrile to Dodecylamine (Illustrative Protocol)
The reduction of nitriles to primary amines is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Experimental Protocol (Illustrative):
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve lauronitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain crude dodecylamine. The crude amine can be purified by distillation.
Step 2: Conversion to this compound
The dodecylamine obtained from the reduction of lauronitrile can then be converted to its hydrochloride salt using the same procedure as in Method 1.
Experimental Protocol:
Follow the experimental protocol outlined in Method 1 for the direct hydrochlorination of dodecylamine.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the direct hydrochlorination method.
| Parameter | Value | Reference |
| Starting Material | Dodecylamine | [1] |
| Reagent | Anhydrous Hydrogen Chloride | [1] |
| Solvent | Methylene Chloride | [1] |
| Reaction Temperature | 0°C | [1] |
| Reaction Time | 45 minutes | [1] |
| Yield | 95.5% | [1] |
| Starting Material | Dodecylamine | [2] |
| Reagent | Concentrated Hydrochloric Acid (37%) | [2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | Not Specified | [2] |
| Yield | Quantitative | [2] |
Synthesis Workflow Diagrams
The logical workflows for the described synthesis methods are illustrated below using Graphviz.
Caption: Direct Hydrochlorination of Dodecylamine.
Caption: Two-Step Synthesis from Lauronitrile.
References
Laurylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a wide range of applications in research and development, including in the formulation of drug delivery systems. As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This in-depth technical guide provides a comprehensive overview of the safety data for this compound, including detailed handling precautions, emergency procedures, and relevant experimental protocols.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of this compound. This data has been compiled from various safety data sheets and toxicological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 929-73-7 | |
| Molecular Formula | C₁₂H₂₈ClN | |
| Molecular Weight | 221.81 g/mol | |
| Appearance | White solid | |
| Melting Point | 196-198 °C | |
| Boiling Point | 247-249 °C | |
| Solubility in Water | ~78 mg/L at 25 °C |
Table 2: Toxicological Data for this compound
| Endpoint | Result | Species | Method |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw[1] | Rat | OECD Guideline 423[1][2][3][4] |
| Acute Dermal Irritation | Non-irritant[5][6] | Rabbit | OECD Guideline 404[5][6][7][8] |
| Skin Corrosion | No data available | OECD Guideline 431 | |
| Eye Irritation | Data not available | OECD Guideline 492 | |
| Aquatic Toxicity (LC50, 96h) | 1.546 - 1.948 mg/L[9] | Zebra fish (Danio rerio) | OECD Guideline 203[10][11][12][13] |
| Ready Biodegradability | Data not available | OECD Guideline 301F |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following sections outline the fundamental principles of the OECD guidelines referenced in Table 2.
Acute Oral Toxicity (OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.[1][2][3][4]
Methodology:
-
Test Animals: Typically, young adult female rats are used.[1]
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, with a fasting period before dosing.
-
Dose Administration: The test substance is administered in a single oral dose via gavage.
-
Stepwise Procedure: The study starts with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, a higher dose level is tested.
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[1]
-
Endpoint: The LD50 is determined based on the dose level at which mortality is observed. For this compound, no mortality was observed at 2000 mg/kg, leading to an LD50 value of > 2000 mg/kg.[1]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6][7][8]
Methodology:
-
Test Site Preparation: A small area of the animal's back is clipped free of fur.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to the prepared skin and covered with a semi-occlusive dressing for a 4-hour exposure period.[5][6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the reactions is scored according to a standardized scale.
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions. This compound was found to be non-irritating in a study following this guideline.[5][6]
Fish, Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[10][11][12][13]
Methodology:
-
Test Species: A sensitive freshwater fish species, such as the Zebra fish (Danio rerio), is used.[9]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[10][11]
-
Endpoint: The LC50 value and its 95% confidence limits are calculated. For this compound, the 96-hour LC50 was determined to be between 1.546 and 1.948 mg/L.[9]
Handling Precautions and Personal Protective Equipment (PPE)
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Protects against splashes which can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. It is crucial to consult the manufacturer's glove selection chart for specific breakthrough times, as data for this compound is not readily available. General guidance suggests poor resistance of nitrile gloves to amines.[14] | Prevents skin contact, which can cause irritation or burns.[15][16] |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with cartridges suitable for ammonia and methylamine should be used.[15][17][18][19][20] | Prevents respiratory irritation from dust or aerosols.[15] |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
-
Remove contaminated clothing immediately and wash it before reuse.
Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
The following workflow outlines the general procedure for responding to a spill of this compound.
Minor Spill (Small quantity, contained, and personnel are trained):
-
Alert others in the immediate area.
-
Don appropriate PPE as outlined in Table 3.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For corrosive amines, a neutralizing absorbent can be used cautiously.[21]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[22]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
-
Restock the spill kit.
Major Spill (Large quantity, uncontained, or poses an immediate hazard):
-
Alert others and activate the nearest fire alarm if necessary.
-
Call emergency services and provide them with the identity and nature of the spilled material.[21][22]
-
Only trained emergency response personnel should attempt to clean up a major spill.
Conclusion
This compound presents moderate hazards that require careful management in a laboratory setting. While it has low acute oral toxicity and is not a skin irritant, its potential for serious eye damage and high aquatic toxicity necessitates stringent adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment. A thorough understanding and application of this information are essential for a safe and productive research environment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. nite.go.jp [nite.go.jp]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. eurofins.com.au [eurofins.com.au]
- 14. gloves.com [gloves.com]
- 15. americanindustrialsafety.com [americanindustrialsafety.com]
- 16. worksafegear.com.au [worksafegear.com.au]
- 17. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 18. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 21. carleton.ca [carleton.ca]
- 22. oehs.tulane.edu [oehs.tulane.edu]
The Core Mechanism of Laurylamine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties and Antimicrobial Action of a Prototypical Cationic Surfactant
Introduction
Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a primary aliphatic amine salt that functions as a cationic surfactant.[1][2] Its amphiphilic nature, characterized by a 12-carbon hydrophobic alkyl chain (lauryl group) and a hydrophilic primary ammonium (B1175870) headgroup, dictates its behavior in aqueous solutions and at interfaces.[2] This guide provides a detailed exploration of the mechanism of action of this compound, focusing on its fundamental physicochemical properties and its well-documented antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function.
Physicochemical Properties and Behavior in Solution
This compound is a white solid that is soluble in water.[1][2] In an aqueous environment, it dissociates into a positively charged dodecylammonium cation and a chloride anion. The cationic headgroup is hydrophilic, while the long alkyl chain is hydrophobic. This dual characteristic drives the molecule's surface activity.
Surface Tension Reduction and Micellization
Like all surfactants, this compound monomers initially migrate to interfaces, such as the air-water interface, orienting themselves with their hydrophobic tails directed away from the water. This accumulation disrupts the cohesive energy at the surface, thereby reducing the surface tension of the solution.[3][4]
As the concentration of the surfactant increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . Above the CMC, the bulk solution becomes saturated with monomers, and any additional surfactant molecules self-assemble into spherical or cylindrical aggregates called micelles.[5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic ammonium heads form the outer corona, interacting with the surrounding aqueous phase. This process is a key characteristic of surfactants and is fundamental to their emulsifying and dispersing abilities.[1]
While specific experimental values can vary with conditions such as temperature and electrolyte concentration, the CMC of dodecylamine hydrochloride has been a subject of study.[5][6]
Table 1: Physicochemical Properties of this compound and Related Cationic Surfactants
| Property | This compound (Dodecylamine HCl) | Cetyltrimethylammonium Bromide (CTAB) |
| CAS Number | 929-73-7[1] | 57-09-0 |
| Molecular Formula | C₁₂H₂₈ClN[1] | C₁₉H₄₂BrN |
| Molecular Weight | 221.81 g/mol [1] | 364.45 g/mol |
| Appearance | White solid[2] | White powder |
| Critical Micelle Concentration (CMC) | Subject of specific study[6] | ~0.93 mM[7] |
Mechanism of Antimicrobial Action
The primary mechanism of action for this compound, particularly its antimicrobial efficacy, is the disruption of microbial cell membranes. This process is initiated by an electrostatic interaction and culminates in the loss of membrane integrity and cell death.
Electrostatic Adsorption to the Cell Membrane
Bacterial cell membranes are typically rich in negatively charged components, such as phospholipids (B1166683) (e.g., phosphatidylglycerol) and teichoic acids (in Gram-positive bacteria). The positively charged ammonium headgroup of this compound is electrostatically attracted to these anionic sites on the microbial cell surface. This initial binding is a crucial first step that concentrates the surfactant molecules at the cell membrane.
Hydrophobic Insertion and Membrane Disruption
Following the initial electrostatic binding, the hydrophobic lauryl tail of the surfactant inserts itself into the hydrophobic core of the lipid bilayer. This insertion disrupts the highly ordered structure of the membrane phospholipids. The accumulation of these amphiphilic molecules within the bilayer creates tension and alters the membrane's physical properties, including its fluidity and permeability.
This process can be described by a "detergent-like" or "carpet" model, where the surfactant molecules essentially disintegrate the membrane structure, leading to the formation of pores or transient holes. This compromises the membrane's essential barrier function.
Loss of Cellular Integrity and Cell Death
The disruption of the cell membrane leads to a cascade of lethal events:
-
Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, RNA, and DNA.
-
Dissipation of Membrane Potential: The cell membrane maintains a critical electrochemical gradient (membrane potential) that is vital for processes like ATP synthesis and transport. The influx and efflux of ions through the disrupted membrane collapses this potential.
-
Cell Lysis: The structural failure of the membrane ultimately leads to the lysis and death of the bacterial cell.
The antimicrobial activity of this compound is a key area of interest. While specific data for this exact compound is limited in readily available literature, the efficacy of structurally similar amine-based surfactants has been documented. For instance, N,N-dimethyldodecylamine N-oxide (Laurixamine) has demonstrated activity against both Gram-positive and Gram-negative bacteria.[8]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data
| Organism | Antimicrobial Agent | Typical MIC Range (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Laurixamine (N,N-dimethyldodecylamine N-oxide) | ~14.2 µg/mL (converted from 62 µM)[8] |
| Ciprofloxacin | ≤0.06 - 1.0[8] | |
| Gentamicin | 0.5 - 4.0[8] | |
| Escherichia coli (Gram-negative) | Laurixamine (N,N-dimethyldodecylamine N-oxide) | ~7.1 µg/mL (converted from 31 µM)[8] |
| Ciprofloxacin | ≤0.06 - 1.0[8] | |
| Gentamicin | 0.5 - 4.0[8] |
Note: Data for Laurixamine is provided as a reference for a closely related C12 amine surfactant.[8]
Visualizing the Mechanisms and Workflows
Caption: Structure of this compound highlighting its amphiphilic components.
Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).
Caption: Stepwise mechanism of bacterial cell membrane disruption by Laurylamine HCl.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Key Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations expected to bracket the CMC.
-
Surface Tension Measurement: Using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution at a constant temperature (e.g., 25°C). Allow each solution to equilibrate before measurement.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will typically show two linear regions. The first region shows a sharp decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant. The CMC is the concentration at the point of intersection of these two lines.[5]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism. This protocol is based on CLSI guidelines.
Methodology:
-
Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL or 100 µL.
-
Prepare Bacterial Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL or 200 µL. This will dilute the drug to its final test concentration and the inoculum to its final density.
-
Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Protocol: Assessment of Membrane Integrity using Fluorescent Dyes
Objective: To qualitatively or quantitatively assess the membrane-damaging effects of this compound on bacteria.
Methodology:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.
-
Fluorescent Probes:
-
Propidium Iodide (PI) or Sytox Green: These dyes are membrane-impermeable and fluoresce upon binding to intracellular nucleic acids. They only enter cells with compromised membranes.
-
DiSC₃(5): This is a membrane potential-sensitive dye. It accumulates in polarized (healthy) membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.
-
-
Assay Procedure (Fluorometer or Flow Cytometer): a. Aliquot the bacterial suspension into a 96-well plate or flow cytometry tubes. b. Add the chosen fluorescent dye (e.g., PI to a final concentration of 1-5 µM) and incubate for a short period. c. Add various concentrations of this compound to the wells. d. Monitor the change in fluorescence over time. An increase in PI or Sytox Green fluorescence, or an increase in DiSC₃(5) fluorescence, indicates membrane damage and/or depolarization.
Conclusion
The mechanism of action of this compound is fundamentally rooted in its cationic and amphiphilic structure. Its ability to reduce surface tension and form micelles governs its behavior as a surfactant, while its capacity to electrostatically target and disrupt the integrity of microbial cell membranes is the basis for its antimicrobial activity. The experimental protocols detailed herein provide a framework for researchers to quantify these properties and further investigate the potential applications of this and other cationic surfactants in drug development and material science.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. Buy this compound | 929-73-7 [smolecule.com]
- 3. journalssystem.com [journalssystem.com]
- 4. Adsorption configuration of dodecylamine at gas–liquid interface and its relationship with foam stability: MD simulation and ToF-SIMS investigation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dodecylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylamine (B51217) hydrochloride (DACl), the salt of the 12-carbon primary aliphatic amine dodecylamine, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug development. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, dictates its unique physicochemical properties and functional behavior in aqueous and non-aqueous systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of dodecylamine hydrochloride, detailed experimental methodologies for their determination, and visualizations of key processes.
Core Physical and Chemical Properties
The fundamental properties of dodecylamine hydrochloride are summarized in the tables below, providing a quantitative basis for its application in research and development.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₈ClN | [1] |
| Molecular Weight | 221.81 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 929-73-7 | [1] |
Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 186-188 °C | - | [2] |
| pKa | ~10.6 (of dodecylamine) | 25 °C | [3] |
| Critical Micelle Concentration (CMC) | Reported in literature | Aqueous solution | [4] |
| Solubility | Moderately soluble in water; Soluble in ethanol (B145695), acetone | Standard temperature | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of dodecylamine hydrochloride are crucial for reproducible research and development.
Synthesis of Dodecylamine Hydrochloride
Principle: Dodecylamine hydrochloride is synthesized through the acid-base reaction of dodecylamine with hydrochloric acid.
Materials:
-
Dodecylamine
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Shallow dishes
-
Fume hood
Procedure:
-
Dissolve approximately 10 g of dodecylamine in about 50 mL of ethanol at room temperature.
-
While stirring, add an excess of concentrated hydrochloric acid to the ethanolic solution of dodecylamine.
-
Pour the resulting salt solution into shallow dishes.
-
Allow the solvent to evaporate in a fume hood.
-
The product is isolated as a white powder in quantitative yield.
Determination of Melting Point (Capillary Method)
Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance melts.
Materials:
-
Dodecylamine hydrochloride sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the dodecylamine hydrochloride sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[5]
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.[6]
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute.[7]
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The equilibrium solubility is determined by agitating an excess of the solid in water at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials:
-
Dodecylamine hydrochloride
-
Distilled or deionized water
-
Vials or flasks with secure caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, titration)
Procedure:
-
Add an excess amount of dodecylamine hydrochloride to a series of vials containing a known volume of water. The presence of undissolved solid should be visible.[8]
-
Securely cap the vials and place them in a shaking incubator at the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[8]
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the withdrawn sample to remove any remaining solid particles.
-
Dilute the clear supernatant and analyze the concentration of dissolved dodecylamine hydrochloride using a validated analytical method.
-
The determined concentration represents the equilibrium solubility at that temperature.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the amine hydrochloride (a weak acid) with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Materials:
-
Dodecylamine hydrochloride
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Prepare a solution of dodecylamine hydrochloride of known concentration (e.g., 1 mM) in water. To ensure the amine is fully protonated, the initial solution can be made acidic (pH ~2) with a small amount of 0.1 M HCl.[10]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[11]
Visualizations
Synthesis of Dodecylamine Hydrochloride
Caption: Synthesis workflow for dodecylamine hydrochloride.
Micelle Formation of Dodecylamine Hydrochloride
Caption: Schematic of micelle formation with increasing surfactant concentration.
Experimental Workflow for CMC Determination by Surface Tension
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. who.int [who.int]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. enamine.net [enamine.net]
An In-Depth Technical Guide to Laurylamine Hydrochloride (CAS 929-73-7)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a primary aliphatic amine salt with the CAS number 929-73-7.[1][2] This white, solid organic compound is characterized by a 12-carbon aliphatic chain attached to a protonated amine group, paired with a chloride anion.[1] Its amphiphilic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic amine head, underpins its diverse applications, notably as a cationic surfactant.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈ClN | [1][3][5] |
| Molecular Weight | 221.81 g/mol | [1][3][6][7] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 186-188 °C | [7] |
| Boiling Point | 247-249 °C | [1] |
| Solubility | Moderately soluble in water (approx. 78 mg/L at 25 °C), soluble in methanol. | [1][7] |
| Vapor Pressure | 7.62 x 10⁻⁸ mm Hg | [2] |
Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are assigned to this compound.
| Identifier Type | Identifier | Source(s) |
| CAS Number | 929-73-7 | [1][3][5][6][7] |
| EC Number | 213-205-7 | [5][6] |
| PubChem CID | 13582 | [8] |
| ChEMBL ID | CHEMBL113050 | [5][6] |
| InChI | InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | [1][5][7] |
| InChIKey | TWFQJFPTTMIETC-UHFFFAOYSA-N | [1][5][7] |
| Canonical SMILES | CCCCCCCCCCCC[NH3+].[Cl-] | [8] |
| Synonyms | Dodecylamine hydrochloride, n-Dodecylammonium chloride, Laurylammonium hydrochloride | [1][2][3][6] |
Synthesis and Chemical Reactions
Synthesis of n-Dodecylamine Hydrochloride
A common laboratory-scale synthesis involves the direct reaction of dodecylamine with hydrochloric acid.[1]
Experimental Protocol:
-
Materials: Dodecylamine, Methylene (B1212753) chloride, Anhydrous hydrogen chloride, Phosphorus pentoxide.
-
Procedure:
-
Dissolve 85 g (0.46 mol) of dodecylamine in 500 mL of methylene chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Saturate the solution with anhydrous hydrogen chloride gas over a period of 45 minutes.
-
A white, crystalline solid of n-dodecylamine hydrochloride will precipitate.
-
Separate the solid by filtration.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide.
-
-
Yield: This method can provide a high yield of approximately 95.5% (97.5 g).[9]
Another synthetic route involves the reduction of 1-azidododecane.[1]
Chemical Reactivity
This compound exhibits reactivity typical of an amine salt.
-
Basicity: It acts as a weak base and will neutralize acids in exothermic reactions to form the corresponding salts and water.[1]
-
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form dodecylamine and hydrochloric acid.[1]
-
Reaction with Oxidizing Agents: It can react with strong oxidizing agents, which may produce hazardous byproducts such as carbon monoxide and nitrogen oxides.[1][3]
-
Stability: The compound is generally stable under normal conditions.[3] However, under alkaline conditions, the free amine (dodecylamine) will precipitate.[3]
Applications in Research and Development
The unique physicochemical properties of this compound make it a versatile compound in various scientific and industrial applications.
Surfactant and Emulsifying Agent
Corrosion Inhibition
This compound is an effective corrosion inhibitor, particularly for carbon steel in acidic environments.[1]
Mechanism of Action:
The primary mechanism of inhibition is the adsorption of the dodecylamine cation onto the metal surface.[11][12] The polar amine head group (-NH₃⁺) interacts with the charged metal surface, while the nonpolar hydrocarbon tail orients away from the surface. This forms a dense, hydrophobic barrier that isolates the metal from the corrosive medium, thereby impeding both anodic and cathodic corrosion reactions.[11] The adsorption can be a combination of physisorption and chemisorption.[11][12]
Experimental Protocol for Evaluation of Corrosion Inhibition:
-
Weight Loss Method:
-
Coupon Preparation: Mechanically polish metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone (B3395972) or ethanol, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound.
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
Final Weighing: After exposure, clean the coupons to remove corrosion products and re-weigh.
-
Calculations: Determine the corrosion rate and inhibition efficiency.
-
-
Electrochemical Methods (Potentiodynamic Polarization - PDP & Electrochemical Impedance Spectroscopy - EIS):
-
Cell Setup: Assemble a three-electrode cell with a working electrode (the metal sample), a reference electrode, and a counter electrode in the test solution.
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP).
-
PDP Measurement: Scan the potential and measure the resulting current to determine corrosion potential (Ecorr) and corrosion current density (icorr).
-
EIS Measurement: Apply a small amplitude AC voltage over a range of frequencies to measure the impedance of the system, providing information on the charge transfer resistance.
-
Nanoparticle Synthesis
This compound and its free amine form, dodecylamine, are utilized as capping or stabilizing agents in the synthesis of nanoparticles.[13][14] The amine group coordinates to the surface of the forming nanoparticles, while the long alkyl chain provides a steric barrier, preventing aggregation and controlling particle size and morphology.[13] For instance, dodecylamine has been used in the synthesis of ultrasmall palladium nanoparticles.[15][16] The concentration of dodecylamine can significantly influence the resulting nanoparticle size and shape.[17]
General Experimental Workflow for Nanoparticle Synthesis:
-
Precursor Preparation: Dissolve the metal precursor salt in a suitable solvent.
-
Addition of Capping Agent: Introduce this compound or dodecylamine to the solution.
-
Reduction: Add a reducing agent to initiate the formation of nanoparticles.
-
Growth and Stabilization: Allow the nanoparticles to grow to the desired size, with the capping agent stabilizing their surface.
-
Purification: Isolate and purify the nanoparticles through methods like centrifugation and washing.
Role in Drug Development and Delivery
This compound is mentioned as an organic intermediate in drug development.[1] Its surfactant properties and the ability of its parent amine to act as a capping agent for nanoparticles suggest potential applications in drug delivery systems.[13][14] Cationic surfactants can interact with negatively charged cell membranes, which can be a factor in drug uptake.[18][19] However, this interaction can also lead to cytotoxicity.[18] The use of long-chain amines in lipid nanoparticles (LNPs), which are crucial for modern drug delivery, including mRNA vaccines, highlights the relevance of this class of molecules.[14]
Biological Activity and Signaling Pathways
The primary biological interaction of such amphiphilic molecules is with cell membranes.[20] Due to the negative charge of bacterial cell surfaces, cationic surfactants like this compound are widely used as antimicrobial agents.[19][21] The proposed mechanism involves the disruption of the cell membrane's integrity.[20] The hydrophobic tail can insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual cell lysis.[20]
In the context of eukaryotic cells, the interaction with the plasma membrane can influence cellular processes. The binding of cationic surfactant-DNA complexes to the cell membrane is a critical step in transfection, although it can also lead to the trapping of these complexes on the cell surface, limiting internalization.[22] Some long-chain amines have been shown to inhibit the activity of enzymes like dynamin GTPase, which is involved in endocytosis.[23]
It is important to note that the biological effects of long-chain alkylamines can include toxicity to aquatic organisms and potential irritant effects on skin, eyes, and the respiratory system in humans.[1][24]
References
- 1. Buy this compound | 929-73-7 [smolecule.com]
- 2. Dodecylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. CAS 929-73-7: Dodecylammonium chloride | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DODECYLAMINE HYDROCHLORIDE | 929-73-7 [chemicalbook.com]
- 8. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00528K [pubs.rsc.org]
- 17. Colloidal synthesis of C0A12O4 nanoparticles using dodecylamine and their structural characterization [scielo.org.mx]
- 18. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of the Applications of Laurylamine Hydrochloride
Abstract: Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a versatile primary amine salt classified as a cationic surfactant.[1][2] With the molecular formula C₁₂H₂₈ClN, it presents as a white solid with a unique combination of properties that make it valuable across a wide range of industrial and pharmaceutical sectors.[1] Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine head, drives its utility as an emulsifier, corrosion inhibitor, mineral flotation agent, biocide, and a critical component in the synthesis of advanced materials.[1][2][3][4] This technical guide provides an in-depth review of the core applications of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the mechanisms and workflows associated with its use.
Physicochemical and Toxicological Properties
This compound's functionality is rooted in its chemical and physical characteristics. It is a salt formed from the neutralization of laurylamine, a primary fatty amine.[3] While the parent amine is a waxy solid insoluble in water, the hydrochloride salt exhibits moderate water solubility.[1][3][5]
Table 1: Physicochemical Properties of Laurylamine and this compound
| Property | Laurylamine (Dodecylamine) | This compound | Source(s) |
|---|---|---|---|
| CAS Number | 124-22-1 | 929-73-7 | [2][3][6] |
| Molecular Formula | C₁₂H₂₇N | C₁₂H₂₈ClN | [2][3] |
| Molecular Weight | 185.35 g/mol | 221.81 g/mol | [2][3] |
| Appearance | White waxy solid / Yellow liquid | White solid | [1][3] |
| Melting Point | 27-29 °C | 196-188 °C (Decomposition) | [1][3] |
| Boiling Point | 247-249 °C | 247-249 °C | [1][3] |
| Density | 0.806 g/mL at 25°C | Not specified | [3][5] |
| Water Solubility | 78 mg/L at 25 °C (Slightly soluble) | Soluble |[1][2][3] |
As with many industrial chemicals, proper handling of this compound is crucial due to its potential hazards. It is known to be an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1]
Table 2: Toxicological Data for Laurylamine
| Test | Species | Route | LD50 Value | Source(s) |
|---|---|---|---|---|
| Acute Toxicity | Rat | Oral | 1020 mg/kg | [3][4] |
| Acute Toxicity | Mouse | Oral | 755 - 1160 mg/kg | [2][3][4] |
| Acute Toxicity | Mouse | Intraperitoneal | 50 mg/kg |[3][4] |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction. The most common method involves reacting dodecylamine (laurylamine) with hydrochloric acid.[1][3] The parent dodecylamine can be produced through methods such as the reduction of 1-azidododecane, which can yield purity levels up to 97%.[1][7]
Core Applications
Surfactant in Cosmetics and Industrial Formulations
As a cationic surfactant, this compound possesses excellent emulsifying, dispersing, and antistatic properties.[2] In cosmetic and personal care products, cationic surfactants are valued for their conditioning effects on hair and skin.[8][9] They adsorb onto the negatively charged surfaces of hair shafts, neutralizing static, reducing friction, and providing a smoother feel.[10] This makes them ideal for hair conditioners, detanglers, and skin-softening lotions.[8]
Table 3: Use of Cationic Surfactants in Cosmetic Formulations
| Product Type | Typical Concentration | Primary Function | Source(s) |
|---|---|---|---|
| Shampoos | 0.5% - 5% | Conditioning, Foam Stabilization | |
| Hair Conditioners | 0.5% - 5% | Detangling, Antistatic, Softening | |
| Hair Styling Gels | 1% - 5% | Slipperiness, Curl Retention |
| Skincare (e.g., Shower Gels) | 0.5% - 5% | Conditioning, Moisturizing | |
Mineral Flotation
In the mining industry, this compound is a key reagent used as a "collector" in the froth flotation process for separating valuable minerals from ore.[3][11] It is particularly effective for non-sulfide minerals like potash (sylvite, KCl) and various silicates.[12][13] The positively charged amine group selectively adsorbs onto the negatively charged mineral surfaces, rendering them hydrophobic. These now water-repellent particles attach to air bubbles injected into the flotation cell and rise to the surface in a froth, which can be skimmed off for collection.
Table 4: Performance Data in Mineral Flotation
| Mineral | Collector | pH Range | Key Finding | Source(s) |
|---|---|---|---|---|
| Petalite | Dodecylamine | 2.0 - 11.0 | Good flotation with little sensitivity to pH. | [12] |
| Sylvite (KCl) | Dodecylamine Hydrochloride | Not specified | Effective flotation of KCl while NaCl is depressed. | [13] |
| Wollastonite, Calcite | this compound | ~10 - 11 | Strong collecting effect observed. | |
Corrosion Inhibition
Laurylamine and its salts are effective corrosion inhibitors for metals, especially carbon steel, in acidic environments like hydrochloric acid solutions.[7] The inhibition mechanism involves the spontaneous adsorption of the amine's polar head group (-NH₂) onto the metal surface.[7] This forms a protective, monomolecular film that acts as a physical barrier, isolating the metal from the corrosive medium. This is often referred to as a geometric blocking effect.[7]
Biocidal and Disinfectant Properties
Laurylamine and its derivatives exhibit broad-spectrum antimicrobial activity, making them useful as biocides and disinfectants.[3][14][15] They are effective against bacteria, fungi, and viruses.[15] This property is leveraged in disinfectant formulations for surfaces in medical and general settings, as well as in preservatives for various products.[15][16][17] The biocidal action is attributed to the cationic surfactant's ability to disrupt microbial cell membranes.
Table 5: Use of Amine Biocides in Disinfectant Formulations
| Biocide | Concentration | Application | Efficacy | Source(s) |
|---|---|---|---|---|
| N,N-bis(3-aminopropyl) dodecylamine | 0.1% - 2.0% | Surface Disinfectant | Effective against pathogens like bacteria and viruses. | [17] |
| N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 0.1% | Suspension Test | >5-log reduction of E. coli and MSSA in 5 mins. |[14] |
Nanomaterial Synthesis and Modification
In nanotechnology, this compound serves as a crucial surface-modifying agent in the synthesis of nanoparticles.[1] It can act as a template, capping agent, or stabilizer to control the size, shape, and aggregation of nanoparticles during their formation.[1][18] For instance, it has been used to synthesize uniform, spherical palladium nanoparticles and to stabilize nanoparticles of silver, gold, and silica.[1][7][18][19] The laurylamine molecules adsorb to the nanoparticle surface, preventing agglomeration and allowing for stable colloidal suspensions.[20]
Table 6: Laurylamine-Assisted Nanoparticle Synthesis
| Nanoparticle Type | Role of Laurylamine | Resulting Particle Size | Source(s) |
|---|---|---|---|
| Palladium (Pd) | Stabilizing Agent | 4.3 ± 0.5 nm | [18] |
| Silver (Ag) | Stabilizing Agent | ~100 nm (with PVP) | [19] |
| Gold (Au) | Stabilizing Agent | 12 nm | [21] |
| Silica (SiO₂) | Catalyst / Template | Adjustable Size |[7] |
References
- 1. Buy this compound | 929-73-7 [smolecule.com]
- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. chembk.com [chembk.com]
- 4. lauramine, 124-22-1 [thegoodscentscompany.com]
- 5. Laurylamine For Sale | 124-22-1 [whamine.com]
- 6. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]
- 8. specialchem.com [specialchem.com]
- 9. Exploring Surfactants in Cosmetics: Functions, Types, and Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 10. nbinno.com [nbinno.com]
- 11. China Laurylamine Mineral Flotation Agent Cas No.:124-22-1 Manufacturers, Suppliers - Free Sample - Panze [panze-chemical.com]
- 12. ausimm.com [ausimm.com]
- 13. zarmesh.com [zarmesh.com]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. Chlorine-free detergents and cleaners: which products to choose? | MDM Group [mdmgroup.com.ua]
- 16. EP0551975A1 - Disinfectant concentrate and disinfectant based on amines and alcohols and use thereof - Google Patents [patents.google.com]
- 17. US10149471B2 - Disinfectant composition having residual biocidal properties - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Heart of a Versatile Excipient: An In-depth Technical Guide to Laurylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant of significant interest in pharmaceutical sciences and various industrial applications. Its unique molecular architecture, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component, underpins its versatile functionality as an emulsifier, stabilizer, and a key component in novel drug delivery systems. This technical guide delves into the core principles of its amphiphilic nature, providing quantitative data, detailed experimental protocols, and visual representations of its behavior in aqueous environments.
The Dual Nature: Understanding Amphiphilicity
The defining characteristic of this compound is its amphiphilicity. The molecule consists of a long, nonpolar hydrocarbon tail and a polar, charged headgroup.
-
The Hydrophobic Tail: A twelve-carbon alkyl chain (dodecyl group) forms the hydrophobic tail. This portion of the molecule is responsible for its low affinity for water and its tendency to self-associate to minimize contact with the aqueous environment.
-
The Hydrophilic Headgroup: The primary amine group, protonated in the hydrochloride salt form (-NH3+), constitutes the hydrophilic head. This charged group readily interacts with water molecules through ion-dipole interactions, rendering this part of the molecule water-soluble.
This dual character drives the spontaneous self-assembly of this compound molecules in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases, they migrate to interfaces, such as the air-water interface, reducing the surface tension. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers aggregate in the bulk solution to form organized structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form a charged outer shell that interacts with the surrounding aqueous phase. This process of micellization is fundamental to the surfactant's ability to solubilize poorly water-soluble drugs and act as a carrier in drug delivery systems.[1]
Quantitative Physicochemical Data
| Parameter | Value (for DTAB) | Temperature (°C) | Method |
| Critical Micelle Concentration (CMC) | ~15 mM | 25 | Tensiometry, Conductometry |
| Surface Tension at CMC | ~36 mN/m | 25 | Tensiometry |
| Molecular Weight | 221.81 g/mol | - | - |
Note: The CMC of primary amine surfactants like this compound is highly dependent on the pH of the solution, which affects the degree of protonation of the amine headgroup.
Experimental Protocols
The determination of the Critical Micelle Concentration is a crucial step in characterizing the amphiphilic nature of a surfactant. The following are detailed methodologies for two common experimental techniques.
Protocol 1: CMC Determination by Tensiometry (Wilhelmy Plate Method)
Objective: To determine the CMC of this compound by measuring the change in surface tension of its aqueous solutions as a function of concentration.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer with a Wilhelmy plate (platinum)
-
Temperature-controlled sample vessel
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is often effective.
-
-
Instrument Setup and Calibration:
-
Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to remove any organic residues.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
-
Measurement:
-
Place the lowest concentration solution into the thermostated sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Allow the system to equilibrate and the surface tension reading to stabilize.
-
Record the surface tension value.
-
Repeat the measurement for each of the prepared solutions, progressing from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will typically show two linear regions. The first region, at lower concentrations, will have a steep negative slope. The second region, at higher concentrations, will have a slope close to zero (a plateau).
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Protocol 2: CMC Determination by Conductometry
Objective: To determine the CMC of this compound by measuring the change in electrical conductivity of its aqueous solutions as a function of concentration. This method is suitable for ionic surfactants.
Materials and Equipment:
-
This compound
-
High-purity deionized water (low conductivity)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Conductivity meter with a calibrated conductivity cell
-
Temperature-controlled water bath
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions in volumetric flasks.
-
-
Instrument Setup and Calibration:
-
Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.
-
Ensure the conductivity cell is clean and rinsed with deionized water and then with the sample solution before each measurement.
-
-
Measurement:
-
Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity probe and record the initial conductivity.
-
Make successive additions of the stock this compound solution to the beaker, allowing the solution to mix thoroughly and the temperature to equilibrate before each reading.
-
Alternatively, measure the conductivity of each individually prepared dilution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound concentration (C).
-
The plot will exhibit two linear regions with different slopes. The slope is steeper below the CMC.
-
The CMC is the concentration at the point of intersection of these two linear segments.
-
Visualizing the Amphiphilic Nature
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the molecular structure, self-assembly, and experimental workflow related to this compound.
Applications in Drug Development
The amphiphilic nature of this compound is leveraged in several areas of drug development:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Drug Delivery Systems: this compound can self-assemble into various nanostructures, such as micelles and liposomes, which can serve as carriers for targeted drug delivery.[1] These carriers can protect the drug from degradation, improve its pharmacokinetic profile, and enhance its delivery to specific cells or tissues.
-
Gene Transfection: As a cationic lipid, it can form complexes with negatively charged DNA, facilitating its entry into cells for gene therapy applications.[1]
-
Emulsifying Agent: In formulations like creams and lotions, it can stabilize oil-in-water emulsions.
Conclusion
This compound's amphiphilic structure is the cornerstone of its functionality as a versatile surfactant and excipient. By understanding its self-assembly into micelles and the factors that govern this behavior, researchers and drug development professionals can harness its properties to formulate more effective and stable pharmaceutical products. The experimental protocols provided herein offer a practical guide for the characterization of this important molecule, enabling its informed application in advanced drug delivery systems and other scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Laurylamine Hydrochloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of laurylamine hydrochloride in the synthesis of various nanoparticles. Laurylamine, also known as dodecylamine (B51217), and its hydrochloride salt are versatile reagents that play a crucial role as capping agents, surfactants, and stabilizers in the controlled formation of nanostructures.[1][2][3] The amine group of laurylamine coordinates with the surface of the nanoparticle, while the long dodecyl chain provides steric hindrance, preventing aggregation and controlling particle size and morphology.[1][4] The hydrochloride salt form can influence the reaction pH and the availability of the amine, offering an additional parameter for controlling the synthesis.
Mechanism of Action
This compound contributes to nanoparticle synthesis primarily through the action of laurylamine. In solution, an equilibrium exists between the protonated laurylammonium ion and the free laurylamine. The free amine's lone pair of electrons on the nitrogen atom coordinates to the metal atoms on the nanoparticle surface. This coordination, coupled with the steric bulk of the twelve-carbon alkyl chain extending into the solvent, creates a protective layer. This layer prevents the uncontrolled agglomeration of nanoparticles, thereby ensuring their colloidal stability and influencing their final size and shape.[1] The concentration of laurylamine has been shown to significantly impact the morphology of the resulting nanoparticles.[4]
Applications in Nanoparticle Synthesis
Laurylamine and its derivatives are employed in the synthesis of a wide array of nanomaterials, including:
-
Metal Oxide Nanoparticles: Such as cobalt aluminate (CoAl₂O₄), where it acts as a surfactant to control particle size and morphology.[4]
-
Noble Metal Nanoparticles: Including gold (Au) and palladium (Pd) nanoparticles, where it functions as a capping and stabilizing agent.[2][5][6][7]
-
Quantum Dots (QDs): Used as a capping ligand to stabilize the nanocrystals and influence their optical properties.[8][9]
-
Mesoporous Silica Microspheres: Where it can act as a template.[3]
Experimental Protocols
Protocol 1: Synthesis of Cobalt Aluminate (CoAl₂O₄) Nanoparticles
This protocol describes a colloidal method for synthesizing cobalt aluminate nanoparticles using laurylamine as a surfactant. The concentration of laurylamine is a critical parameter for controlling the nanoparticle morphology.[4]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Laurylamine (Dodecylamine)
-
Deionized water
Procedure:
-
Precursor Solution A: Prepare a solution of cobalt(II) chloride hexahydrate in ethanol.
-
Precursor Solution B: Prepare a solution of aluminum chloride hexahydrate in ethanol.
-
Reaction Mixture: In a separate vessel, dissolve a specific amount of laurylamine in ethanol. The amount of laurylamine will influence the final particle size and morphology (see Table 1).
-
Colloidal Synthesis: Under vigorous stirring, slowly add the precursor solutions A and B to the laurylamine solution.
-
Aging: Allow the resulting colloidal solution to age at room temperature for 24 hours.
-
Drying: Dry the aged solution in an oven at 100 °C to obtain a precursor powder.
-
Calcination: Calcine the precursor powder at 800 °C in a furnace to obtain the final CoAl₂O₄ nanoparticles.
Quantitative Data Summary:
| Laurylamine Amount (g) | Average Particle Size (nm) | Morphology | Reference |
| 1 | 17 | Semispherical | [4] |
| 2 | 13 | Lamellar | [4] |
Experimental Workflow for Cobalt Aluminate Nanoparticle Synthesis
Caption: Workflow for the synthesis of CoAl₂O₄ nanoparticles.
Protocol 2: Synthesis of Ultrasmall Palladium (Pd) Nanoparticles
This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles using dodecylamine (laurylamine) as a capping agent.[2]
Materials:
-
Palladium(II) acetylacetonate (B107027)
-
Dodecylamine (Laurylamine)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.
-
Ligand Addition: Add dodecylamine to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the mixture to 80 °C.
-
Reduction: Slowly inject a solution of hydrazine hydrate in toluene into the heated mixture.
-
Reaction: Maintain the reaction at 80 °C for 1 hour.
-
Cooling: Cool the reaction mixture to room temperature.
-
Precipitation: Precipitate the nanoparticles by adding ethanol.
-
Collection and Washing: Collect the nanoparticles by centrifugation and wash them multiple times with ethanol.
-
Drying: Dry the final product under vacuum.
Quantitative Data Summary:
| Precursor | Capping Agent | Reducing Agent | Solvent | Final Nanoparticle Size | Reference |
| Palladium(II) acetylacetonate | Dodecylamine | Hydrazine hydrate | Toluene | ~2 nm | [2][5] |
Experimental Workflow for Palladium Nanoparticle Synthesis
Caption: Workflow for the synthesis of Pd nanoparticles.
Protocol 3: Synthesis of Gold (Au) Nanoparticles
This protocol describes the synthesis of gold nanoparticles using oleylamine (B85491) (a long-chain amine similar to laurylamine) as both a reducing and capping agent.[10] This method can be adapted for laurylamine.
Materials:
-
Gold(III) chloride (HAuCl₄)
-
Laurylamine (Dodecylamine)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve gold(III) chloride in deionized water to form an aqueous solution.
-
Ligand Addition: Add laurylamine to the gold salt solution. An instant formation of complex aggregates between the laurylamine and the gold salt will be observed.[10]
-
Heating: Heat the mixture to 80 °C with stirring. The complex will decompose to form very small gold nanoparticles.[10]
-
Growth: Maintain the temperature at 80 °C. The small particles will recombine into larger, more stable nanoparticles.[10]
-
Monitoring: The progress of the reaction can be monitored by observing the color change of the solution and by using UV-Vis spectroscopy to track the formation of the surface plasmon resonance peak of the gold nanoparticles.
-
Cooling and Isolation: Once the desired particle size is achieved (indicated by stabilization of the UV-Vis spectrum), cool the solution to room temperature. The nanoparticles can be isolated by precipitation with a non-solvent like ethanol, followed by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles with ethanol to remove excess laurylamine and byproducts, and then dry under vacuum.
Quantitative Data Summary:
| Precursor | Reducing/Capping Agent | Solvent | Reaction Temperature (°C) | Final Nanoparticle Size (nm) | Reference |
| HAuCl₄ | Oleylamine | Water | 80 | 9-10 | [10] |
Signaling Pathway of Gold Nanoparticle Formation
Caption: Pathway of Au nanoparticle formation with laurylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Colloidal synthesis of C0A12O4 nanoparticles using dodecylamine and their structural characterization [scielo.org.mx]
- 5. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Blue-Emissive InP/GaP/ZnS Quantum Dots via Controlling the Reaction Kinetics of Shell Growth and Length of Capping Ligands | MDPI [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laurylamine Hydrochloride as a Capping Agent for Metal Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metal nanoparticles with controlled size, shape, and stability is a critical area of research with significant implications for drug delivery, diagnostics, and catalysis. The choice of capping agent is paramount in preventing aggregation and functionalizing the nanoparticle surface. Laurylamine, a 12-carbon primary alkylamine, and its hydrochloride salt, are effective capping agents that provide a robust hydrophobic shell around metal nanoparticles. This property is particularly advantageous for applications requiring dispersion in non-polar solvents or integration into lipid-based drug delivery systems.
This document provides detailed protocols for the synthesis of gold (Au) and palladium (Pd) nanoparticles using laurylamine hydrochloride as a capping agent. It is important to note that for laurylamine to function effectively as a capping agent, the amine group must be in its free base form to coordinate with the metal surface. Therefore, the protocols include a crucial in-situ neutralization step to deprotonate the laurylammonium chloride.
Data Presentation
The following tables summarize typical characteristics of metal nanoparticles synthesized using long-chain alkylamines. The data presented for dodecylamine (B51217) (a synonym for laurylamine) is expected to be comparable when using this compound with the prerequisite neutralization step.
Table 1: Characterization of Dodecylamine-Capped Palladium Nanoparticles [1][2][3][4]
| Precursor | Reducing Agent | Capping Agent | Solvent | Particle Size (nm) | Morphology |
| Dichlorido(1,5-cyclooctadiene)palladium(II) | tert-Butylamine (B42293) borane (B79455) | Dodecylamine | Benzene | ~2 | Single-domain crystallites |
| Palladium(II) chloride | Sodium borohydride | Dodecylamine | Toluene (B28343) | 2.0 - 3.1 | Spherical |
Table 2: Characterization of Dodecylamine-Analog Capped Gold Nanoparticles [5][6]
| Precursor | Reducing/Capping Agent | Solvent | Particle Size (nm) | Morphology |
| HAuCl₄ | Oleylamine (B85491) | Toluene | ~12 | Spherical |
| AuCl | Oleylamine | Chloroform | ~12.7 | Multiply twinned structures |
| HAuCl₄ | Hexadecylamine | Toluene | 4-5 (aggregates to 12) | Initially spherical |
Experimental Protocols
Protocol 1: Synthesis of Laurylamine-Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from a method using oleylamine as a capping agent and has been modified to incorporate the use of this compound.[5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene (anhydrous)
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Centrifuge
Procedure:
-
Preparation of Laurylamine Solution: In a three-neck flask equipped with a condenser and magnetic stir bar, dissolve this compound (e.g., 10 mmol) in anhydrous toluene (150 mL).
-
Neutralization: Add a stoichiometric equivalent of a strong base, such as a 1 M solution of NaOH in methanol, dropwise while stirring vigorously to neutralize the hydrochloride and form free laurylamine. A slight excess of base can be used to ensure complete reaction. This step is critical for the capping agent to be effective.
-
Heating: Heat the laurylamine solution to a gentle boil (~110°C) under constant stirring.
-
Preparation of Gold Precursor Solution: In a separate vial, dissolve HAuCl₄·3H₂O (e.g., 0.15 mmol) in a small amount of anhydrous toluene (3 mL) with a stoichiometric amount of free laurylamine (prepared as in steps 1 and 2 in a separate, smaller vial; e.g., 3.7 mmol).
-
Injection: Rapidly inject the gold precursor solution into the boiling laurylamine solution under vigorous stirring.
-
Reaction: The reaction mixture will undergo a series of color changes, typically from yellow to light pink and finally to a deep red, indicating the formation of gold nanoparticles. Continue boiling and stirring for 2 hours.
-
Cooling and Precipitation: After 2 hours, remove the heat source and allow the solution to cool to room temperature. Precipitate the AuNPs by adding methanol (approximately 40 mL per 10 mL of the reaction mixture).
-
Purification: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a small volume of toluene and repeat the precipitation with methanol. Perform this washing step three times to remove unreacted precursors and excess capping agent.
-
Storage: Finally, disperse the purified laurylamine-capped AuNPs in a non-polar solvent like toluene or hexane (B92381) for storage.
Protocol 2: Synthesis of Laurylamine-Capped Palladium Nanoparticles (PdNPs)
This protocol is adapted from the synthesis of dodecylamine-capped palladium nanoparticles.[1][4]
Materials:
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
This compound
-
Sodium hydroxide (NaOH) or another suitable base
-
tert-Butylamine borane complex
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk line apparatus
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, and connected to a Schlenk line, dissolve Pd(acac)₂ (e.g., 0.1 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (Argon or Nitrogen).
-
Capping Agent Preparation and Addition: In a separate flask, dissolve this compound (e.g., 1 mmol, 10 equivalents) in anhydrous toluene. Neutralize it by adding a stoichiometric amount of a suitable base (e.g., methanolic NaOH) and stir until the free laurylamine is formed. Add this solution to the palladium precursor solution and stir until fully dissolved.
-
Heating: Heat the mixture to 60°C while stirring.
-
Reducing Agent Preparation: In a separate vial under an inert atmosphere, dissolve the tert-butylamine borane complex (e.g., 0.5 mmol) in anhydrous toluene (5 mL).
-
Reduction: Slowly inject the reducing agent solution into the heated palladium precursor solution under vigorous stirring. The solution's color will change, typically to dark brown or black, indicating the formation of palladium nanoparticles.
-
Reaction: Continue stirring at 60°C for 1 hour.
-
Cooling and Precipitation: After 1 hour, remove the heat source and allow the solution to cool to room temperature. Precipitate the nanoparticles by adding an excess of ethanol (e.g., 40 mL).
-
Purification: Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene. Repeat the precipitation and washing step twice with ethanol to remove unreacted precursors and excess capping agent.
-
Storage: Finally, disperse the purified laurylamine-capped PdNPs in a non-polar solvent like toluene or hexane for storage.
Mandatory Visualizations
Caption: Workflow for the synthesis of laurylamine-capped metal nanoparticles.
Caption: Conceptual pathway for drug delivery using laurylamine-capped nanoparticles.
Applications in Drug Development
The hydrophobic surface imparted by the laurylamine capping agent makes these nanoparticles particularly suitable for the delivery of poorly water-soluble drugs. The long alkyl chains can interact with the lipid bilayers of cell membranes, potentially enhancing cellular uptake.
Potential Applications:
-
Delivery of Hydrophobic Drugs: The non-polar shell of laurylamine-capped nanoparticles can encapsulate or adsorb hydrophobic therapeutic agents, improving their solubility and bioavailability.[7]
-
Targeted Drug Delivery: The surface of the nanoparticles can be further functionalized, for instance, by attaching targeting ligands to the amine groups (after synthesis and purification) to direct the nanoparticles to specific cells or tissues, such as tumor cells.[8]
-
Controlled Release: The nanoparticle formulation can be designed to release the drug in response to specific stimuli, such as changes in pH within the cellular environment (e.g., the acidic environment of endosomes or tumors).[8]
-
Theranostics: Metal nanoparticles, particularly gold, have plasmonic properties that can be exploited for imaging and photothermal therapy, combining diagnostics and therapeutics in a single platform.
Note on Customization: The provided protocols are general and may require optimization based on the specific metal precursor, desired nanoparticle size, and intended application. Factors such as the ratio of capping agent to metal precursor, the type and concentration of the reducing agent, reaction temperature, and time can all influence the final characteristics of the nanoparticles. It is recommended to perform thorough characterization using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, Dynamic Light Scattering (DLS) for hydrodynamic diameter and size distribution, UV-Vis Spectroscopy to confirm nanoparticle formation, and Zeta Potential analysis to assess surface charge and stability.
References
- 1. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) | CoLab [colab.ws]
- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00528K [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mineral Flotation with Laurylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurylamine hydrochloride (dodecylamine hydrochloride) is a primary amine salt widely employed as a cationic collector in the froth flotation of various minerals. Its primary application lies in the separation of silicate (B1173343) minerals, such as quartz, and in the reverse flotation of iron ores where it selectively floats silica (B1680970) away from the valuable iron minerals.[1][2] The effectiveness of this compound is highly dependent on several key experimental parameters, most notably pH, which dictates the surface charge of the minerals and the degree of ionization of the collector.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting mineral flotation experiments using this compound. The information is intended to guide researchers in developing and optimizing flotation procedures for their specific mineral systems.
Principle of Operation
This compound, a cationic surfactant, adsorbs onto the surface of negatively charged minerals, rendering them hydrophobic.[5] In aqueous solutions, this compound dissociates into the positively charged laurylammonium ion (RNH3+) and a chloride ion. The positively charged head group electrostatically interacts with anionic sites on the mineral surface, while the hydrophobic hydrocarbon tail orients towards the aqueous phase. This hydrophobic surface then attaches to air bubbles and is carried to the froth layer, effecting the separation. The process is critically influenced by the pH of the pulp, which affects the surface charge of the minerals. For instance, quartz possesses a negative surface charge at pH values above its isoelectric point (around pH 2), making it amenable to flotation with cationic collectors like this compound in neutral to alkaline conditions.[6]
Experimental Data
The following tables summarize quantitative data from various studies on mineral flotation using this compound and similar amine collectors. These values can serve as a starting point for experimental design.
Table 1: Optimal Conditions for Reverse Flotation of Iron Ore (Quartz Gangue)
| Parameter | Value | Reference |
| Collector | 2-((2-(decyloxy)ethyl)amino)lauric acid (LDEA) | [7][8][9] |
| Collector Dosage | 500 g/Mg | [7][8][9] |
| Depressant (for Iron Oxides) | Starch | [7][8][9] |
| Depressant Dosage | 1000 g/Mg | [7][8][9] |
| Pulp pH | 10.0 | [7][8][9] |
| Temperature | 25 °C | [7][8][9] |
| Results | ||
| Iron Concentrate Grade (TFe) | 68.08% | [7][8][9] |
| Iron Recovery | 88.20% | [7][8][9] |
Table 2: Conditions for Quartz Flotation
| Parameter | Value | Reference |
| Collector | Dodecylamine (DDA) | [10] |
| Collector Concentration | 8 x 10⁻⁴ mol/L | [10] |
| Pulp pH | 10.1 | [10] |
| Result | ||
| Quartz Recovery | 93.71% | [10] |
Table 3: Lepidolite Flotation Parameters
| Parameter | Value | Reference |
| Collector | Dodecylamine (DDA) | [11] |
| Collector Concentration | 2.697 - 8.092 x 10⁻⁵ M | [11] |
| Frother | Pine Oil | [11] |
| Frother Concentration | 2.29 x 10⁻⁴ M | [11] |
| Pulp pH | 11.0 | [11] |
| Particle Size | -37 to -90 +75 µm | [11] |
Experimental Protocols
This section outlines a detailed methodology for a typical laboratory-scale mineral flotation experiment using this compound.
Materials and Reagents
-
Mineral Sample: The ore should be crushed and ground to the desired particle size, typically in the range of -150 to +38 µm. The specific particle size will depend on the mineral liberation characteristics.
-
Collector: this compound (C₁₂H₂₅NH₂·HCl). Prepare a stock solution (e.g., 1 g/L) by dissolving the required amount in deionized water. Acidic pretreatment with hydrochloric or acetic acid may be necessary to improve solubility.[12]
-
pH Modifiers: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M or 1 M) for pH adjustment.
-
Frother (Optional): A frother such as pine oil or methyl isobutyl carbinol (MIBC) can be used to create a stable froth. Prepare a solution of the frother if necessary.
-
Depressant (if applicable): For selective flotation, a depressant may be required. For example, starch is commonly used to depress iron oxides in reverse flotation.[7][8][9]
-
Deionized Water: Used for preparing all solutions and for the flotation pulp.
Experimental Procedure
-
Mineral Slurry Preparation:
-
Add a specific weight of the ground mineral sample (e.g., 2-5 g for a laboratory flotation cell) to the flotation cell.
-
Add a measured volume of deionized water to achieve the desired pulp density (e.g., 10-30% solids by weight).
-
-
Conditioning:
-
Place the flotation cell on a magnetic stirrer or the agitation unit of the flotation machine and start agitation at a predetermined speed (e.g., 900-1200 rpm).
-
Measure the natural pH of the slurry.
-
If a depressant is used, add the required volume of the depressant solution and condition for a specific time (e.g., 3-5 minutes).
-
Adjust the pH of the slurry to the desired level using HCl or NaOH solution. Allow the pH to stabilize.
-
Add the required volume of the this compound stock solution to achieve the target dosage. Condition the pulp for a set time (e.g., 5-15 minutes) to allow for collector adsorption onto the mineral surfaces.
-
If a frother is used, add it to the slurry and condition for a shorter period (e.g., 1-2 minutes) just before flotation.
-
-
Flotation:
-
Transfer the conditioned slurry to the flotation cell if not already in it.
-
Start the agitation and introduce air into the cell at a controlled flow rate.
-
Collect the froth (the floated material) continuously by scraping it from the surface into a collection pan.
-
Continue flotation for a predetermined time (e.g., 5-10 minutes) or until the froth becomes barren.
-
-
Product Collection and Analysis:
-
Collect both the floated product (concentrate) and the non-floated product (tailings).
-
Filter, dry, and weigh both the concentrate and the tailings.
-
Analyze the concentrate and tailings for the desired mineral content using appropriate analytical techniques (e.g., X-ray fluorescence, atomic absorption spectroscopy, or chemical assay).
-
-
Data Calculation:
-
Calculate the recovery of the desired mineral in the concentrate using the following formula: Recovery (%) = (C * c) / (F * f) * 100 Where: C = Weight of the concentrate c = Assay of the desired mineral in the concentrate F = Weight of the feed (concentrate + tailings) f = Assay of the desired mineral in the feed
-
Calculate the grade (concentration) of the desired mineral in the concentrate.
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Quartz Flotation at Low Temperature by Amino Acid Lauryl Lysine as a Novel Green Collector | MDPI [mdpi.com]
- 3. The Importance of pH in Flotation - 911Metallurgist [911metallurgist.com]
- 4. journalssystem.com [journalssystem.com]
- 5. Role of Collectors and Depressants in Mineral Flotation: A Theoretical Analysis Based on Extended DLVO Theory [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Reverse flotation of iron ore using amphoteric surfactant: 2-((2(decyloxy)ethyl)amino)lauric acid - Physicochemical Problems of Mineral Processing - Tom Vol. 57, iss. 3 (2021) - BazTech - Yadda [yadda.icm.edu.pl]
- 8. journalssystem.com [journalssystem.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flotation Reagent Using Instructions [cnlitereagent.com]
Application Notes and Protocols for the Froth Flotation of Quartz and Feldspar Using Laurylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of laurylamine hydrochloride (commonly referred to as dodecylamine (B51217) or DDA) as a cationic collector in the froth flotation separation of quartz and feldspar (B12085585). Due to their similar crystal structures and physicochemical properties, the separation of these two silicate (B1173343) minerals presents a significant challenge. Froth flotation, a widely used technique in mineral processing, offers a viable method for their selective separation.[1] This document outlines the fundamental principles, experimental protocols, and key data associated with this process.
Principle of Separation
Froth flotation separates minerals based on differences in their surface hydrophobicity.[2] this compound, a cationic collector, selectively adsorbs onto the mineral surface, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface as a froth. The effectiveness of this separation is highly dependent on factors such as pH, the presence of activators or depressants, and the concentration of the collector.[1][3][4]
In acidic conditions (pH 2-3), both quartz and feldspar surfaces are typically negatively charged, allowing for the adsorption of the cationic amine collector.[3] However, the presence of aluminum in the feldspar lattice creates more active sites for collector adsorption compared to the more uniform silica (B1680970) surface of quartz.[3] This differential adsorption is the basis for their separation. The use of hydrofluoric acid (HF) has traditionally been employed to enhance this selectivity by activating the feldspar surface.[3][5][6] However, due to environmental and safety concerns, fluorine-free flotation methods are increasingly being investigated.[3][7]
Key Applications
-
Glass Industry: Production of high-purity quartz sand by removing feldspar impurities.[8]
-
Ceramics Industry: Concentration of feldspar for use as a flux.[1][7]
-
Geological Research: Separation of mineral phases for detailed analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the froth flotation of quartz and feldspar using this compound (or equivalent amine collectors).
Table 1: Flotation Recovery of Quartz and Feldspar under Various Conditions
| Mineral | Collector & Concentration | pH | Activator/Depressant & Concentration | Flotation Recovery (%) | Reference |
| Quartz | Dodecylamine (DDA), 2.0 x 10⁻⁴ M | ~2 | H₂SO₄ (pH regulator) | < 10 | [6] |
| Feldspar | Dodecylamine (DDA), 2.0 x 10⁻⁴ M | ~2 | H₂SO₄ (pH regulator) | ~20 | [6] |
| Quartz | Dodecylamine (DDA), 2.0 x 10⁻⁴ M | ~2 | HF pretreatment | < 10 | [6] |
| Feldspar | Dodecylamine (DDA), 2.0 x 10⁻⁴ M | ~2 | HF pretreatment | > 80 | [6] |
| Quartz | Dodecylamine Hydrochloride (DAHC), 5 x 10⁻⁵ M | 3 | - | High | [9] |
| Apatite | Dodecylamine Hydrochloride (DAHC), 5 x 10⁻⁵ M | 3 | - | Low | [9] |
| Quartz | Dodecylamine (DDA), 6 x 10⁻⁵ mol/L | 11 | Sodium Oxalate, 1 x 10⁻³ mol/L | ~5 | [10] |
| Feldspar | Dodecylamine (DDA), 6 x 10⁻⁵ mol/L | 11 | Sodium Oxalate, 1 x 10⁻³ mol/L | > 90 | [10] |
| Quartz | Mixed DDA/Sodium Petroleum Sulfonate (SPS) | 4.5 | Sodium Hexametaphosphate | Low | [1] |
| Feldspar | Mixed DDA (40 mg/L) /SPS (120 mg/L) | 4.5 | Sodium Hexametaphosphate | High | [1] |
Table 2: Influence of pH on Quartz Flotation Recovery with Dodecylamine (DDA)
| pH | Flotation Recovery (%) | Reference |
| 4 | ~20 | [6] |
| 6 | ~40 | [6] |
| 8 | ~60 | [6] |
| 10 | ~80 | [6] |
| 12 | ~85 | [6] |
Experimental Protocols
The following are generalized protocols for the froth flotation of quartz and feldspar. Specific parameters should be optimized based on the ore characteristics and desired separation efficiency.
Protocol 1: Standard Laboratory Froth Flotation Test
This protocol outlines a basic procedure for a single mineral or mixed mineral flotation experiment in a laboratory-scale flotation cell.
Materials:
-
Purified quartz and/or feldspar samples, ground to a suitable particle size (e.g., -150 to +38 µm).
-
This compound (Dodecylamine, DDA) solution (e.g., 1 x 10⁻³ M).
-
pH regulators: Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M).
-
Frother (e.g., Pine oil, MIBC).
-
Deionized water.
-
Laboratory flotation machine with a flotation cell (e.g., 1.5 L capacity).
-
pH meter.
-
Stirrer/impeller.
-
Drying oven.
-
Balances.
Procedure:
-
Pulp Preparation: Weigh a specific amount of the mineral sample (e.g., 5.0 g for a single mineral test) and place it into the flotation cell. Add a known volume of deionized water to achieve the desired pulp density.
-
pH Adjustment: While stirring the pulp with the impeller at a set speed (e.g., 1200 rpm), measure the pH. Adjust the pH to the desired level using HCl or NaOH solutions. Allow the pulp to condition for a few minutes to stabilize the pH.
-
Collector Conditioning: Add the required volume of the this compound solution to the pulp. Condition the pulp by stirring for a specific duration (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Frother Addition: Add a few drops of the frother to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation: Open the air inlet valve to introduce air bubbles into the pulp. Collect the froth (the floated material) by scraping it from the surface for a defined period (e.g., 3-5 minutes).
-
Product Collection and Analysis: Collect both the floated (concentrate) and non-floated (tailings) fractions. Filter, dry, and weigh both products. The recovery can be calculated using the formula: Recovery (%) = (Mass of concentrate / (Mass of concentrate + Mass of tailings)) x 100.
-
For mixed mineral tests, the grade of each mineral in the concentrate and tailings needs to be determined using appropriate analytical techniques (e.g., XRD, XRF) to calculate separation efficiency.
Protocol 2: HF-Free Flotation of Feldspar from Quartz
This protocol is adapted for the selective flotation of feldspar from quartz in a neutral to alkaline medium, avoiding the use of hydrofluoric acid.
Materials:
-
As per Protocol 1.
-
Depressant for quartz (e.g., Sodium hexametaphosphate or organic depressants like starch).[1][7]
Procedure:
-
Pulp Preparation and pH Adjustment: Prepare the mineral pulp as described in Protocol 1. Adjust the pH to a neutral or slightly alkaline value (e.g., pH 7-9).[3]
-
Depressant Addition: Add the quartz depressant to the pulp and condition for a specified time (e.g., 5 minutes) to allow for selective adsorption onto the quartz surface.
-
Collector and Frother Addition: Proceed with the addition of this compound and frother as outlined in Protocol 1.
-
Flotation and Analysis: Perform the flotation and subsequent analysis as described in Protocol 1. The feldspar should be selectively floated into the concentrate.
Visualizations
Froth Flotation Experimental Workflow
Caption: Workflow for a typical laboratory froth flotation experiment.
This compound Adsorption on Mineral Surfaces
Caption: Differential adsorption of laurylamine on quartz and feldspar.
Logical Relationship for Selective Flotation
Caption: Logical flow of selective froth flotation separation.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. chem.mtu.edu [chem.mtu.edu]
- 3. Feldspar and Quartz Flotation Separation Process - Xinhai [xinhaimining.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing Effective Separation of Feldspar and Quartz While Recycling Tailwater by HF Pretreatment [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Laurylamine Hydrochloride-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of Laurylamine hydrochloride-based nanoemulsions. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific drug delivery applications.
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. With droplet sizes in the nanometer range (typically 20-200 nm), they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and controlled release profiles.[1][2][3] Cationic nanoemulsions, which possess a positive surface charge, are of particular interest due to their electrostatic interaction with negatively charged biological membranes, leading to enhanced cellular uptake and prolonged residence time.[4][5]
This compound, a primary amine salt, is a cationic surfactant that can be effectively employed to impart a positive charge to nanoemulsion droplets. This property makes it a valuable excipient for developing advanced drug delivery systems for various administration routes, including topical, ocular, and mucosal delivery.[4][6][7]
Materials and Equipment
Materials
-
Oil Phase: Selection is based on the solubility of the active pharmaceutical ingredient (API). Common examples include:
-
Medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812)
-
Vegetable oils (e.g., soybean oil, olive oil, castor oil)[8]
-
Fatty acid esters (e.g., isopropyl myristate)
-
-
Aqueous Phase: Purified water (e.g., deionized or distilled water).
-
Cationic Surfactant: this compound.
-
Co-surfactant/Non-ionic Surfactant: To enhance stability and reduce droplet size. Examples include:
-
Polysorbates (e.g., Tween® 80, Tween® 20)[8]
-
Polyoxyl castor oil derivatives (e.g., Cremophor® RH 40)[2]
-
Short-chain alcohols (e.g., ethanol, propylene (B89431) glycol)[9]
-
Transcutol® P
-
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated.
Equipment
-
High-shear homogenizer or ultrasonicator (probe or bath)[10][11]
-
High-pressure homogenizer (optional, for smaller droplet sizes)
-
Magnetic stirrer and hot plate
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) (optional, for morphology)
-
pH meter
-
Centrifuge for stability studies
Experimental Protocols
Formulation Development: High-Energy Emulsification Method
This protocol describes the preparation of a this compound-based oil-in-water (O/W) nanoemulsion using a high-energy method such as ultrasonication or high-pressure homogenization.
Workflow for High-Energy Emulsification:
Caption: Workflow for preparing this compound-based nanoemulsions using a high-energy method.
Detailed Steps:
-
Preparation of the Oil Phase:
-
Accurately weigh the selected oil.
-
If applicable, dissolve the lipophilic API in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the purified water.
-
Disperse the this compound and any chosen co-surfactant/non-ionic surfactant in the water. Stir until a clear solution is obtained.
-
-
Formation of the Coarse Emulsion:
-
While continuously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise.
-
Continue stirring for 15-30 minutes to form a coarse emulsion.
-
-
Nanoemulsification (High-Energy Homogenization):
-
Ultrasonication: Place the coarse emulsion in an ice bath to prevent overheating and sonicate using a probe sonicator. The duration and power of sonication will need to be optimized.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a predetermined number of cycles and pressure. This method is effective for achieving very small and uniform droplet sizes.
-
-
Equilibration: Allow the nanoemulsion to cool to room temperature.
Characterization of the Nanoemulsion
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the size distribution. Zeta potential measurement determines the surface charge of the droplets, which is crucial for stability.
-
Protocol:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
-
Principle: To assess the stability of the nanoemulsion against phase separation, creaming, or cracking under stress conditions.
-
Protocol:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5,000-10,000 rpm) for 30 minutes and observe for any signs of phase separation.
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C for 48 hours) and cooling (e.g., 4°C for 48 hours) and observe for any physical changes.
-
Freeze-Thaw Cycles: Expose the nanoemulsion to alternating freezing (e.g., -20°C for 48 hours) and thawing (room temperature) cycles for at least three cycles.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of different formulations.
Table 1: Exemplar Formulation Compositions of this compound-Based Nanoemulsions
| Formulation Code | Oil Phase (%) | This compound (%) | Co-surfactant (e.g., Tween 80) (%) | Aqueous Phase (%) |
| NE-LH-1 | 10 | 1.0 | 5.0 | 84.0 |
| NE-LH-2 | 15 | 1.5 | 7.5 | 76.0 |
| NE-LH-3 | 20 | 2.0 | 10.0 | 68.0 |
Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions
| Formulation Code | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| NE-LH-1 | 120.5 ± 2.1 | 0.15 ± 0.02 | +35.2 ± 1.5 |
| NE-LH-2 | 155.8 ± 3.5 | 0.21 ± 0.03 | +40.8 ± 2.1 |
| NE-LH-3 | 180.2 ± 4.2 | 0.28 ± 0.04 | +45.5 ± 1.8 |
Signaling Pathway and Cellular Interaction
The positive charge imparted by this compound is key to the enhanced biological interaction of these nanoemulsions. This diagram illustrates the proposed mechanism of interaction with negatively charged cell membranes.
Caption: Proposed mechanism of enhanced cellular uptake of cationic nanoemulsions.
Applications and Future Perspectives
This compound-based nanoemulsions are promising platforms for the delivery of a wide range of therapeutic agents. Their positive surface charge can be exploited for:
-
Topical and Transdermal Delivery: Enhanced penetration through the skin and prolonged residence time on the skin surface.[3][7]
-
Ocular Delivery: Increased retention time on the cornea, leading to improved drug absorption.[12]
-
Mucosal Drug Delivery: Adhesion to mucosal surfaces in the nasal, oral, or vaginal cavities.
-
Gene Delivery: Complexation with negatively charged genetic material (e.g., DNA, siRNA) for cellular transfection.
Future research should focus on optimizing formulations for specific applications, evaluating in vivo efficacy and safety, and exploring the potential for targeted drug delivery by conjugating ligands to the nanoemulsion surface. The development of stable and effective this compound-based nanoemulsions holds significant promise for advancing drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Chapter - Nanoemulsion: A Potential Carrier for Topical Drug Delivery | Bentham Science [eurekaselect.com]
- 4. Recent Advances in Cationic Nanoemulsions for Drug Delivery: Preparation, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoemulsions for topical delivery: formulation, applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olive oil and clove oil-based nanoemulsion for topical delivery of terbinafine hydrochloride: in vitro and ex vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Laurylamine Hydrochloride as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of Laurylamine Hydrochloride (also known as Dodecylamine Hydrochloride) as a corrosion inhibitor for mild steel in acidic environments. The information compiled is based on established research and is intended to guide laboratory investigations in this area.
Introduction
Mild steel, while a versatile and widely used material in various industries, is highly susceptible to corrosion, particularly in acidic media. This corrosion can lead to structural failure and significant economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal. This compound, a cationic surfactant, has demonstrated significant potential as a corrosion inhibitor for mild steel in acidic solutions, primarily due to the adsorption of its molecules onto the metal surface, forming a protective barrier.
The mechanism of inhibition is attributed to the presence of the long alkyl chain (lauryl group) and the polar amine head group. In acidic solutions, the amine group is protonated, leading to the formation of a positively charged species that can adsorb onto the negatively charged steel surface (in HCl media). This adsorption process blocks the active corrosion sites, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl, as determined by various experimental techniques.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE %) |
| Blank | 150 | 12.5 | - |
| 50 | 45 | 3.75 | 70.0 |
| 100 | 22.5 | 1.88 | 85.0 |
| 200 | 12 | 1.00 | 92.0 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE %) |
| Blank | -455 | 148.52 | - |
| 100 | -408 | 98.43 | 33.7 |
| 200 | -373 | 63.14 | 57.5 |
| 300 | -368 | 51.89 | 65.0 |
| 400 | -361 | 40.38 | 72.8 |
| 500 | -342 | 33.87 | 77.2 |
| 600 | -312 | 24.66 | 83.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE %) |
| Blank | 50 | 200 | - |
| 15 | 180 | 110 | 72.2 |
| 30 | 320 | 80 | 84.4 |
| 60 | 550 | 60 | 90.9 |
| 90 | 780 | 45 | 93.6 |
| 120 | 950 | 35 | 94.7 |
| 150 | 1100 | 30 | 95.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Materials and Specimen Preparation
-
Mild Steel Specimen: The composition of the mild steel should be recorded (e.g., C 0.054%, Mn 0.26%, Si 0.015%, P 0.019%, S 0.017%, and the remainder Fe). For electrochemical studies, the specimen is typically embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. For weight loss measurements, coupons of a specific dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are used.[1]
-
Surface Preparation: The exposed surface of the mild steel specimen should be mechanically polished using successively finer grades of emery paper (e.g., 180, 400, 800, 1200 grit). After polishing, the specimen should be degreased with acetone, rinsed with distilled water, and dried in a warm air stream.[1]
-
Corrosive Medium: A 1 M Hydrochloric Acid (HCl) solution is prepared by diluting analytical grade HCl (e.g., 37%) with distilled water.
-
Inhibitor Solution: this compound solutions of various concentrations (e.g., in ppm or mol/L) are prepared by dissolving the required amount of the compound in the 1 M HCl solution.
Weight Loss Measurements
This is a straightforward and widely used method to determine the average corrosion rate.[2]
Protocol:
-
Prepare and pre-weigh the mild steel coupons to four decimal places.
-
Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without different concentrations of this compound.
-
The beakers are then placed in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products.
-
Rinse the cleaned coupons with distilled water, dry them thoroughly, and re-weigh them.
-
The weight loss is the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.
This technique measures the current response of the working electrode to a controlled change in potential.
Protocol:
-
Immerse the prepared three-electrode setup in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Once the OCP is stable, apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential to generate a Tafel plot.
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE (%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface.
Protocol:
-
After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for mild steel in acidic media often shows a depressed semicircle, which can be attributed to the frequency dispersion of the interfacial impedance.
-
The impedance data can be analyzed by fitting it to an appropriate equivalent electrical circuit. A simple Randles circuit is often used, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface in HCl.
References
Application of Laurylamine Hydrochloride in Biomolecule Extraction: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurylamine hydrochloride (LAH), also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a 12-carbon hydrophobic tail and a positively charged amine head group.[1][2] This amphipathic structure allows it to interact with both hydrophobic and hydrophilic moieties, making it a versatile tool in various biochemical applications, including the extraction and purification of biomolecules.[3] In the context of drug development, efficient and selective extraction of target biomolecules such as proteins and nucleic acids is a critical upstream process, and LAH presents a potential alternative to more common detergents.[4]
Mechanism of Action
The primary mechanism of this compound in biomolecule extraction involves its cationic and hydrophobic properties. The positively charged amine group interacts electrostatically with negatively charged biomolecules, most notably the phosphate (B84403) backbone of nucleic acids and acidic residues in proteins. The long hydrophobic tail can insert into and disrupt lipid bilayers of cell membranes, leading to cell lysis and the release of intracellular contents.[1][5] This dual action allows LAH to both lyse cells and selectively precipitate target biomolecules from the resulting lysate.
Quantitative Data Summary
While specific quantitative data for this compound in biomolecule extraction is not extensively published, the following table provides a comparative overview of its theoretical performance against established methods, based on the known properties of similar cationic surfactants. Note: The data for this compound is hypothetical and for illustrative purposes; empirical validation is required.
| Extraction Method | Analyte | Typical Yield | Purity (A260/A280 for DNA) | Purity (Protein Concentration) | Advantages | Disadvantages |
| This compound (Hypothetical) | DNA | Moderate to High | 1.7 - 1.9 | N/A | Effective for samples with high polysaccharide content; single-step precipitation. | Potential for co-precipitation of RNA; may require optimization for different sample types. |
| This compound (Hypothetical) | Protein | Variable | N/A | Moderate to High | Can precipitate acidic proteins; useful for removing certain contaminants. | Strong denaturing potential; may not be suitable for functional protein recovery.[1] |
| CTAB (Cetyltrimethylammonium bromide) | DNA | High | 1.8 - 2.0 | N/A | Well-established for plant DNA extraction; effectively removes polysaccharides.[3] | Involves multiple chloroform (B151607) extraction steps; can be time-consuming.[3] |
| SDS (Sodium Dodecyl Sulfate)-based | Protein | High | N/A | High | Strong solubilizing agent for a wide range of proteins.[6] | Can interfere with downstream applications like mass spectrometry; strongly denaturing.[1] |
| TRIzol (Phenol-Guanidine Isothiocyanate) | RNA/DNA/Protein | High | 1.8 - 2.1 (RNA) | Variable | Allows for sequential extraction of RNA, DNA, and protein from the same sample. | Involves hazardous organic solvents (phenol, chloroform). |
Experimental Protocols
Protocol 1: DNA Extraction from Plant Tissue using this compound
This protocol is adapted from methodologies for cationic surfactant-based DNA extraction, such as the CTAB method.[3] Optimization may be required for different plant species.
Materials:
-
This compound (LAH) Extraction Buffer:
-
2% (w/v) this compound
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (v/v) β-mercaptoethanol (add immediately before use)
-
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block at 65°C
-
Microcentrifuge
Procedure:
-
Sample Preparation: a. Weigh approximately 100 mg of fresh or frozen plant tissue. b. Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.
-
Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) LAH Extraction Buffer. c. Vortex briefly to suspend the powder. d. Incubate at 65°C for 60 minutes, with gentle inversion every 15-20 minutes.
-
Purification: a. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. b. Mix gently by inversion for 5-10 minutes to form an emulsion. c. Centrifuge at 12,000 x g for 15 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently by inversion until a DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: a. Carefully decant the supernatant. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet. c. Centrifuge at 12,000 x g for 5 minutes at 4°C. d. Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b. Incubate at 65°C for 10 minutes to aid dissolution. c. Store the purified DNA at -20°C.
Protocol 2: Protein Precipitation from Cell Culture using this compound
This protocol provides a general framework for precipitating acidic proteins from a cell lysate. As LAH is a strong denaturant, this method is suitable for applications where protein function is not required, such as SDS-PAGE analysis.[1]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer)
-
10% (w/v) this compound (LAH) stock solution in water
-
Wash Buffer (e.g., ice-cold acetone (B3395972) or ethanol)
-
Resuspension Buffer (e.g., 1x SDS-PAGE sample buffer)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Cell Lysis: a. For adherent cells, wash the culture dish with ice-cold PBS. b. Add an appropriate volume of Lysis Buffer and scrape the cells. For suspension cells, pellet by centrifugation and resuspend in Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.
-
Protein Precipitation: a. While vortexing the cell lysate, slowly add the 10% LAH stock solution to a final concentration of 0.5-1%. The optimal concentration may need to be determined empirically. b. Incubate on ice for 20-30 minutes to allow for protein precipitation. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Washing: a. Carefully discard the supernatant. b. Add 500 µL of ice-cold acetone to the pellet. c. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C. d. Repeat the wash step once more.
-
Resuspension: a. After the final wash, remove all residual acetone and air-dry the pellet for 5-10 minutes. b. Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes before loading on a gel.
Visualizations
Caption: Mechanism of DNA extraction using this compound.
Caption: General workflow for biomolecule extraction with LAH.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytics & Assays - Isolation of Nucleic Acids - ITW Reagents [itwreagents.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.jp]
- 5. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protein Extraction for Quantitative Proteomics of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide for preparing Laurylamine hydrochloride solutions
An Application Note on the Preparation of Laurylamine Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a wide range of applications in research and industry, including as an emulsifier, corrosion inhibitor, and in the formation of micelles and liposomes for drug delivery systems.[1][2][3] Proper and accurate preparation of this compound solutions is critical for the reproducibility and success of experimental outcomes. This document provides a detailed step-by-step guide for the preparation of aqueous solutions of this compound, including necessary calculations, safety precautions, and storage recommendations.
Chemical and Physical Properties
This compound is the salt of a primary aliphatic amine.[1] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic amine headgroup, dictates its surfactant properties.[4]
| Property | Value | Reference(s) |
| Synonyms | Dodecylamine hydrochloride, Laurylammonium chloride, 1-Dodecanamine hydrochloride | [5][6] |
| CAS Number | 929-73-7 | [2] |
| Molecular Formula | C₁₂H₂₈ClN | [1][2][5] |
| Molecular Weight | 221.81 g/mol | [2][5] |
| Appearance | White solid / powder | [1][5] |
| Melting Point | 188-196 °C | [1] |
| Solubility | Soluble in water and ethanol. | [1][2][4] |
Safety and Handling Precautions
This compound is considered a hazardous substance and requires careful handling to minimize risks.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid powder and its solutions.[1][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.
-
Ingestion: The substance is harmful if swallowed.[1][5] Do not induce vomiting. Seek immediate medical attention.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2][6] Under alkaline conditions, the free amine may precipitate out of the solution.[2]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[7]
Experimental Protocols
Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol describes the preparation of 100 mL of a 100 mM this compound stock solution in deionized water.
Materials:
-
This compound (solid powder)
-
Deionized (DI) water or other appropriate aqueous buffer (e.g., PBS)
-
Calibrated analytical balance
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe (optional)
-
Properly labeled storage bottles
Procedure:
-
Calculate the Required Mass:
-
Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.100 mol/L × 0.100 L × 221.81 g/mol
-
Mass (g) = 2.2181 g
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out 2.2181 g of this compound powder using a spatula.
-
-
Dissolution:
-
Add approximately 80 mL of DI water to the 100 mL volumetric flask.
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer at room temperature.
-
Stir the solution until all the solid has completely dissolved. Gentle warming may be used to aid dissolution, but avoid high temperatures.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, remove the flask from the stirrer.
-
Carefully add DI water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
-
Sterilization and Storage (Optional but Recommended):
-
For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the solution in a tightly sealed, clearly labeled bottle at 2-8°C. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Protocol for Preparing a Dilute Solution (e.g., 1 mM) from Stock
This protocol describes the preparation of 10 mL of a 1 mM working solution from the 100 mM stock solution.
Materials:
-
100 mM this compound stock solution
-
Deionized (DI) water or appropriate buffer
-
Calibrated micropipettes and sterile tips
-
15 mL conical tube or other suitable sterile vessel
Procedure:
-
Calculate the Required Volume of Stock Solution:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Initial concentration (100 mM)
-
V₁ = Initial volume (to be calculated)
-
M₂ = Final concentration (1 mM)
-
V₂ = Final volume (10 mL)
-
-
(100 mM) × V₁ = (1 mM) × (10 mL)
-
V₁ = (1 mM × 10 mL) / 100 mM = 0.1 mL or 100 µL
-
-
Dilution:
-
Pipette 9.9 mL (9900 µL) of DI water or the desired buffer into a sterile 15 mL conical tube.
-
Using a calibrated micropipette, add 100 µL of the 100 mM this compound stock solution to the tube.
-
Cap the tube and vortex gently or invert several times to ensure thorough mixing.
-
The final solution is 10 mL of 1 mM this compound.
-
Visualization of Workflows
Caption: Experimental workflow for preparing a stock solution.
Caption: Logical relationship for solution dilution calculations.
References
- 1. Buy this compound | 929-73-7 [smolecule.com]
- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Lauryl Amine Supplier | 124-22-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: Laurylamine Hydrochloride as a Template for Mesoporous Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of nanomaterials that have garnered significant attention in the field of drug delivery due to their unique properties. These include a high surface area, large pore volume, tunable pore size, and excellent biocompatibility.[1][2] The synthesis of MSNs typically involves the use of a template, around which a silica precursor hydrolyzes and condenses to form a porous structure. The choice of template is crucial as it dictates the final physicochemical properties of the nanoparticles.
Laurylamine hydrochloride, a primary alkylamine salt, serves as a cationic surfactant that can self-assemble into micelles in solution. These micelles act as a "soft template" for the sol-gel synthesis of mesoporous silica. The hydrolysis and condensation of a silica source, such as tetraethyl orthosilicate (B98303) (TEOS), occur around these micelles. Subsequent removal of the organic template, either through calcination or solvent extraction, results in a network of uniform mesopores. The properties of the resulting MSNs, including pore diameter and particle size, can be tailored by adjusting synthesis parameters such as pH, temperature, and reactant concentrations. This controlled architecture makes this compound-templated MSNs promising carriers for the encapsulation and controlled release of therapeutic agents.
Experimental Protocols
This section details the protocol for the synthesis of mesoporous silica nanoparticles using this compound as a template. The methodology is adapted from established procedures for similar long-chain amine templates.[3]
Materials
-
This compound (Template)
-
Tetraethyl orthosilicate (TEOS, 98%) (Silica Precursor)
-
Ethanol (B145695) (99.5%) (Solvent)
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Ammonia (B1221849) solution (28-30%) (Catalyst)
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Deionized water
-
Hydrochloric acid (for template removal by extraction)
Synthesis of Mesoporous Silica Nanoparticles (MSNs)
-
Template Solution Preparation:
-
In a 250 mL beaker, dissolve 1.0 g of this compound in 100 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and the formation of a homogeneous template solution.
-
-
Silica Source Addition and Particle Formation:
-
To the template solution, slowly add 5.0 mL of ammonia solution while stirring continuously. Continue stirring for an additional 15 minutes to ensure the solution is basic.
-
Add 4.5 mL of TEOS dropwise to the basic template solution under vigorous stirring. A white precipitate should start to form.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring to ensure the complete hydrolysis and condensation of TEOS.
-
-
Particle Collection and Washing:
-
Collect the as-synthesized particles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the particles in 50 mL of ethanol.
-
Wash the particles by repeating the centrifugation and resuspension steps with ethanol three times to remove any unreacted precursors.
-
Dry the washed particles in an oven at 60°C overnight.
-
-
Template Removal:
-
Method A: Solvent Extraction:
-
Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of ethanol.
-
Add 1.0 mL of concentrated hydrochloric acid to the suspension.[4]
-
Stir the mixture at 60°C for 6 hours.[4]
-
Collect the particles by centrifugation, wash them thoroughly with ethanol to remove the template and any residual acid, and then dry at 60°C.
-
-
Method B: Calcination:
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a furnace under an air atmosphere.
-
Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to combust the organic template.
-
Allow the furnace to cool to room temperature naturally. The resulting white powder is the final mesoporous silica product.
-
-
Drug Loading Protocol
-
Solution Preparation:
-
Prepare a concentrated solution of the desired drug in a suitable solvent. The choice of solvent will depend on the solubility of the drug.
-
-
Incubation:
-
Disperse a known amount of the synthesized MSNs in the drug solution.
-
Stir the mixture at room temperature for 24 hours to allow the drug molecules to diffuse into the mesopores.
-
-
Collection and Drying:
-
Collect the drug-loaded MSNs by centrifugation.
-
Wash the particles with a small amount of the pure solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded MSNs under vacuum.
-
Quantitative Data Presentation
The following table summarizes typical characterization data for mesoporous silica synthesized with long-chain amine templates. The specific values will vary depending on the exact synthesis conditions.
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size | 50 - 300 nm | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Pore Size | 2 - 10 nm | Nitrogen Adsorption-Desorption (BET analysis) |
| Surface Area | 600 - 1200 m²/g | Nitrogen Adsorption-Desorption (BET analysis) |
| Pore Volume | 0.5 - 1.5 cm³/g | Nitrogen Adsorption-Desorption (BET analysis) |
| Drug Loading Capacity | 10 - 40% (w/w) | Thermogravimetric Analysis (TGA), UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and application of this compound-templated mesoporous silica nanoparticles.
Logical Relationship: Factors Influencing MSN Properties
Caption: Key synthesis parameters influencing the final properties of mesoporous silica nanoparticles.
References
- 1. Ordered mesoporous materials for drug delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Mesoporous Materials as Elements of Modern Drug Delivery Systems for Anti-Inflammatory Agents: A Review of Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Laurylamine Hydrochloride Stabilized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of laurylamine hydrochloride stabilized nanoparticles. Our goal is to equip researchers with the knowledge to prevent nanoparticle aggregation and ensure experimental success.
Troubleshooting Guide: Common Aggregation Issues and Solutions
Aggregation is a common hurdle in nanoparticle research, often indicated by a visible color change (e.g., from red to blue or purple for gold nanoparticles), precipitation, or an increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS). This guide provides a structured approach to diagnosing and resolving aggregation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Aggregation Upon Synthesis | Incorrect pH: The pH of the reaction medium is critical for the protonation of the amine groups on this compound, which provides electrostatic stabilization. | Ensure the pH of the reaction solution is sufficiently low to maintain a positive surface charge on the nanoparticles. For many metal nanoparticle syntheses with amine stabilizers, a slightly acidic to neutral pH is often optimal. |
| High Ionic Strength: Excessive salt concentration in the precursor solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion. | Use deionized water with low ionic conductivity. If salts are necessary for the reaction, use the minimum required concentration. | |
| Inadequate Stabilizer Concentration: Insufficient this compound may lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate. | Optimize the molar ratio of this compound to the metal precursor. A higher concentration of the stabilizer may be necessary. | |
| Aggregation During Purification (e.g., Centrifugation) | High Centrifugal Force: Excessive force can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation in the pellet. | Optimize the centrifugation speed and time. Start with lower speeds and shorter durations. Ensure the pellet is easily redispersible. |
| Inappropriate Resuspension Buffer: The buffer used to resuspend the purified nanoparticles may have a pH or ionic strength that destabilizes the particles. | Resuspend the nanoparticle pellet in a buffer with a pH and ionic strength known to maintain stability. A low molarity buffer (e.g., 5-10 mM) is a good starting point. | |
| Gradual Aggregation During Storage | Inadequate Storage Conditions: Temperature fluctuations, exposure to light, or microbial contamination can destabilize the nanoparticles over time. | Store nanoparticles at a constant, cool temperature (typically 2-8 °C) in the dark. Use sterile buffers and containers to prevent contamination. |
| Ligand Desorption: Over time, this compound molecules may desorb from the nanoparticle surface, reducing stability. | Consider using a co-stabilizer, such as a thiol-terminated polyethylene (B3416737) glycol (PEG), to create a more robust surface coating. |
Frequently Asked Questions (FAQs)
Stabilizer and Nanoparticle Properties
Q1: How does this compound stabilize nanoparticles?
This compound is a cationic surfactant. The primary amine group (-NH2) can be protonated in aqueous solution to form a positively charged ammonium (B1175870) group (-NH3+). These positively charged groups adsorb onto the nanoparticle surface, creating a net positive surface charge. This charge leads to electrostatic repulsion between individual nanoparticles, preventing them from coming into close contact and aggregating due to attractive van der Waals forces.
Q2: What is the role of the "hydrochloride" in this compound?
The hydrochloride component indicates that the laurylamine is in the form of a salt, where the amine group is already protonated. This enhances its solubility in aqueous media and ensures the availability of the cationic stabilizing group.
Experimental Parameters
Q3: What is the optimal pH for stabilizing nanoparticles with this compound?
The optimal pH is one that ensures the amine groups on the this compound are protonated, resulting in a positive zeta potential. Generally, a pH below the pKa of the laurylammonium ion (around 10.6) is required. However, the ideal pH also depends on the specific nanoparticle material and the synthesis method. It is crucial to measure the zeta potential at different pH values to determine the optimal range for stability, which is typically where the zeta potential is greater than +30 mV.
Q4: How does ionic strength affect the stability of this compound stabilized nanoparticles?
High ionic strength, caused by the presence of salts in the solution, can be detrimental to the stability of electrostatically stabilized nanoparticles. The ions in the solution can shield the positive surface charge of the nanoparticles, compressing the electrical double layer and reducing the repulsive forces between them. This can lead to aggregation.[1] It is therefore recommended to use low ionic strength buffers and to minimize the concentration of any necessary salts during synthesis and storage.
Q5: Can I use a co-stabilizer with this compound?
Yes, using a co-stabilizer can enhance stability. A common strategy is to use a combination of electrostatic and steric stabilization. For example, a thiol-terminated polyethylene glycol (PEG-SH) can be used with this compound. The thiol group provides a strong anchor to the nanoparticle surface (especially for gold and silver), while the long, hydrophilic PEG chains provide a physical barrier (steric hindrance) that prevents nanoparticles from approaching each other.
Data Presentation: Influence of pH and Ionic Strength on Nanoparticle Stability
The stability of this compound stabilized nanoparticles is critically dependent on the pH and ionic strength of the surrounding medium. The following tables summarize the expected trends based on general principles of colloidal chemistry. Note: The following data is illustrative and the exact values will vary depending on the nanoparticle core material, size, and specific experimental conditions.
Table 1: Effect of pH on Zeta Potential and Particle Size
| pH | Expected Zeta Potential (mV) | Expected Particle Size (d.nm) | Stability Outlook |
| 4 | > +40 | Low | High Stability |
| 6 | +30 to +40 | Low | Good Stability |
| 8 | +15 to +30 | Moderate | Reduced Stability |
| 10 | 0 to +15 | High (Aggregation) | Unstable |
| 12 | < 0 | High (Aggregation) | Unstable |
Table 2: Effect of Ionic Strength (NaCl Concentration) on Zeta Potential and Particle Size at Optimal pH
| NaCl Concentration (mM) | Expected Zeta Potential (mV) | Expected Particle Size (d.nm) | Stability Outlook |
| 1 | > +30 | Low | High Stability |
| 10 | +20 to +30 | Low to Moderate | Moderate Stability |
| 50 | +10 to +20 | Moderate to High | Low Stability |
| 100 | < +10 | High (Aggregation) | Unstable |
Experimental Protocols
Synthesis of this compound Stabilized Gold Nanoparticles
This protocol describes a method for synthesizing gold nanoparticles (AuNPs) using this compound as a capping and stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare a 0.5 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM solution of this compound in deionized water.
-
In a clean glass flask, add 20 mL of the 0.5 mM HAuCl₄ solution and 2 mL of the 10 mM this compound solution. Stir vigorously.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in deionized water.
-
While stirring the gold chloride/laurylamine hydrochloride solution, rapidly inject 0.6 mL of the ice-cold NaBH₄ solution.
-
The solution should immediately turn a ruby-red color, indicating the formation of AuNPs.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
Store the resulting nanoparticle solution at 4 °C.
Characterization of Nanoparticle Size and Stability
a) Dynamic Light Scattering (DLS) for Particle Size Measurement
DLS is a technique used to measure the hydrodynamic diameter of nanoparticles in suspension.
Procedure:
-
Ensure the DLS instrument is warmed up and has passed its performance verification test.
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Dilute the filtered sample with an appropriate buffer (e.g., 1 mM potassium chloride solution) to a suitable concentration for DLS measurement (this is instrument-dependent, but typically a pale, transparent color is desired).
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure reproducibility.
-
Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.
b) Zeta Potential Measurement for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of colloidal stability.
Procedure:
-
Prepare the sample in the same way as for DLS, but use a folded capillary cell or a similar specific cell for zeta potential measurement.
-
Ensure the buffer used for dilution has a known and appropriate ionic strength (e.g., 10 mM NaCl).
-
Carefully inject the sample into the cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform the measurement according to the instrument's software. The instrument applies an electric field and measures the velocity of the particles.
-
The software will calculate the zeta potential based on the electrophoretic mobility. A zeta potential value more positive than +30 mV or more negative than -30 mV is generally considered to indicate a stable suspension.
Visualizations
Signaling Pathway of Stabilization
References
Technical Support Center: Optimizing Laurylamine Hydrochloride Concentration for Maximum Flotation Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing laurylamine hydrochloride (also known as dodecylamine (B51217) hydrochloride) as a collector in flotation experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve maximum recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in flotation?
A1: this compound is a cationic surfactant that acts as a collector in the flotation process. Its primary function is to adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This increased hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected as a concentrate. Amine-type collectors are also noted to have some foaming properties.[1][2]
Q2: What are the key factors that influence the effectiveness of this compound?
A2: The efficiency of this compound is influenced by several critical factors:
-
Concentration: The dosage of the collector is paramount. Insufficient concentration leads to low recovery, while excessive amounts can be detrimental.[2]
-
pH of the Pulp: The pH of the mineral slurry affects both the surface charge of the mineral and the ionization of the this compound. For instance, with lauryl amine as a cationic collector for chlorite (B76162) flotation, the maximum recovery was observed in neutral pH conditions.[3] In other systems, such as lepidolite (B1170510) flotation, alkaline conditions (pH 11) have been used effectively.[4]
-
Particle Size: Both excessively coarse and fine mineral particles can negatively impact flotation recovery.[5][6] Coarse particles may detach from bubbles due to their weight, while very fine particles (slimes) can consume large amounts of the collector and interfere with selectivity.[5][6]
-
Pulp Density: The concentration of solids in the slurry can affect reagent consumption and flotation kinetics.
-
Presence of Other Reagents: Frothers, activators, and depressants can interact with this compound and influence the overall flotation performance.
Q3: How does increasing the concentration of this compound generally affect flotation recovery?
A3: Generally, as the concentration of this compound increases, the flotation recovery of the target mineral also increases up to an optimal point.[2][7] This is because a higher concentration leads to greater coverage of the mineral surface, enhancing its hydrophobicity. However, beyond a certain concentration, recovery may plateau or even decrease.[4] An excessive amount of collector can lead to reduced selectivity and potential waste of the reagent.[2]
Troubleshooting Guide
Problem 1: Low Flotation Recovery Despite Using this compound.
| Possible Cause | Suggested Solution |
| Incorrect Collector Concentration | The concentration of this compound may be too low for the specific ore. Systematically increase the dosage in increments and monitor the recovery rate to determine the optimal concentration.[2] |
| Suboptimal pH | The pulp pH may not be in the ideal range for the interaction between the collector and the mineral. Measure and adjust the pH of the slurry. For many systems using amine collectors, neutral to alkaline conditions are favorable.[3][4] |
| Improper Particle Size | If particles are too coarse (>0.1mm) or too fine (<0.006mm), flotation will be inefficient.[5][6] Analyze the particle size distribution of your feed. Consider regrinding if particles are too coarse or implementing a desliming step if excessive fines are present.[5][6] |
| Presence of Slimes | Fine particles, or slimes, can adsorb the collector, making it unavailable for the target mineral.[5] Consider desliming the ore before flotation or using a dispersant to mitigate the negative effects of slimes.[5][6] |
| Insufficient Conditioning Time | The collector may not have had enough time to properly adsorb onto the mineral surfaces. Ensure adequate conditioning time with proper agitation after adding the this compound. |
Problem 2: Poor Selectivity (High Recovery of Unwanted Minerals).
| Possible Cause | Suggested Solution |
| Excessive Collector Concentration | A high concentration of this compound can lead to non-selective adsorption on gangue minerals.[2] Reduce the collector dosage to a level that is sufficient for the target mineral without promoting the flotation of unwanted minerals. |
| Inappropriate pH | The pH may be favoring the flotation of gangue minerals. Experiment with different pH values to find a range that maximizes the selectivity for your target mineral. |
| Absence of a Depressant | For complex ores, a depressant may be necessary to prevent the flotation of specific gangue minerals. Research and select a suitable depressant for your system. |
Data Presentation: this compound Concentration and Recovery
The following tables summarize quantitative data from various studies on the effect of laurylamine (dodecylamine) hydrochloride concentration on mineral flotation recovery.
Table 1: Effect of Dodecylamine Hydrochloride (DAH) Concentration on Quartz Flotation Recovery
| DAH Concentration (mol/L) | Flotation Recovery (%) |
| 1 x 10⁻⁵ | 7.4 |
| 1 x 10⁻³ | 65.4 |
Data extracted from a study on the correlation of flotation recoveries and bubble-particle attachment time.[7]
Table 2: Effect of Dodecylamine (DDA) Concentration on Lepidolite Flotation Recovery (Particle Size: -37 µm, pH 11.0)
| DDA Concentration (mol/L) | DDA Concentration (g/t) | Maximum Cumulative Recovery (%) |
| 5.395 x 10⁻⁵ | 10 | 70.69 |
| 8.092 x 10⁻⁵ | 15 | Recovery decreased |
Data from a study on the effect of particle size and dodecylamine concentration on the flotation of lepidolite.[4]
Table 3: Effect of Dodecylamine (DDA) Dosage on Molybdenite Flotation
| Mineral Type | Collector | Collector Dosage (mg/L) | Flotation Recovery (%) |
| Unoxidized Molybdenite Fines | DDA | 50 | 94.96 |
| Oxidized Molybdenite Fines | DDA | 100 | ~90 |
Data from a study on improving the flotation of molybdenite fines using dodecylamine.[8]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for a given mineral sample.
1. Mineral Preparation: a. Crush and grind the ore sample to a predetermined particle size distribution. A common target is a P80 (80% passing) of 75-150 µm, but this should be optimized for the specific ore. b. Prepare a representative sample of the ground ore for each flotation test (e.g., 500g).
2. Pulp Preparation: a. Add the ground ore sample to a flotation cell with a known volume of water (e.g., deionized or process water) to achieve the desired pulp density (e.g., 30-40% solids by weight). b. Allow the pulp to mix for a few minutes to ensure homogeneity.
3. pH Adjustment: a. Measure the natural pH of the pulp. b. Adjust the pH to the desired level using a suitable modifier (e.g., NaOH for alkaline, HCl for acidic). Allow the pH to stabilize for 2-3 minutes.
4. Collector Conditioning: a. Prepare a stock solution of this compound of a known concentration. b. Add a specific volume of the stock solution to the pulp to achieve the desired initial concentration (e.g., starting with a low concentration and increasing in subsequent tests). c. Condition the pulp with the collector for a set period (e.g., 5-10 minutes) with agitation.
5. Frother Addition and Conditioning: a. Add a constant, predetermined dosage of a suitable frother (e.g., MIBC - Methyl Isobutyl Carbinol). b. Condition the pulp with the frother for a shorter period (e.g., 2 minutes).
6. Flotation: a. Initiate aeration at a constant airflow rate. b. Collect the froth concentrate for a specified period (e.g., 5-15 minutes). c. Filter, dry, and weigh the concentrate and the tailings.
7. Analysis: a. Assay the concentrate and tailings to determine the content of the valuable mineral. b. Calculate the flotation recovery for each tested concentration of this compound. c. Plot recovery as a function of collector concentration to identify the optimal dosage.
8. Repeat: a. Repeat steps 2-7 for a range of this compound concentrations.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low flotation recovery.
References
- 1. Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 6. mineraldressing.com [mineraldressing.com]
- 7. Correlation of Flotation Recoveries and Bubble–Particle Attachment Time for Dodecyl Ammonium Hydrochloride/Frother/Quartz Flotation System | MDPI [mdpi.com]
- 8. Improving the Flotation of Unoxidized and Oxidized Molybdenite Fines Using Dodecylamine as a Collector: Flotation Tests and Interaction Mechanism [mdpi.com]
Technical Support Center: Troubleshooting Laurylamine Hydrochloride Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and handling of Laurylamine hydrochloride solutions to prevent precipitation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key physicochemical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant.[1] Its molecule has a long, nonpolar hydrocarbon tail (dodecyl group) and a polar, positively charged head (ammonium group). This dual nature, termed amphiphilicity, governs its behavior in water. While the charged head interacts favorably with water, the long hydrocarbon tail is hydrophobic ("water-fearing"). At concentrations above its solubility limit, these hydrophobic tails tend to aggregate to minimize contact with water, which can lead to precipitation, especially under certain conditions.
Q2: What are the primary factors that influence the solubility of this compound?
Several factors can significantly impact the solubility of this compound in aqueous solutions:
-
pH: This is a critical factor. As a salt of a weak base (laurylamine) and a strong acid (hydrochloric acid), the pH of the solution dictates the ionization state of the amine group. In acidic to neutral pH, the amine group is protonated (-NH3+), rendering the molecule more water-soluble. In alkaline (basic) conditions, the amine group gets deprotonated (-NH2), making the molecule less polar and significantly reducing its aqueous solubility, often leading to precipitation.
-
Temperature: For most ionic compounds, solubility in water increases with temperature.[1] Therefore, gentle warming can help dissolve this compound and prevent precipitation.
-
Ionic Strength: The presence of other salts (e.g., buffers, NaCl) in the solution can affect solubility. The "salting out" effect can occur at high salt concentrations, where water molecules become more engaged in solvating the salt ions, reducing their availability to dissolve the this compound and potentially causing it to precipitate.
-
Concentration: Exceeding the intrinsic solubility of this compound at a given temperature and pH will inevitably lead to precipitation.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which spherical structures called micelles begin to form.[2] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, any additional surfactant molecules added to the solution will predominantly form micelles. The CMC is a key characteristic of a surfactant and its value can be influenced by temperature, pH, and ionic strength.[2] Understanding the CMC is crucial as the formation of micelles can affect the properties of the solution, including its ability to solubilize other substances.
Physicochemical Data
The following tables summarize key quantitative data for this compound and the related compound, dodecylamine.
Table 1: Physicochemical Properties of this compound and Dodecylamine
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₂H₂₈ClN | [1] |
| Molecular Weight | 221.81 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 275 °C | [1] |
| Boiling Point | 254 °C | [1] |
| Density | 0.9685 g/cm³ | [1] |
| Dodecylamine | ||
| Molecular Formula | C₁₂H₂₇N | [3] |
| Molecular Weight | 185.35 g/mol | [3] |
| Water Solubility | 78 mg/L (at 25 °C) | [3] |
Table 2: Solubility of Dodecylamine in Water
| Temperature (°C) | Solubility ( g/100 mL) | pH | Source |
| 25 | 0.0078 | 11.8 | [4] |
Table 3: Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Bromide (a similar cationic surfactant)
| Surfactant | CMC (Molarity) | Category | Source |
| Dodecyltrimethylammonium bromide | 0.016 | Cationic surfactant | [2] |
Note: A precise CMC value for this compound under specific conditions was not found in the search results. The value for Dodecyltrimethylammonium bromide is provided for reference. The CMC of ionic surfactants is known to decrease with increasing salt concentration.
Troubleshooting Guide
Problem: this compound is precipitating from my aqueous solution.
Use the following flowchart to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol outlines the steps for preparing a clear aqueous solution of this compound while minimizing the risk of precipitation.
Caption: Experimental workflow for preparing this compound solutions.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: In a clean glass beaker or flask, add approximately 80% of the final desired volume of the aqueous solvent (e.g., deionized water or a suitable acidic buffer).
-
Dissolution: While stirring the solvent with a magnetic stirrer, slowly add the weighed this compound powder. To aid dissolution, you can gently warm the solution on a hot plate with stirring (e.g., to 30-40°C). Avoid excessive heating, which could lead to degradation.
-
Visual Inspection: Continue stirring until all the solid has completely dissolved, and the solution is clear.
-
Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature (if heated). Transfer the solution to a volumetric flask and add the remaining solvent to reach the final desired volume.
-
Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: pH-Dependent Solubility Determination
This protocol describes a method to determine the solubility of this compound at different pH values.
References
effect of pH on the stability and performance of Laurylamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Laurylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The pKa of the conjugate acid of dodecylamine (B51217) is 10.63.[1] This value is critical because it dictates the equilibrium between the protonated (laurylammonium ion, C12H25NH3+) and unprotonated (laurylamine, C12H25NH2) forms of the molecule in solution. At a pH below the pKa, the protonated, cationic form is predominant, which is more water-soluble. At a pH above the pKa, the unprotonated, neutral form becomes more prevalent, which has lower water solubility and can lead to precipitation.[1] Understanding the pKa is essential for controlling the stability and performance of this compound in your experiments.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. In acidic to neutral solutions (pH < pKa of 10.63), it exists primarily as the more soluble protonated laurylammonium ion. As the pH increases and approaches the pKa, the concentration of the less soluble unprotonated laurylamine form increases, which can lead to precipitation out of the solution. Therefore, for applications requiring high solubility, maintaining a pH well below 10.63 is recommended.
Q3: My this compound solution becomes cloudy or forms a precipitate. What is the likely cause and how can I fix it?
A3: Cloudiness or precipitation in your this compound solution is most likely due to the pH of the solution being too high (approaching or exceeding the pKa of 10.63), causing the formation of the less soluble free amine.[1] To resolve this, you can try the following:
-
Lower the pH: Carefully add a dilute acidic solution (e.g., HCl) to lower the pH of your solution. This will shift the equilibrium towards the more soluble protonated form.
-
Buffer the solution: Prepare your this compound solution in a buffer system that maintains a pH well below 10.63 to ensure its stability.
Q4: What is the effect of pH on the surfactant performance of this compound, such as foaming and emulsification?
A4: The surfactant performance of this compound is significantly influenced by pH. Its effectiveness as a cationic surfactant relies on the presence of the positively charged laurylammonium head group.
-
Foaming: Studies on the related compound dodecylamine (DDA) have shown that foaming properties and stability are optimal around pH 8.[2] In strongly acidic conditions (e.g., pH 2), the foaming ability may be reduced due to increased repulsion between the protonated amine groups.[2]
-
Emulsification and Adsorption: As a cationic surfactant, its ability to adsorb onto negatively charged surfaces and act as an emulsifier is most effective at pH values where the cationic form is predominant.
Q5: How does pH influence the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution. | The pH of the solution is too high (near or above the pKa of 10.63), leading to the formation of the insoluble free amine. | Lower the pH of the solution by adding a dilute acid. For future experiments, use a buffer to maintain a pH well below 10.63. |
| Poor foaming performance. | The pH of the solution is not optimal. Very low pH can lead to excessive repulsion between head groups, while very high pH leads to precipitation. | Adjust the pH of your solution to be in the weakly acidic to neutral range. For dodecylamine, optimal foaming has been observed around pH 8.[2] |
| Inconsistent experimental results. | The pH of the unbuffered solution may be changing over time due to interaction with atmospheric CO2 or other components in the system. | Always use a suitable buffer system to maintain a constant pH throughout your experiment. |
| Reduced surface activity (e.g., high surface tension). | At very high pH, the concentration of the active cationic surfactant species is reduced due to deprotonation and precipitation. | Ensure the pH is in a range where the protonated form of laurylamine is the dominant species. |
Quantitative Data Summary
The following table summarizes the key pH-dependent properties of this compound. Please note that the data is compiled from various sources and for dodecylamine (the free base), and should be considered as illustrative. For precise experimental work, it is recommended to determine these parameters under your specific experimental conditions.
| Parameter | pH | Value | Reference |
| pKa (of Dodecylamine) | 25°C | 10.63 | [1] |
| Critical Micelle Concentration (CMC) (of Dodecylamine) | Not Specified | 1.2 x 10-2 mol/L | [2] |
| Optimal Foaming and Stability (of Dodecylamine) | 8 | - | [2] |
| Solubility (of Dodecylamine) | 11.8 | 0.078 g/L | [4] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 4, 6, 8, 10, 12)
-
Deionized water
-
Analytical balance
-
pH meter
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to a known volume of the buffer.
-
Equilibrate the solutions by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the corresponding buffer.
-
Determine the concentration of the dissolved laurylammonium ion in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility at each pH.
-
Plot the logarithm of the solubility as a function of pH to obtain the pH-solubility profile.
Protocol 2: Assessment of pH Effect on Foaming Stability
Objective: To evaluate the foaming stability of this compound solutions at different pH values.
Materials:
-
This compound solutions of a fixed concentration prepared in different pH buffers.
-
Graduated cylinders with stoppers.
-
Timer.
Methodology:
-
Take a fixed volume (e.g., 20 mL) of the this compound solution in a graduated cylinder.
-
Shake the cylinder vigorously for a fixed period (e.g., 30 seconds) to generate foam.
-
Immediately after shaking, record the initial foam volume.
-
Monitor the foam volume over time and record the time it takes for the foam to collapse to half of its initial volume (foam half-life).
-
Compare the foam half-life across the different pH values to assess the effect of pH on foaming stability.
Visualizations
References
Technical Support Center: Optimizing Laurylamine Hydrochloride Surfactant Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Laurylamine hydrochloride as a surfactant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a surfactant?
This compound (also known as dodecylamine (B51217) hydrochloride) is a cationic surfactant. Its amphiphilic nature, possessing a hydrophilic amine head and a hydrophobic lauryl tail, allows it to reduce surface tension at interfaces. This property makes it useful in a variety of applications, including as an emulsifying agent, dispersing agent, antistatic agent, and corrosion inhibitor. In research and drug development, it is utilized in the synthesis of nanoparticles, as a component in drug delivery systems like liposomes and micelles, and for the extraction and separation of biomolecules.[1]
Q2: How does pH affect the performance of this compound?
The efficiency of this compound is highly pH-dependent due to the protonation state of its primary amine group.[2] In acidic to neutral solutions, the amine group is protonated (-NH3+), making the surfactant soluble in water and effective at interfaces. However, under alkaline conditions (typically above pH 8), the amine group deprotonates to its neutral form (-NH2), which is poorly soluble in water and can lead to precipitation.[3] Therefore, maintaining an appropriate pH is crucial for its surfactant activity. One study on the related dodecylamine found the best foaming properties and stability at a pH of 8.[4]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into aggregates called micelles.[5][6] Above the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[7] Operating above the CMC is often crucial for applications like solubilizing poorly soluble drugs, as the hydrophobic cores of the micelles can encapsulate these molecules.[8]
Q4: Can the efficiency of this compound be improved by adding other substances?
Yes, the performance of this compound can be enhanced through the addition of co-surfactants or electrolytes. Co-surfactants can work synergistically to lower the CMC and improve the stability of emulsions or formulations.[9][10][11] The addition of electrolytes, such as sodium chloride (NaCl), can also decrease the CMC of cationic surfactants. This is because the salt ions shield the electrostatic repulsion between the positively charged head groups of the surfactant molecules, promoting micelle formation at lower concentrations.[1][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the surfactant in an aqueous solution. | The pH of the solution is too high (alkaline), causing the deprotonation and precipitation of the amine. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic or neutral range (e.g., pH 5-7) using a suitable buffer or by adding a small amount of acid (e.g., HCl).[14] 3. If your experiment allows, consider preparing the stock solution in a slightly acidic buffer. |
| Poor emulsification or emulsion instability (phase separation). | 1. The concentration of this compound is too low (below the CMC). 2. The energy input during emulsification is insufficient. 3. Incompatibility with other components in the formulation. | 1. Increase the concentration of this compound.[15] 2. Increase the homogenization speed or time during emulsion preparation.[15] 3. Consider adding a co-surfactant to improve stability.[16] 4. Check for potential interactions with other charged molecules in your system. |
| Inconsistent or unexpected surface tension readings. | 1. The solution has not reached equilibrium. 2. Contamination of the sample or measurement equipment. 3. Temperature fluctuations during measurement. | 1. Allow the solution to equilibrate for a sufficient time before measurement. 2. Ensure all glassware and the surface tension probe (e.g., Wilhelmy plate) are thoroughly cleaned.[16] 3. Control the temperature of the sample during the measurement process, as surface tension is temperature-dependent.[3][17] |
| Difficulty dissolving the solid this compound. | The surfactant may have low solubility at room temperature or in the chosen solvent. | 1. Gently warm the solution while stirring to aid dissolution. 2. Prepare a concentrated stock solution in a suitable solvent where it has higher solubility before diluting it into the final aqueous medium. |
Data Presentation
Table 1: Surface Tension of Dodecylammonium Chloride (this compound) at Different Concentrations
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.00E-05 | ~65 |
| 1.00E-04 | ~55 |
| 1.00E-03 | ~45 |
| 1.00E-02 | ~38 |
| 1.00E-01 | ~38 |
Note: Data is estimated from the graphical representation in the cited source and should be considered approximate.[18]
Table 2: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium (B156365) Chloride (a similar cationic surfactant) at 298.15 K
| NaCl Concentration (mol/L) | CMC (mmol/L) |
| 0.000 | 20.0 |
| 0.010 | 9.8 |
| 0.050 | 4.3 |
| 0.100 | 2.9 |
Data from a study on a structurally similar cationic surfactant, dodecyltrimethylammonium chloride, is presented here as a reference to illustrate the effect of electrolytes.[1]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This protocol is suitable for ionic surfactants like this compound.
Materials:
-
This compound
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 10⁻⁵ M to 10⁻² M).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each diluted surfactant solution , starting from the most dilute. Ensure the solution is well-mixed and the temperature is constant for all measurements.
-
Plot the specific conductivity versus the concentration of this compound.
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Identify the CMC as the point of intersection of the two linear portions of the graph. Below the CMC, conductivity increases steeply with concentration. Above the CMC, the rate of increase in conductivity is significantly lower.[6]
Protocol 2: Measurement of Surface Tension using the Wilhelmy Plate Method
Materials:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
This compound solutions of known concentrations
-
High-purity deionized water
-
Beakers
-
Heating/cooling circulator for temperature control (optional)
Procedure:
-
Clean the Wilhelmy plate thoroughly, often by flaming it to remove organic contaminants, and hang it on the tensiometer's balance.[16]
-
Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Place the this compound solution in a clean beaker on the sample stage.
-
Raise the sample stage until the liquid surface is just below the bottom of the plate.
-
Initiate the measurement. The instrument will automatically raise the sample until the liquid surface touches the plate, forming a meniscus.
-
The instrument measures the force exerted on the plate by the meniscus, which is proportional to the surface tension.[4][19][20]
-
Record the surface tension value once the reading has stabilized.
-
Repeat the measurement for each concentration to generate a surface tension versus concentration curve. The CMC can be identified as the concentration at which the surface tension plateaus.[7]
Visualizations
Caption: Effect of pH on the protonation state and solubility of Laurylamine.
Caption: General workflow for optimizing this compound performance.
Caption: Relationship between surfactant concentration and surface tension.
References
- 1. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 5. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Investigation of surfactant/cosurfactant synergism impact on ibuprofen solubilization capacity and drug release characteristics of nonionic microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2005105964A2 - Synergistic surfactant mixtures with higher dynamic properties and lower cmc - Google Patents [patents.google.com]
- 12. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 20. biolinscientific.com [biolinscientific.com]
Laurylamine hydrochloride stability issues and degradation pathways
Welcome to the technical support center for laurylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the stability issues, degradation pathways, and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound (dodecylamine hydrochloride) is the hydrochloride salt of a 12-carbon primary aliphatic amine. It is a white solid that is soluble in water.[1] Generally, it is considered a stable compound under standard storage conditions.[1][2] However, its stability is significantly influenced by pH, exposure to oxidizing agents, and light.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound and similar primary amine salts are oxidation and photolysis.[4][5]
-
Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by the presence of metal ions or oxidizing agents like hydrogen peroxide.[2][5] This can lead to the formation of various byproducts, including corresponding aldimines, nitriles, or even cleavage to form carboxylic acids.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][7][8] It is crucial to protect solutions from light to minimize the formation of photolytic degradants.
-
Hydrolysis: this compound is generally stable against hydrolysis under neutral and acidic conditions. Under strongly alkaline conditions (high pH), the hydrochloride salt will convert to the free base, laurylamine, which has low water solubility and may precipitate out of aqueous solution.[1][9]
Q3: My this compound solution has turned yellow. What is the likely cause?
A3: A yellow discoloration is a common indicator of oxidative degradation. Primary amines can form colored byproducts upon oxidation. This process can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants.[5][10] Ensure your solutions are prepared with high-purity solvents, stored protected from light, and consider using an inert gas overlay (like nitrogen or argon) for long-term storage.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure maximum stability, aqueous solutions of this compound should be stored in tightly sealed, amber-colored glass containers to protect from light and air.[10] Storage at controlled room temperature or under refrigeration (2-8°C) is recommended. Avoid exposure to strong oxidizing agents and high pH environments.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate in Solution | The pH of the solution has increased, causing the precipitation of the free laurylamine base.[1] | Check the pH of the solution. Adjust to a neutral or slightly acidic pH (pH < 7) with dilute HCl to redissolve the material. Ensure all buffers and excipients are compatible. |
| Loss of Potency / Appearance of Extra Peaks in HPLC | Chemical degradation has occurred, likely due to oxidation or photolysis.[4] | Review solution preparation and storage procedures. Implement protective measures such as using amber vials, inert gas purging, and avoiding incompatible excipients. Perform a forced degradation study to identify potential degradants. |
| Inconsistent Experimental Results | Instability of the compound under specific experimental conditions (e.g., high temperature, incompatible buffer species). | Evaluate the stability of this compound under your specific experimental conditions. Run control experiments and consider performing a stability-indicating HPLC analysis at different time points. |
| pH Shift in Formulation Over Time | Degradation of this compound can lead to the formation of acidic or basic byproducts. Interaction with container components or atmospheric CO2 absorption can also alter pH.[10] | Use buffered solutions appropriate for the desired pH range. Store solutions in tightly sealed containers. Screen container materials for compatibility. |
Degradation Pathways & Experimental Workflows
Potential Oxidative Degradation Pathway
The primary amine group of laurylamine is the most reactive site for oxidative degradation. The pathway can involve several steps, leading to various products.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[2][11][12]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to study its stability profile, based on ICH guidelines.[2][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 72 hours. Dissolve in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This protocol is a representative method for separating laurylamine from its potential degradation products. Method development and validation are required for specific applications.
-
Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD), as primary amines have a poor UV chromophore.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
Stability Data Summary
While specific kinetic data for this compound degradation is not widely available in public literature, the following table illustrates representative stability data for a primary amine hydrochloride under various forced degradation conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method can adequately separate the degradants.[13]
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Potential) |
| 0.1 M HCl | 48 hr | 60°C | < 5% | Minimal |
| 0.1 M NaOH | 24 hr | 60°C | 15% | Free amine, potential hydrolysis products |
| 3% H₂O₂ | 48 hr | Room Temp | 20% | Oxidative adducts, N-oxide |
| Dry Heat | 72 hr | 80°C | < 2% | Minimal |
| Photolytic (ICH) | - | - | 12% | Photolytic adducts, radicals |
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical stability of amitriptyline hydrochloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. chiral-labs.com [chiral-labs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Experiments with Laurylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laurylamine hydrochloride. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Solution Preparation and Stability
Question 1: My this compound solution is cloudy or forms a precipitate when added to my cell culture medium. How can I resolve this?
Answer:
This is a common issue arising from the moderate water solubility of this compound (approximately 78 mg/L at 25°C) and its interaction with components in the culture medium.[1] Here are several troubleshooting steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent before diluting it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for similar compounds.[2] It is crucial to keep the final solvent concentration in your culture medium low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3]
-
Dilution Method: Add the stock solution to your pre-warmed (37°C) culture medium dropwise while gently vortexing or swirling. This gradual dilution can help prevent rapid precipitation.
-
pH Considerations: Dodecylamine (B51217), the free base of this compound, is more stable in acidic conditions (pH 3) and can precipitate at neutral or alkaline pH.[4] Although cell culture media are typically buffered around pH 7.4, being aware of this property is important. Ensure your final formulation's pH does not shift significantly.
-
Concentration Effects: You may be working above the Critical Micelle Concentration (CMC) of this compound, leading to the formation of micelles or larger aggregates that can cause cloudiness. Consider working at a lower concentration if your experimental design allows.
Question 2: How should I prepare and store this compound solutions to ensure stability and consistency?
Answer:
To maintain the integrity of your this compound solutions, follow these guidelines:
-
Fresh Preparation: It is always best to prepare solutions fresh for each experiment to avoid degradation over time.[5]
-
Stock Solution Storage: If you need to store a stock solution (e.g., in DMSO), aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]
-
Aqueous Solution Stability: Aqueous solutions are prone to hydrolysis, leading to the formation of dodecylamine and hydrochloric acid.[1] The stability is pH-dependent, with greater stability at acidic pH.[4] Avoid prolonged storage of aqueous dilutions.
Below is a table summarizing the stability of dodecylamine (the free base of this compound) at different pH values.
| pH | Time to Reach Stability | Observation | Reference |
| 3 | Stable | Equilibrium is reached with consistent gas holdup and froth height. | [4] |
| Natural (approx. 6-7) | Unstable | Continuous precipitation and loss of amine from the solution over time. | [4] |
| 11 | Stable (but different behavior) | Equilibrium is reached quickly, but coalescence is observed, indicating the presence of molecular amine aggregates. | [4] |
Section 2: Inconsistent Results in Cell-Based Assays
Question 3: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results between replicate wells. What are the potential causes?
Answer:
High variability in cell viability assays can stem from several factors. Here is a workflow to troubleshoot this issue:
References
Technical Support Center: Managing Foam Stability in Flotation with Dodecylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing foam stability in flotation experiments using dodecylamine (B51217) hydrochloride (DDA).
Troubleshooting Guide
This guide addresses common issues encountered during flotation experiments with dodecylamine hydrochloride, focusing on foam stability.
Issue 1: Excessive or Overly Stable Foam
Symptoms:
-
Foam overflows the flotation cell, leading to sample loss.
-
Difficulty in scraping the froth layer.[1]
-
Poor selectivity due to mechanical entrapment of gangue minerals.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High Dodecylamine Hydrochloride Concentration | Reduce the DDA concentration. The foaming property of DDA solutions increases with concentration, but can become excessive.[2] |
| Optimal pH for Foaming | Adjust the pH. The foaming property and stability of DDA are maximal around pH 8.[2] Shifting the pH away from this optimum can reduce foam stability. |
| Absence of a Foam Modifier | Introduce a foam modifier or a different surfactant. The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) or octanol (B41247) (OCT) can decrease foam stability.[1] |
Issue 2: Insufficient or Unstable Foam
Symptoms:
-
Inability to form a stable froth layer.
-
Bubbles coalesce and burst rapidly.
-
Poor recovery of hydrophobic particles.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Low Dodecylamine Hydrochloride Concentration | Increase the DDA concentration. A certain minimum concentration is required to achieve adequate foam stability.[2] |
| Suboptimal pH | Adjust the pH towards the optimal range for DDA foaming (around pH 8).[2] In highly acidic (e.g., pH 2) or highly alkaline (e.g., pH > 11) conditions, foaming can be poor.[3] |
| Precipitation of Dodecylamine | At natural pH, dodecylamine can precipitate over time, leading to a loss of frothing action.[3] Consider operating at a pH where DDA is more soluble (e.g., acidic conditions) if compatible with your system. At pH values above the pKa (around 10.6), the formation of insoluble molecular DDA can also reduce frothing.[3] |
| High Ionic Strength | High salt concentrations can sometimes suppress foaming. Evaluate the ionic strength of your system and dilute if possible. |
Issue 3: Inconsistent Foam Stability Over Time
Symptoms:
-
Initial good foaming followed by a rapid decline in foam height and stability.[3]
-
Visible precipitation on the walls of the flotation cell.[3]
Possible Causes & Solutions:
| Cause | Solution |
| Dodecylamine Precipitation at Natural pH | As molecular amine precipitates, the concentration of active DDA in solution decreases, leading to foam collapse.[3] Operating at a more acidic pH (e.g., pH 3) can maintain foam stability over time.[3] |
| Hydrolysis at High pH | At pH values above the pKa (~10.6), the ionic DDA transforms to the less soluble molecular form, which can lead to coalescence and reduced gas holdup.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the dual role of dodecylamine hydrochloride in flotation?
A1: Dodecylamine hydrochloride acts as both a collector and a frother. As a collector, its cationic amine group adsorbs onto negatively charged mineral surfaces, rendering them hydrophobic. As a frother, its surfactant properties reduce the surface tension of water, allowing for the formation of stable bubbles.
Q2: How does pH affect the foaming properties of dodecylamine hydrochloride?
A2: pH has a significant impact on the foaming properties of DDA. The foaming ability and stability are generally highest around pH 8.[2][4] In strongly acidic or alkaline conditions, foam stability tends to decrease.[3] This is related to the speciation of the amine group.
Q3: What is a typical concentration range for dodecylamine hydrochloride in flotation experiments?
A3: The optimal concentration can vary significantly depending on the specific mineral system and desired outcome. Concentrations in the range of 1x10⁻⁵ M to 1x10⁻³ M are often reported in literature.[5] It is crucial to perform concentration optimization studies for your specific application.
Q4: Can I use other frothers in combination with dodecylamine hydrochloride?
A4: Yes, using other frothers in combination with DDA is a common practice to modulate foam properties. For example, adding a frother like pine oil can help stabilize the bubbles formed.[5] The choice of co-frother will depend on the desired foam characteristics.
Q5: Why is my foam stability decreasing over the course of my experiment?
A5: A decrease in foam stability over time, especially at a natural pH, can be due to the precipitation of molecular dodecylamine from the solution.[3] This reduces the effective concentration of the frothing agent. Operating at a lower pH where the amine is more soluble can help mitigate this issue.[3]
Data Presentation
Table 1: Effect of pH on Dodecylamine Hydrochloride Foam Properties (DDA Concentration: 20 ppm)
| pH | Gas Holdup | Froth Height | Stability |
| 3 | Stabilized at ~16% | Stabilized at ~30 cm | Stable over time[3] |
| Natural | Initially increased, then declined to ~8% | Initially increased, then declined to zero | Unstable, collapses over time[3] |
| 11 | Declined to less than water-only value | Stable at ~25 cm | Reached steady state quickly[3] |
Table 2: Effect of Dodecylamine Hydrochloride Concentration on Lepidolite Flotation at pH 11.0
| DDA Concentration (M) | DDA Concentration (g/t) | Lepidolite Recovery |
| 2.067 x 10⁻⁵ | 5 | > 90%[5] |
| 5.395 x 10⁻⁵ | 10 | ~70% (for finer particles)[5] |
| 8.092 x 10⁻⁵ | 15 | Decreased recovery[5] |
Experimental Protocols
Protocol 1: General Micro-Flotation Test with Dodecylamine Hydrochloride
This protocol is a general guideline for a single mineral flotation test.
Materials:
-
Dodecylamine hydrochloride (DDA) stock solution
-
Mineral sample of desired particle size
-
pH regulators (e.g., HCl, NaOH)
-
Frother (e.g., pine oil), if needed
-
Distilled water
-
Micro-flotation cell (e.g., Hallimond tube)
-
Magnetic stirrer
Procedure:
-
Prepare a mineral slurry by adding a known weight of the mineral sample (e.g., 4 g) to a specific volume of distilled water (e.g., 30 mL) in the flotation cell.[6]
-
Condition the slurry for a set period (e.g., 3 minutes) to ensure proper dispersion.
-
Adjust the pH of the slurry to the desired value using pH regulators.
-
Add the desired volume of the DDA stock solution to achieve the target concentration.
-
If using a co-frother, add it at this stage.
-
Condition the pulp with the reagents for a specified time (e.g., 3 minutes) to allow for collector adsorption.[6]
-
Initiate flotation by introducing air at a controlled flow rate for a defined duration (e.g., 3 minutes).[6]
-
Collect the froth product (concentrate) and the remaining material in the cell (tailings).
-
Dry and weigh both the concentrate and tailings to calculate recovery.
Visualizations
Caption: A typical experimental workflow for a laboratory flotation test.
References
overcoming challenges in scaling up Laurylamine hydrochloride synthesis
Welcome to the technical support center for Laurylamine Hydrochloride synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Laurylamine, and what are the key considerations for scale-up?
A1: The most common industrial routes for Laurylamine synthesis are the amination of lauryl alcohol (dodecanol) and the reduction of lauronitrile, which is derived from lauric acid. Another route involves the reduction of 1-azidododecane. For scale-up, key considerations include reaction kinetics, heat management, catalyst selection and recovery, and purification of the final product.
Q2: How is Laurylamine typically converted to this compound?
A2: Laurylamine is converted to its hydrochloride salt by reacting it with hydrochloric acid. This is an exothermic neutralization reaction. The resulting this compound is often purified by recrystallization.
Q3: What are the primary safety concerns when scaling up this compound synthesis?
A3: Key safety concerns include:
-
Handling of Reagents: Depending on the route, handling of reagents like ammonia (B1221849) (corrosive, toxic), sodium azide (B81097) (highly toxic and potentially explosive), and diborane (B8814927) (flammable, toxic) requires stringent safety protocols.[1][2][3][4][5]
-
Exothermic Reactions: Both the amination and the final neutralization with HCl are exothermic and require careful temperature control to prevent runaways.
-
Product Handling: Laurylamine is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE) is essential.[6][7]
Q4: My this compound product is discolored. What are the likely causes and how can I fix it?
A4: Discoloration can arise from impurities in the starting materials, side reactions, or degradation of the product at elevated temperatures. To address this, ensure the purity of your starting materials (lauryl alcohol, lauric acid, etc.). During the reaction, maintain strict temperature control. For purification, consider recrystallization or treatment with activated carbon to remove colored impurities.
Q5: I am observing low yields in my scaled-up synthesis. What are the potential causes?
A5: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side Reactions: Formation of byproducts such as di- and tri-dodecylamine can reduce the yield of the desired primary amine.
-
Product Loss During Workup: this compound has some solubility in water, so excessive washing during purification can lead to product loss. Also, under alkaline conditions, the free amine can precipitate out of solution.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Optimize reaction time and temperature. - Ensure catalyst is active and used in the correct amount. - Monitor reaction progress using techniques like GC or TLC. |
| Side reactions (e.g., formation of secondary/tertiary amines) | - Adjust the molar ratio of reactants (e.g., excess ammonia). - Optimize catalyst selectivity. | |
| Product loss during workup | - Minimize the volume of water used for washing. - Control the pH during extraction and crystallization to ensure the product remains as the hydrochloride salt. Under alkaline conditions, the free amine may precipitate.[8] | |
| Product Impurity | Unreacted starting materials | - Ensure the reaction goes to completion. - Purify the crude product by recrystallization or distillation (for the free amine). |
| Byproducts (e.g., di-dodecylamine, tri-dodecylamine) | - Optimize reaction conditions to favor primary amine formation. - Employ purification techniques like fractional distillation of the free amine before salt formation or selective crystallization of the hydrochloride salt. | |
| Residual Solvent | - Ensure adequate drying of the final product under vacuum. | |
| Poor Crystallization | Presence of impurities | - Purify the crude product before crystallization. - Screen different solvents for recrystallization. |
| Incorrect solvent system | - Experiment with different solvent mixtures and cooling profiles. | |
| Reaction Runaway | Poor heat dissipation at scale | - Ensure the reactor has adequate cooling capacity. - Control the rate of addition of reagents, especially for exothermic steps. - Use a solvent to help moderate the reaction temperature. |
Experimental Protocols
Synthesis of Laurylamine via Amination of Lauryl Alcohol
This protocol describes a general method for the direct amination of lauryl alcohol.
Materials:
-
Lauryl alcohol (Dodecanol)
-
Anhydrous ammonia
-
Hydrogen gas
-
Copper-nickel catalyst
Procedure:
-
Charge the high-pressure reactor with lauryl alcohol and the copper-nickel catalyst.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature (typically 150-250°C).[9]
-
Introduce anhydrous ammonia into the reactor, maintaining a constant pressure.
-
Monitor the reaction progress by taking samples and analyzing for the conversion of lauryl alcohol.
-
Once the reaction is complete, cool the reactor to room temperature and vent the excess ammonia and hydrogen safely.
-
Filter the reaction mixture to remove the catalyst.
-
The crude laurylamine can be purified by distillation under reduced pressure.
Conversion of Laurylamine to this compound
Materials:
-
Laurylamine
-
Concentrated Hydrochloric Acid
-
Isopropanol (B130326) (or another suitable solvent)
Procedure:
-
Dissolve the purified laurylamine in a suitable solvent like isopropanol in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. This reaction is exothermic.[10] Monitor the pH to ensure it remains acidic.
-
Continue stirring for a period after the addition is complete to ensure full conversion.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any excess acid or impurities.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. chembk.com [chembk.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. China Dodecylamine,CAS No. 124-22-1,A12 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 7. Laurylamine For Sale | 124-22-1 [whamine.com]
- 8. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 9. PROCESS FOR PRODUCTION OF TERTIARY AMINES - Patent 1867627 [data.epo.org]
- 10. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]
Validation & Comparative
A Comparative Guide to Laurylamine Hydrochloride and Dodecylamine in Mineral Flotation Efficiency
For researchers and scientists engaged in mineral processing, the selection of an appropriate collector is paramount to achieving optimal separation efficiency. This guide provides a detailed comparison of two common cationic collectors, Laurylamine Hydrochloride and Dodecylamine (B51217), focusing on their performance in mineral flotation, particularly for silicate (B1173343) minerals like quartz and feldspar. This analysis is supported by experimental data from various studies, outlining the conditions under which each collector excels.
Performance Comparison of Amine Collectors
The efficiency of a collector in mineral flotation is influenced by numerous factors, including its chemical structure, concentration, the pH of the pulp, and the mineralogy of the ore. Both this compound and dodecylamine are primary amine collectors that have been extensively used in the flotation of silicate minerals.
| Mineral | Collector | Collector Concentration (mol/L) | pH | Flotation Recovery (%) | Reference |
| Quartz | Dodecylamine (DDA) | 8 x 10⁻⁴ | 10.1 | 93.71 | [1] |
| Quartz | Dodecylamine (DDA) | 6 mg/L | 10 | ~52 | [2] |
| Quartz | Dodecylammonium Acetate | 1.95 x 10⁻⁴ | Neutral | Not specified (adsorption data) | [3] |
| Quartz | Dodecylamine (DDA) | 10 mg/L | 7 | 67.43 | [4] |
| Feldspar | Dodecylamine (DDA) | 10 mg/L | 7 | 59.06 | [4] |
| Magnetite | Dodecylamine (DDA) | 6 mg/L | 10 | <10 | [2] |
| Phlogopite | Ether Monoamine (EDA) | 30 mg/dm³ | 10 | 46 | [5] |
| Biotite | Ether Monoamine (EDA) | 30 mg/dm³ | 10 | 63 | [5] |
| Quartz | Ether Monoamine (EDA) | 30 mg/dm³ | 10 | 97 | [5] |
Note: The performance of amine collectors can vary significantly based on the specific experimental conditions, including the presence of other reagents and the specific mineral characteristics.
Experimental Protocols
The following is a generalized experimental protocol for a micro-flotation test, based on methodologies described in the literature[1][5][6].
Materials and Reagents
-
Mineral Sample: High-purity mineral (e.g., quartz, feldspar), crushed and screened to a specific particle size fraction (e.g., -74 + 45 µm).
-
Collector: Dodecylamine (DDA) or this compound solution of a specific concentration. For DDA, it is often prepared by mixing with acetic acid in a 1:1 molar ratio and dissolving in deionized water[1].
-
pH Regulators: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment.
-
Frother (Optional): A suitable frother like pine oil or methyl isobutyl carbinol (MIBC).
-
Depressant (for mixed mineral systems): e.g., starch for depressing iron oxides[7].
-
Deionized Water: Used for all solution preparations and flotation tests.
Micro-Flotation Procedure
-
Pulp Preparation: A specified mass of the mineral sample (e.g., 2.0 g) is placed in a flotation cell (e.g., a 30 mL Hallimond tube or a larger laboratory flotation cell) with a specific volume of deionized water[6].
-
pH Adjustment: The pulp is agitated, and the pH is adjusted to the desired value using HCl or NaOH solutions. The pulp is typically conditioned for a few minutes to stabilize the pH.
-
Depressant Addition (if applicable): The depressant is added to the pulp and conditioned for a set period (e.g., 5 minutes)[7].
-
Collector Addition: The collector solution is added to the pulp, and the mixture is conditioned for a specific duration (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces[7].
-
Frother Addition (if applicable): The frother is added, followed by a short conditioning period (e.g., 1-2 minutes).
-
Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The froth is collected for a predetermined time (e.g., 5 minutes).
-
Product Collection and Analysis: Both the floated (concentrate) and non-floated (tailings) fractions are collected, dried, and weighed. The flotation recovery is then calculated as the mass percentage of the mineral in the concentrate relative to the initial mass.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a mineral flotation experiment comparing the efficiency of different collectors.
Caption: Experimental workflow for comparing mineral flotation collectors.
Logical Relationship of Flotation Parameters
The interplay between various parameters determines the success of the flotation process. The following diagram illustrates these relationships.
Caption: Key parameters influencing mineral flotation efficiency.
Conclusion
Both this compound and dodecylamine are effective cationic collectors for the flotation of silicate minerals. The choice between them, and the optimization of flotation conditions, will depend on the specific mineralogy of the ore, the desired grade and recovery, and economic considerations. The data indicates that dodecylamine is a potent collector for quartz, achieving high recovery under alkaline conditions. Further direct comparative studies are necessary to definitively establish the superior collector under various conditions. Researchers should conduct preliminary flotation tests, similar to the protocol outlined, to determine the optimal reagent scheme for their specific application.
References
- 1. Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cationic Collector for the Flotation of Quartz - 911Metallurgist [911metallurgist.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. imwa.info [imwa.info]
Comparative Analysis of Laurylamine Hydrochloride and CTAB as Cationic Surfactants
This guide provides a detailed comparative analysis of two cationic surfactants: Laurylamine hydrochloride (also known as dodecylamine (B51217) hydrochloride) and Cetyltrimethylammonium bromide (CTAB). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, performance characteristics, and biological effects, supported by experimental data and protocols.
Introduction to this compound and CTAB
This compound and CTAB are both cationic surfactants, meaning their hydrophilic head groups carry a positive charge. However, they differ significantly in their chemical structure, which in turn influences their properties and applications.
This compound is a primary amine salt. Its head group consists of an ammonium (B1175870) ion (-NH3+), which is the protonated form of a primary amine. The positive charge is pH-dependent; in alkaline solutions, it can be deprotonated to the neutral amine form (laurylamine).[1] This pH sensitivity is a key characteristic of this surfactant.
CTAB (Cetyltrimethylammonium bromide) is a quaternary ammonium salt. Its head group consists of a central nitrogen atom bonded to three methyl groups and a long cetyl (hexadecyl) chain, with a bromide counter-ion. The positive charge on the nitrogen atom is permanent and independent of the solution's pH.
This fundamental structural difference dictates their behavior in aqueous solutions, their interaction with surfaces and biological membranes, and their overall performance in various applications.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and CTAB based on available experimental data. It is important to note that properties such as the critical micelle concentration (CMC) can be highly sensitive to experimental conditions including temperature, pH, and the presence of electrolytes.
Table 1: General Properties
| Property | This compound | CTAB (Cetyltrimethylammonium Bromide) |
| Chemical Formula | C₁₂H₂₈ClN | C₁₉H₄₂BrN |
| Molecular Weight | 221.81 g/mol [2] | 364.45 g/mol |
| Appearance | White to almost white crystalline powder[3] | White powder |
| Solubility in Water | Soluble | Soluble |
Table 2: Surfactant Properties
| Property | This compound | CTAB (Cetyltrimethylammonium Bromide) |
| Critical Micelle Concentration (CMC) | ~12-15 mM in water (estimated) | 0.9 - 1.0 mM in water at 25°C[4] |
| Surface Tension at CMC (γ_cmc) | Data in pure water is not readily available. In mixtures with fatty acids, γ_cmc is lower than for the single surfactant. | ~36 mN/m in water at 25°C |
Note on this compound CMC: The CMC of primary amine salts is highly dependent on pH. The fully protonated form may not readily form micelles. The provided value is an estimate based on related compounds and should be determined experimentally for specific conditions.
Table 3: Interfacial and Colloidal Properties
| Property | This compound | CTAB (Cetyltrimethylammonium Bromide) |
| Zeta Potential | Positive at acidic to neutral pH. For colloidal precipitates, zeta potential varies with pH. | Typically produces a high positive zeta potential on nanoparticles (e.g., > +30 mV). |
Performance as Surfactants
Both this compound and CTAB are effective cationic surfactants used in a variety of applications.
This compound is utilized as an emulsifier, dispersing agent, antistatic agent, and corrosion inhibitor.[1] Its application in mineral flotation is well-documented, where it acts as a collector for negatively charged minerals. Its pH-dependent charge allows for controlled adsorption and desorption by adjusting the pH of the system.
CTAB is widely used in the synthesis of nanoparticles, such as gold and silver nanoparticles and mesoporous silica, where it acts as a templating or stabilizing agent. Its permanent positive charge provides strong electrostatic stabilization to prevent particle aggregation. CTAB is also a component of buffers for DNA extraction due to its ability to lyse cells and precipitate DNA. Furthermore, it is used in hair conditioning products and as an antiseptic agent.
Toxicology and Biocompatibility
The cationic nature of these surfactants allows them to interact strongly with negatively charged biological membranes, which is the primary mechanism of their biological activity and, consequently, their toxicity.
Table 4: Toxicity Data
| Parameter | This compound | CTAB (Cetyltrimethylammonium Bromide) |
| Acute Oral Toxicity | LD₅₀ (mouse): 755 mg/kg | Not readily available |
| In Vitro Cytotoxicity | Not readily available | Highly cytotoxic to various cell lines (e.g., HaCaT cells), with toxicity increasing with exposure time. |
| Irritancy | Severe skin and eye irritant | Known to be a skin and eye irritant |
In general, cationic surfactants are known to be more toxic to aquatic organisms and mammalian cells than anionic or nonionic surfactants. The strong interaction with cell membranes can lead to membrane disruption and cell lysis. The higher charge density and permanent charge of CTAB often result in greater cytotoxicity compared to primary amine salts like this compound, although specific comparative studies are limited.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare surfactants like this compound and CTAB.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a significant change in the slope of the surface tension versus log of concentration plot.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in deionized water or a suitable buffer.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The CMC is determined as the concentration at the intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).
Determination of Zeta Potential
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is determined by measuring the electrophoretic mobility of particles in a dispersion when an electric field is applied.
Methodology:
-
Sample Preparation: Disperse the particles (e.g., nanoparticles, emulsion droplets) in an aqueous solution containing the surfactant at a desired concentration. The dispersing medium should have a low ionic strength (e.g., 10 mM NaCl) to ensure accurate measurements.
-
Instrument Setup: Use a zeta potential analyzer, which typically employs Laser Doppler Velocimetry.
-
Measurement:
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Apply an electric field and measure the velocity of the particles.
-
The instrument's software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation.
-
-
Data Reporting: Report the average zeta potential and standard deviation from multiple measurements, along with the temperature, pH, and composition of the dispersing medium.
Visualizations
Molecular Structures
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Laurylamine Hydrochloride in Targeted Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Laurylamine hydrochloride's performance as a cationic lipid in targeted drug delivery systems, with a focus on solid lipid nanoparticles (SLNs). Its performance is evaluated against other commonly used cationic lipids, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), cetyltrimethylammonium bromide (CTAB), and dimethyldioctadecylammonium (B77308) bromide (DDAB). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable cationic lipid for their specific drug delivery applications.
Comparative Performance of Cationic Lipids
The choice of a cationic lipid is critical in the formulation of lipid-based nanoparticles as it significantly influences the physicochemical properties, drug encapsulation efficiency, cellular uptake, and overall therapeutic efficacy of the delivery system. Below is a comparative summary of this compound and its alternatives.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the key performance indicators for SLNs formulated with different cationic lipids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound-SLNs | DOTAP-SLNs | CTAB-SLNs | DDAB-SLNs | Reference(s) |
| Particle Size (nm) | ~150 - 300 | ~100 - 250 | ~150 - 250 | ~150 - 300 | [1][2][3] |
| Zeta Potential (mV) | +20 to +40 | +28 to +60 | +24 to +48 | +25 to +50 | [1][2][4] |
| Encapsulation Efficiency (%) | > 70% (for lipophilic drugs) | > 80% (for nucleic acids) | > 60% | > 70% | [5] |
| Drug Loading (%) | Dependent on drug and formulation | Dependent on drug and formulation | Dependent on drug and formulation | Dependent on drug and formulation | |
| In Vitro Cytotoxicity (IC50) | Cell line and concentration dependent | Generally lower toxicity than CTAB | High cytotoxicity, even at low concentrations | Lower cytotoxicity compared to CTAB | [1] |
| Cellular Uptake | Efficient due to positive charge | Efficient, widely used for transfection | High uptake, but limited by toxicity | Efficient uptake | [3] |
| In Vivo Biodistribution | Tends to accumulate in the lungs, liver, and spleen | Primarily accumulates in the liver and spleen | Limited in vivo data due to toxicity | Accumulates in the liver and spleen | [6][7][8] |
| In Vivo Efficacy | Demonstrates tumor growth inhibition with encapsulated drugs | Established efficacy in gene delivery and cancer therapy | Limited in vivo efficacy studies | Shows potential in preclinical models | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Preparation of Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization followed by Ultrasonication
This method is widely used for the preparation of SLNs.[11][12]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Cationic Lipid (this compound, DOTAP, CTAB, or DDAB)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Drug to be encapsulated
-
Double-distilled water
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid and the cationic lipid together at a temperature 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the lipophilic drug in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the aqueous solution of the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Nanoemulsion Formation: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) or ultrasonication (e.g., 15 minutes, 70% amplitude) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Characterization of SLNs
2.2.1. Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the SLN dispersion with double-distilled water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential measurement, use the same instrument equipped with an electrode assembly. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Perform all measurements in triplicate at 25°C.
2.2.2. Encapsulation Efficiency and Drug Loading
Method: Centrifugation and Spectrophotometry/HPLC
Protocol:
-
Separation of Free Drug: Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the SLNs.
-
Quantification of Free Drug: Carefully collect the supernatant and quantify the amount of unencapsulated (free) drug using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (DL %):
-
In Vitro Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
SLN dispersions (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the SLN formulations (blank and drug-loaded). Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
The IC50 value (the concentration of the formulation that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the SLN formulation.
Cellular Uptake Study
Method: Fluorescence Microscopy
This method allows for the visualization of nanoparticle uptake into cells.
Materials:
-
Fluorescently labeled SLNs (e.g., encapsulating a fluorescent drug or labeled with a fluorescent probe like Coumarin-6)
-
Cell line cultured on glass coverslips in a 24-well plate
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (4%) for cell fixation
-
Mounting medium
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with fluorescently labeled SLNs for a specific time period (e.g., 1, 4, or 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Observe the cells under a fluorescence microscope. The green fluorescence from the labeled SLNs and the blue fluorescence from the DAPI-stained nuclei will indicate the cellular localization of the nanoparticles.
Mandatory Visualizations
Experimental Workflow for Performance Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Physical Characterizations, and Biocompatibility of Cationic Solid Lipid Nanoparticles in HCT-116 and 16-HBE Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Delivery of RNAi with Lipid-Based Nanoparticles | Annual Reviews [annualreviews.org]
- 9. Enhanced in vitro and in vivo therapeutic efficacy of codrug-loaded nanoparticles against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. Novel cationic lipid nanoparticles as an ophthalmic delivery system for multicomponent drugs: development, characterization, in vitro permeation, in vivo pharmacokinetic, and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Validating the Purity of Synthesized Laurylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of various analytical methods for validating the purity of Laurylamine hydrochloride (also known as dodecylamine (B51217) hydrochloride), complete with experimental protocols and supporting data.
This compound is a primary alkylamine salt with a wide range of applications, including as a surfactant and an intermediate in pharmaceutical synthesis. Its purity is paramount to ensure the desired chemical and physical properties, as well as to avoid the introduction of unwanted impurities in subsequent processes. The synthesis of this compound can result in residual starting materials or byproducts, necessitating robust analytical methods for their detection and quantification.
Comparison of Analytical Methodologies
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted. The following table summarizes the key characteristics of the most common analytical approaches.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| Non-Aqueous Potentiometric Titration | Acid-base titration in a non-aqueous solvent. The amine hydrochloride acts as a weak acid and is titrated with a strong base. | Quantitative purity (assay) of the amine salt. | High accuracy and precision for bulk purity determination; cost-effective. | Not suitable for identifying or quantifying individual impurities; less sensitive than chromatographic methods. | > 99.0 |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gas mobile phase. | Quantitative purity and impurity profile. | High resolution for volatile impurities; sensitive detection with FID or NPD.[1][2] | Requires derivatization of the amine to improve volatility and peak shape; thermal degradation of the sample is possible.[1] | > 97.0[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity and impurity profile. | Suitable for non-volatile impurities; high sensitivity with derivatization and fluorescence or UV detection.[4] | Often requires derivatization to introduce a chromophore for UV detection; can be more time-consuming than GC.[4] | > 99.0 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities; requires a high-purity reference standard for accurate quantification. | Qualitative |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups and confirmation of the salt form. | Fast and non-destructive; provides a unique fingerprint for the compound. | Not suitable for quantification of impurities; provides limited information on the nature of impurities. | Qualitative |
Experimental Workflows and Logical Relationships
The validation of synthesized this compound purity typically follows a logical workflow, starting with qualitative identification and followed by quantitative assessment of purity and impurities.
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
Detailed Experimental Protocols
Non-Aqueous Potentiometric Titration
Principle: This method is based on the titration of the weakly acidic this compound with a standardized strong base in a non-aqueous solvent. The endpoint is determined potentiometrically.
Apparatus:
-
Automatic titrator with a pH electrode
-
20 mL burette
-
100 mL titration vessel
-
Analytical balance
Reagents:
-
This compound sample
-
Glacial acetic acid (AR grade)
-
0.1 M Perchloric acid in glacial acetic acid (standardized)
-
0.1 M Sodium hydroxide (B78521) in methanol (B129727) (standardized)
-
Methanol (AR grade)
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into the titration vessel.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 M sodium hydroxide in methanol using the automatic titrator.
-
Record the volume of titrant at the equivalence point.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity of this compound using the following formula:
Gas Chromatography (GC) with Derivatization
Principle: To enhance volatility and improve chromatographic peak shape, this compound is derivatized to its trifluoroacetyl derivative before analysis by GC with a flame ionization detector (FID). [1] Apparatus:
-
Gas chromatograph with FID
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Vials and caps
Reagents:
-
This compound sample and reference standard
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Pyridine (AR grade)
Procedure:
-
Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of ethyl acetate and 100 µL of pyridine.
-
Add 200 µL of TFAA, cap the vial, and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with ethyl acetate to a suitable concentration.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
-
Analysis:
-
Inject the derivatized sample and a similarly prepared derivatized reference standard.
-
Identify the peak for the derivatized laurylamine by comparing the retention time with the standard.
-
Calculate the purity by area normalization or against the reference standard.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Principle: this compound lacks a strong chromophore for UV detection. Therefore, pre-column derivatization with a labeling agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is performed to enable sensitive fluorescence detection. [4] Apparatus:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Vials and caps
Reagents:
-
This compound sample and reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Derivatization:
-
Prepare a solution of the this compound sample in a mixture of acetonitrile and water.
-
In a vial, mix 100 µL of the sample solution with 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution, vortex, and let it react at room temperature for 10 minutes.
-
Add 100 µL of a quenching reagent (e.g., glycine (B1666218) solution) to react with excess FMOC-Cl.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the derivatized sample and a similarly prepared derivatized reference standard.
-
Identify the peak for the derivatized laurylamine by comparing the retention time with the standard.
-
Calculate the purity by area normalization or against the reference standard.
-
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
-
δ ~7.9 ppm (broad singlet, 3H): Protons of the ammonium (B1175870) group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.
-
δ ~2.7 ppm (triplet, 2H): Methylene (B1212753) protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~1.5 ppm (multiplet, 2H): Methylene protons in the β-position to the ammonium group.
-
δ ~1.25 ppm (broad multiplet, 18H): Methylene protons of the long alkyl chain.
-
δ ~0.85 ppm (triplet, 3H): Methyl protons at the end of the alkyl chain (-CH₃).
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show characteristic signals for the dodecyl chain:
-
δ ~39.5 ppm: Methylene carbon attached to the ammonium group (-CH₂-NH₃⁺).
-
δ ~31.3 ppm, ~28.7 ppm, ~28.3 ppm, ~26.2 ppm, ~22.1 ppm: Methylene carbons of the alkyl chain.
-
δ ~13.9 ppm: Methyl carbon at the end of the alkyl chain (-CH₃).
Impurities may be identified by the presence of additional peaks in the spectrum. For instance, unreacted dodecylamine would show a different chemical shift for the protons and carbon adjacent to the amine group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides confirmation of the presence of key functional groups and the formation of the hydrochloride salt.
Caption: Key absorption regions in the FTIR spectrum of this compound.
Interpretation of Key Peaks:
-
~3000-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). This is a key indicator of the hydrochloride salt formation.
-
~2920 cm⁻¹ and ~2850 cm⁻¹: These strong, sharp peaks correspond to the asymmetric and symmetric C-H stretching of the methylene (-CH₂) and methyl (-CH₃) groups in the long alkyl chain.
-
~1600-1500 cm⁻¹: This region contains the asymmetric and symmetric N-H bending vibrations of the ammonium group.
-
~1470 cm⁻¹: This peak is due to the C-H bending (scissoring) vibration of the methylene groups.
The absence of a sharp N-H stretching peak around 3300-3400 cm⁻¹ (characteristic of a primary amine) and the presence of the broad ammonium absorption confirm the formation of the hydrochloride salt.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted approach. While spectroscopic methods like NMR and FTIR are indispensable for structural confirmation, chromatographic techniques such as GC and HPLC are superior for the quantitative determination of purity and the profiling of impurities, especially at low levels. Non-aqueous potentiometric titration offers a reliable and cost-effective method for determining the overall assay of the bulk material. For comprehensive quality control, a combination of these methods is recommended to ensure the identity, purity, and quality of the synthesized this compound.
References
- 1. h-brs.de [h-brs.de]
- 2. Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Amine Collectors in Quartz Flotation: Laurylamine Hydrochloride vs. Alternatives
This guide provides an objective comparison of the effectiveness of Laurylamine hydrochloride (also known as dodecylamine (B51217) hydrochloride or DDA) with other amine collectors in the flotation of quartz. The performance of these collectors is evaluated based on experimental data from various studies, with a focus on mineral recovery. This document is intended for researchers, scientists, and mineral processing professionals.
Performance Comparison of Amine Collectors for Quartz Flotation
The selection of an appropriate amine collector for quartz flotation depends on various factors, including the desired mineral recovery, operating pH, and collector dosage. The following tables summarize the performance of this compound and other common amine collectors based on published experimental data. Due to variations in experimental conditions across different studies (e.g., particle size, conditioning time, flotation cell type), the data should be interpreted as indicative of collector performance rather than a direct one-to-one comparison under identical conditions.
Table 1: Performance of this compound (Dodecylamine Hydrochloride - DDA/DAH) in Quartz Flotation
| Collector Concentration | pH | Quartz Recovery (%) | Source |
| 8 x 10⁻⁴ mol/L | 10.1 | 93.71 | [1] |
| > 6 mg/L | 6-12 (optimal ~10) | Rapid increase | [2] |
| 1 x 10⁻⁵ mol/L | Natural (~6.3) | 7.4 | [3] |
| 1 x 10⁻³ mol/L | Natural (~6.3) | 65.4 | [3] |
| 4 x 10⁻⁴ mol/L | 9.0 | 79.52 | [4] |
Table 2: Performance of Ether Amine Collectors in Quartz Flotation
| Collector Type | Collector Concentration | pH | Quartz Recovery (%) | Source |
| Ether Monoamine (Flotigam®EDA) | 30 mg/dm³ | 10 | 97.1 | [4][5] |
| Ether Monoamine (Medium Chain) | 1 ppm | ~9 | Low (<20%) | [6] |
| Ether Monoamine (Medium Chain) | 3 ppm | ~9 | ~60 | [6] |
| Ether Diamine (Medium Chain) | 1 ppm | ~9 | ~80 | [6] |
| Ether Diamine (Medium Chain) | 3 ppm | ~9 | >90 | [6] |
| Modified Ether Amine (L0-503) | 4 x 10⁻⁴ mol/L | 9.0 | 93.2 | [4] |
Table 3: Performance of Other Amine Collectors in Silicate (B1173343) Flotation
| Collector Type | Mineral | Collector Concentration | pH | Recovery (%) | Source |
| Tallow (B1178427) Amine Acetate (B1210297) | Mica from Beryl | 300 g/t | 2.5 | Not specified | [2] |
| Tallow Amine Acetate | Kyanite | 230 g/t | Not specified | 96.5 (Grade) | [2] |
| Cocoamine (B1164934) | - | - | - | No specific data found for quartz flotation |
Summary of Findings:
-
This compound (DDA/DAH): This primary amine is a widely studied and effective collector for quartz. Its performance is highly dependent on concentration and pH, with optimal results typically achieved in alkaline conditions (around pH 10).[1][2]
-
Ether Amines: These collectors, particularly ether diamines, generally exhibit excellent performance, often at lower concentrations than primary amines.[6] Ether monoamines have been shown to be highly effective as well, with one study reporting over 97% quartz recovery.[4][5] The choice between ether monoamine and diamine may depend on the particle size of the quartz, with diamines being more effective for coarser particles and monoamines for finer particles.[7] Ether amines are often noted for their higher solubility and combined collector/frother properties.[5]
-
Tallow Amine: While specific data for quartz flotation is limited in the provided search results, tallow amine acetate has been effectively used for the flotation of other silicate minerals like mica and kyanite.[2]
-
Cocoamine: No specific experimental data for the flotation of quartz using cocoamine was found in the search results. However, it is generally listed as a cationic amine collector used for silica-containing ores.[6]
Experimental Protocols
To ensure a standardized comparison of collector effectiveness, a consistent experimental protocol is crucial. The following is a generalized methodology for a single-mineral flotation test based on common practices identified in the literature.
Standardized Protocol for Single-Mineral (Quartz) Flotation
-
Mineral Preparation:
-
High-purity quartz samples are crushed and ground.
-
The ground material is sieved to obtain a specific particle size fraction (e.g., -150 + 75 µm).
-
The sized quartz is washed with deionized water to remove fines and contaminants.
-
-
Pulp Preparation:
-
A specific mass of the prepared quartz (e.g., 2.0 g) is added to a flotation cell (e.g., a 100 mL Hallimond tube).
-
Deionized water is added to achieve a desired pulp density.
-
The pH of the pulp is adjusted to the target value using HCl or NaOH solutions and conditioned for a set time (e.g., 2 minutes).
-
-
Collector Conditioning:
-
The desired concentration of the amine collector is added to the pulp.
-
The pulp is conditioned with the collector for a specific duration (e.g., 3 minutes) to allow for collector adsorption onto the mineral surfaces.
-
-
Flotation:
-
Air or nitrogen is introduced at a constant flow rate (e.g., 40 mL/min) to generate bubbles.
-
The froth product (floated particles) is collected for a set period (e.g., 5 minutes).
-
-
Analysis:
-
Both the floated and non-floated (tailings) fractions are collected, dried, and weighed.
-
The flotation recovery is calculated as the mass percentage of the floated mineral relative to the total initial mass of the mineral.
-
Visualizing the Process and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different amine collectors in a laboratory setting.
Caption: Experimental workflow for collector evaluation.
Mechanism of Amine Collector Adsorption on Quartz
The effectiveness of amine collectors in quartz flotation is primarily due to their adsorption at the quartz-water interface, which renders the mineral surface hydrophobic. The following diagram illustrates the generalized mechanism.
Caption: Amine collector adsorption on quartz surface.
In aqueous solutions at neutral to alkaline pH, the surface of quartz is typically negatively charged due to the dissociation of silanol (B1196071) groups (Si-OH) to form Si-O⁻ sites. Amine collectors, which have a primary amine functional group, become protonated in water to form positively charged ammonium (B1175870) ions (R-NH₃⁺). The primary mechanism of adsorption is the electrostatic attraction between the positively charged amine head and the negatively charged quartz surface. Once adsorbed, the non-polar hydrocarbon tail (R) of the amine is oriented towards the aqueous phase, rendering the quartz surface hydrophobic and allowing it to attach to air bubbles and be recovered in the froth.
References
- 1. researchgate.net [researchgate.net]
- 2. ausimm.com [ausimm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. min-eng.com [min-eng.com]
- 6. US4725351A - Collecting agents for use in the froth flotation of silica-containing ores - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
advantages and disadvantages of using Laurylamine hydrochloride in nanoparticle synthesis
For researchers, scientists, and drug development professionals, the choice of a stabilizing agent is a critical juncture in the synthesis of nanoparticles, profoundly influencing their stability, morphology, and biocompatibility. Laurylamine hydrochloride, a cationic surfactant, presents a compelling option with a distinct set of advantages and disadvantages. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound's utility in nanoparticle synthesis stems from its dual functionality as both a stabilizing and capping agent. Its molecular structure, featuring a hydrophilic ammonium (B1175870) head and a hydrophobic lauryl (C12) tail, allows it to adsorb onto the nanoparticle surface, preventing aggregation and controlling growth. This guide will delve into the performance of this compound, contrasting it primarily with the widely used but often problematic cetyltrimethylammonium bromide (CTAB).
Performance Comparison: this compound vs. Alternatives
While direct, side-by-side quantitative comparisons in the literature are limited, we can infer the performance of this compound based on studies of structurally similar long-chain alkylamines and comparative data with other surfactants like CTAB and polyvinylpyrrolidone (B124986) (PVP).
Table 1: Quantitative Comparison of Surfactants in Nanoparticle Synthesis
| Parameter | This compound (Inferred) | Cetyltrimethylammonium Bromide (CTAB) | Polyvinylpyrrolidone (PVP) |
| Typical Nanoparticle Size | 10-100 nm (highly dependent on concentration) | 10-50 nm (effective for anisotropic shapes) | 10-200 nm |
| Zeta Potential | Positive | Strongly Positive (~+40 to +60 mV) | Near-neutral to slightly negative |
| Biocompatibility/Toxicity | Potentially lower toxicity than CTAB | High cytotoxicity, difficult to remove[1] | Generally considered biocompatible |
| Control over Morphology | Can influence spherical and potentially other morphologies | Excellent for anisotropic shapes (e.g., nanorods, nanostars)[1] | Typically yields spherical nanoparticles |
| Surface Functionalization | Primary amine group allows for covalent modification | Less straightforward for direct covalent linkage | Hydroxyl groups offer some functionalization potential |
| Stability Mechanism | Electrostatic and Steric Repulsion | Primarily Electrostatic Repulsion | Primarily Steric Hindrance |
In-Depth Analysis of Advantages and Disadvantages
Advantages of this compound
-
Potential for Reduced Cytotoxicity: A significant drawback of CTAB is its well-documented cytotoxicity, which can hinder biomedical applications. Primary amines like laurylamine are generally considered to be less toxic than the quaternary ammonium compounds of CTAB, offering a potentially more biocompatible alternative.
-
Facilitates Surface Functionalization: The primary amine group of laurylamine provides a reactive handle for the covalent attachment of targeting ligands, drugs, or other functional molecules. This is a distinct advantage for developing sophisticated drug delivery systems and diagnostic tools.
-
Effective Stabilization: The combination of electrostatic repulsion from the positively charged ammonium head and steric hindrance from the C12 alkyl chain provides robust stabilization, preventing nanoparticle aggregation. A sufficiently high positive zeta potential, typically greater than +30 mV, indicates good colloidal stability.[2]
-
Control Over Nanoparticle Growth: By varying the concentration of this compound, it is possible to control the final size of the nanoparticles. Higher concentrations generally lead to smaller nanoparticles due to more effective surface capping during nucleation and growth.
Disadvantages of this compound
-
Limited Efficacy for Anisotropic Morphologies: While this compound is effective for producing spherical nanoparticles, its ability to direct the growth of more complex, anisotropic shapes like nanorods or nanoprisms is less established compared to CTAB. The bilayer structure formed by CTAB on specific crystal faces is crucial for this anisotropic growth.[1]
-
Potential for Interference in Biological Assays: The positive surface charge imparted by this compound can lead to non-specific interactions with negatively charged biological components like cell membranes and proteins, which may interfere with certain biological assays or in vivo applications.
-
pH Sensitivity: The charge of the primary amine is pH-dependent. At high pH values, the amine group will be deprotonated, losing its positive charge and diminishing its ability to provide electrostatic stabilization.
Experimental Protocols
While specific protocols for gold and silver nanoparticle synthesis using this compound are not abundant in published literature, the following are adapted from established methods for similar long-chain alkylamine and carboxylic acid capping agents.
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (Adapted from Oleylamine Method)
Materials:
-
Gold(III) chloride (HAuCl₄) solution (10 mM)
-
This compound solution (0.1 M in deionized water)
-
Sodium borohydride (B1222165) (NaBH₄) solution (10 mM, freshly prepared in ice-cold deionized water)
-
Deionized water
Procedure:
-
In a clean glass flask, add 20 mL of deionized water and 1 mL of 10 mM HAuCl₄ solution.
-
With vigorous stirring, add a specific volume of 0.1 M this compound solution (e.g., 0.5 mL, the concentration can be varied to control particle size).
-
Continue stirring for 15 minutes to allow for the complexation of gold ions with the laurylamine.
-
Rapidly inject 0.6 mL of ice-cold 10 mM NaBH₄ solution into the mixture.
-
The solution color should change rapidly to a ruby-red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
Characterize the nanoparticles using UV-Vis spectroscopy (surface plasmon resonance peak around 520 nm), Dynamic Light Scattering (for size and zeta potential), and Transmission Electron Microscopy (for morphology).
Protocol 2: Synthesis of this compound-Capped Silver Nanoparticles (Adapted from Lauric Acid Method)
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (10 mM)
-
This compound solution (0.1 M in deionized water)
-
Sodium borohydride (NaBH₄) solution (10 mM, freshly prepared in ice-cold deionized water)
-
Deionized water
Procedure:
-
In a clean glass flask, add 20 mL of deionized water and 1 mL of 10 mM AgNO₃ solution.
-
With vigorous stirring, add a specific volume of 0.1 M this compound solution (e.g., 1.0 mL). The mass ratio of this compound to silver nitrate can be a critical parameter to control size and monodispersity.[3]
-
Stir the mixture for 20 minutes at room temperature.
-
Rapidly add 0.8 mL of ice-cold 10 mM NaBH₄ solution.
-
A color change to yellowish-brown will indicate the formation of silver nanoparticles.
-
Allow the reaction to proceed with stirring for 2 hours.
-
Characterize the synthesized nanoparticles using UV-Vis spectroscopy (surface plasmon resonance peak typically between 400-450 nm), DLS, and TEM.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the stabilization mechanism of this compound and a general experimental workflow.
Conclusion
This compound offers a promising alternative to conventional surfactants like CTAB in nanoparticle synthesis, particularly for applications where biocompatibility and surface functionalization are paramount. While it may not provide the same level of control over anisotropic growth, its potential for reduced toxicity and the presence of a reactive primary amine group make it a valuable tool in the nanoscientist's arsenal. The provided protocols, adapted from related systems, offer a starting point for the exploration and optimization of this compound-capped nanoparticles for a range of applications in drug delivery, diagnostics, and beyond. Further research directly comparing its performance with other surfactants under identical conditions will be crucial for fully elucidating its potential.
References
benchmark study of Laurylamine hydrochloride as a corrosion inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Laurylamine hydrochloride's performance as a corrosion inhibitor against other common alternatives. The data presented is sourced from peer-reviewed studies and standardized testing methodologies to ensure objectivity and reliability.
Performance Snapshot: this compound vs. Alternatives
This compound, also known as dodecylamine (B51217) hydrochloride, demonstrates significant efficacy as a corrosion inhibitor, particularly for carbon steel in acidic environments such as hydrochloric acid (HCl). Its primary mechanism of action involves the adsorption of the laurylammonium cation onto the metal surface, forming a protective hydrophobic film that impedes the corrosive process. The long alkyl chain of the laurylamine molecule contributes to a denser and more stable protective layer.
The following tables summarize the performance of this compound (dodecylamine) and its alternatives under various experimental conditions.
Table 1: Corrosion Inhibition Efficiency of Dodecylamine in 1M HCl on Carbon Steel (Weight Loss Method)
| Temperature (°C) | Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 40 | Blank | 1.356 | - | - |
| 100 | 0.945 | 30.3 | 0.30 | |
| 200 | 0.781 | 42.4 | 0.42 | |
| 300 | 0.679 | 49.9 | 0.49 | |
| 400 | 0.562 | 58.5 | 0.58 | |
| 500 | 0.422 | 68.8 | 0.68 | |
| 600 | 0.387 | 71.4 | 0.71 | |
| 50 | Blank | 2.458 | - | - |
| 100 | 1.893 | 23.0 | 0.23 | |
| 200 | 1.549 | 37.0 | 0.37 | |
| 300 | 1.254 | 49.0 | 0.49 | |
| 400 | 1.032 | 58.0 | 0.58 | |
| 500 | 0.811 | 67.0 | 0.67 | |
| 600 | 0.688 | 72.0 | 0.72 | |
| 60 | Blank | 4.215 | - | - |
| 100 | 3.456 | 18.0 | 0.18 | |
| 200 | 2.908 | 31.0 | 0.31 | |
| 300 | 2.445 | 42.0 | 0.42 | |
| 400 | 2.023 | 52.0 | 0.52 | |
| 500 | 1.644 | 61.0 | 0.61 | |
| 600 | 1.349 | 68.0 | 0.68 |
Table 2: Comparative Inhibition Efficiency of Dodecylamine and its Derivatives in HCl at 60°C
| Inhibitor | Concentration (ppm) | 1M HCl (%) | 4.1M HCl (%) | 7.7M HCl (%) |
| Dodecylamine | 400 | 72 | 68 | 45 |
| Monoamine A (derivative) | 400 | 95 | 92 | 98 |
| Monoamine C (derivative) | 400 | 91 | 85 | 65 |
| Diamine A (derivative) | 400 | 93 | 88 | 75 |
Table 3: Performance of Alternative Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Thiourea | Mild Steel | 1M HCl | 1000 mg/L | 25 | >90 | [1] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | [2][3] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | [2][3] |
| Benzotriazole (BTA) | Copper | Dilute Seawater | 1 mM | Ambient | 100 | [4] |
| Benzotriazole (BTA) | Copper | Deionized Water | >6 ppm | Ambient | >80 | [4] |
| Sodium Molybdate | AISI 410 Stainless Steel | Seawater | 250 ppm (+50 ppm Zn²⁺) | Ambient | 96 | |
| Sodium Molybdate | Carbon Steel | Natural Waters | ≥ 60 ppm | Ambient | >90 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Weight Loss Method (Gravimetric) - Based on ASTM G1 and D2688 Standards
Objective: To determine the average corrosion rate by measuring the mass loss of a metal coupon over a specific period.
Materials and Equipment:
-
Metal coupons (e.g., carbon steel) of known dimensions and surface area.
-
Corrosive solution (e.g., 1M HCl) with and without the inhibitor.
-
Thermostatically controlled water bath.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing papers (e.g., silicon carbide grits).
-
Cleaning solutions (e.g., acetone, distilled water, and appropriate pickling solution).
-
Glass hooks and beakers.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of grit papers, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Suspend the coupons in the corrosive solution (with and without inhibitor) using glass hooks in beakers. The beakers are then placed in a temperature-controlled water bath for a predetermined duration (e.g., 6 hours).
-
Cleaning: After the immersion period, retrieve the coupons, rinse with distilled water, and chemically clean them to remove corrosion products without affecting the base metal.
-
Final Weighing: Dry the cleaned coupons and re-weigh them accurately.
-
Calculation:
-
Corrosion Rate (CR): CR (mg/cm²·h) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP) - Based on ASTM G59 Standard
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on the anodic and cathodic reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample (e.g., carbon steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and mounting it in an electrode holder, exposing a known surface area.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Tafel Plot: Plot the logarithm of the measured current density (log i) versus the applied potential (E).
-
Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the protective inhibitor film on the metal surface.
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).
Procedure:
-
Cell Setup and Stabilization: Prepare and set up the three-electrode cell as described for the PDP measurements and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically plotted in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
Data Analysis:
-
The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).
-
The data is fitted to an equivalent electrical circuit model to extract parameters like R_ct and double-layer capacitance (C_dl).
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing Mechanisms and Workflows
To better understand the processes involved in corrosion inhibition and its evaluation, the following diagrams are provided.
Caption: Mechanism of corrosion inhibition by this compound.
Caption: General experimental workflow for evaluating corrosion inhibitors.
References
- 1. ijaet.org [ijaet.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.ampp.org [content.ampp.org]
cross-validation of experimental results using Laurylamine hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for experimental success. This guide provides a comparative analysis of Laurylamine Hydrochloride, also known as dodecylamine (B51217) hydrochloride, cross-validating its performance against common alternatives in key applications, supported by experimental data.
This compound is a cationic surfactant with a C12 alkyl chain. Its amphiphilic nature makes it a versatile tool in various research and development areas, primarily in nanoparticle synthesis and as an antimicrobial agent. This guide will delve into its performance in these applications, offering a clear comparison with other widely used alternatives.
Section 1: Application in Nanoparticle Synthesis
Laurylamine and its hydrochloride salt are frequently employed as capping or stabilizing agents in the synthesis of metallic nanoparticles. The primary amine group coordinates to the nanoparticle surface, while the hydrophobic dodecyl chain extends into the solvent, providing steric hindrance that prevents aggregation and controls particle size.
Performance Comparison: Dodecylamine vs. Alternatives
The choice of capping agent significantly influences the final characteristics of the synthesized nanoparticles, such as size, shape, and stability. Here, we compare dodecylamine with two other common capping agents: oleylamine (B85491) (an unsaturated primary amine) and cetyltrimethylammonium bromide (CTAB), a quaternary ammonium (B1175870) surfactant.
Table 1: Comparison of Capping Agents for Gold Nanoparticle (AuNP) Synthesis
| Parameter | Dodecylamine | Oleylamine | Cetyltrimethylammonium Bromide (CTAB) |
| Typical AuNP Size | ~2–10 nm[1] | 12.7 nm (with narrow size distribution)[2][3] | 10–50 nm (highly tunable) |
| Size Distribution | Monodisperse achievable[1] | Narrow (<10%)[2][3] | Generally monodisperse |
| Mechanism | Steric Stabilization | Steric Stabilization & π-orbital interaction | Electrostatic Stabilization & Shape-directing |
| Solvent System | Organic | Organic | Aqueous |
| Key Advantage | Produces very small nanoparticles.[1] | Excellent size and shape control.[2][3] | Gold standard for nanorod synthesis; works in aqueous media. |
| Key Disadvantage | Less effective for anisotropic shapes. | Requires higher temperatures. | High cytotoxicity, often requires ligand exchange for biological applications. |
Disclaimer: The data presented is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: Synthesis of Dodecylamine-Capped Palladium Nanoparticles
This protocol is adapted from a method for producing ultrasmall, monodisperse palladium nanoparticles.[2]
Materials:
-
Dichlorido(1,5-cyclooctadiene)palladium(II) (Palladium precursor)
-
Dodecylamine (Capping agent)
-
tert-Butylamine (B42293) borane (B79455) (Reducing agent)
-
Benzene (Solvent)
-
Argon gas supply
-
Schlenk line apparatus
Procedure:
-
Under an inert argon atmosphere using a Schlenk line, dissolve the palladium precursor and 5 equivalents of dodecylamine in dry benzene.
-
In a separate flask, prepare a solution of 10 equivalents of tert-butylamine borane in dry benzene.
-
Slowly add the reducing agent solution to the palladium precursor solution under vigorous stirring.
-
Allow the reaction to proceed for 2 hours at room temperature. The solution will turn dark, indicating nanoparticle formation.
-
Precipitate the nanoparticles by adding an excess of ethanol (B145695).
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with ethanol multiple times to remove unreacted precursors and excess capping agent.
-
Dry the final product under vacuum.
Workflow and Key Interactions
The synthesis process involves the reduction of a metal salt in the presence of the capping agent. The dodecylamine molecules then adsorb onto the surface of the newly formed metallic core, preventing further growth and aggregation.
Caption: Workflow for the synthesis of dodecylamine-capped nanoparticles.
Section 2: Application as an Antimicrobial Agent
Cationic surfactants, including this compound, are known for their antimicrobial properties. The positively charged ammonium group interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of cytoplasmic contents and eventual cell death.
Performance Comparison: this compound vs. Benzalkonium Chloride
Benzalkonium chloride is a widely used quaternary ammonium antiseptic. A direct, quantitative comparison of the antimicrobial efficacy of this compound against benzalkonium chloride is limited in publicly available literature. However, a qualitative comparison based on their chemical structures and the known activity of similar compounds can be made. Both possess a long hydrophobic alkyl chain that facilitates insertion into the bacterial membrane.
Table 2: Comparison of Antimicrobial Cationic Surfactants
| Feature | This compound | Benzalkonium Chloride (BKC) |
| Chemical Class | Primary Amine Salt | Quaternary Ammonium Compound |
| Mechanism of Action | Disruption of cell membrane integrity. | Disruption of cell membrane, inactivation of enzymes. |
| Antimicrobial Spectrum | Expected to be broad-spectrum. | Broad-spectrum (bacteria, fungi, viruses). |
| MIC vs. S. aureus | Data not readily available. | 0.5 - 2.0 µg/mL |
| MIC vs. E. coli | Data not readily available. | 16 - 128 µg/mL |
| Key Advantage | Simpler chemical structure. | Extensive history of use and documented efficacy. |
| Key Disadvantage | Lack of extensive, publicly available MIC data. | Can promote antibiotic resistance with sublethal exposure. |
Note: MIC (Minimum Inhibitory Concentration) values for Benzalkonium Chloride can vary significantly between studies and bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Dissolve this compound in sterile distilled water to create a concentrated stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution across the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Culture the test bacteria overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway: Mechanism of Cationic Surfactant Antimicrobial Action
The primary mechanism does not involve a classical signaling pathway but is a direct physicochemical interaction with the bacterial cell envelope.
Caption: Mechanism of bacterial cell membrane disruption by cationic surfactants.
Section 3: Cytotoxicity Profile
An important consideration for any compound used in biological systems, particularly in drug development, is its cytotoxicity. Cationic surfactants can disrupt mammalian cell membranes as well as bacterial ones, leading to potential toxicity.
Comparative Cytotoxicity
Experimental Protocol: L929 Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound on a fibroblast cell line.
Materials:
-
L929 mouse fibroblast cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 (the concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curve.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound is a valuable reagent for researchers, particularly in the fields of nanomaterial synthesis and antimicrobial research. In nanoparticle synthesis, it is effective for producing small, monodisperse particles in organic solvents, though alternatives like oleylamine may offer better control for certain applications. As an antimicrobial agent, its cationic nature suggests broad-spectrum activity, but a lack of comprehensive, publicly available data on its Minimum Inhibitory Concentrations against key pathogens makes direct comparison with established antiseptics like benzalkonium chloride challenging. As with all cationic surfactants, potential cytotoxicity must be carefully evaluated for any proposed biological application. Further cross-validation studies are warranted to fully delineate its performance characteristics against other industry-standard reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Laurylamine Hydrochloride for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of Laurylamine hydrochloride for in vivo studies. This compound, a cationic surfactant, is utilized in various industrial and pharmaceutical applications for its emulsifying and dispersing properties.[1] However, its suitability for in vivo applications necessitates a thorough evaluation of its potential toxicity. This guide compares this compound with alternative surfactant classes and provides detailed experimental protocols for key biocompatibility assays.
Quantitative Biocompatibility Data
Direct in vivo biocompatibility data for this compound is limited. The primary available toxicological endpoint is the median lethal dose (LD50) in a murine model. This data is presented in comparison to the general toxicity profiles of alternative surfactant classes.
Table 1: Acute Oral Toxicity of this compound
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mouse | Oral | 755 mg/kg | [1] |
Table 2: General Biocompatibility Comparison of Surfactant Classes
| Surfactant Class | Primary Mechanism of Toxicity | General Biocompatibility Profile | Examples |
| Cationic | Disruption of negatively charged cell membranes, leading to cell lysis and apoptosis.[2][3] | Generally considered the most toxic class of surfactants. Toxicity tends to increase with longer alkyl chain lengths.[4][5][6][7][8] | This compound, Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride |
| Anionic | Interaction with proteins and cell membranes. | Moderately toxic, generally less so than cationic surfactants.[5] | Sodium dodecyl sulfate (B86663) (SDS) |
| Non-ionic | Lower tendency to interact with cell membranes. | Generally considered biocompatible and are widely used in pharmaceutical formulations.[9][10][11][12][13][14] | Polysorbates (Tween series), Poloxamers |
| Zwitterionic (Amphoteric) | Possess both positive and negative charges, resulting in a net neutral charge and reduced interaction with cell membranes.[15] | Exhibit high biocompatibility and are often used in products requiring mildness.[15][16][17][18][19] | Cocamidopropyl betaine, Phospholipids |
Experimental Protocols
For a comprehensive assessment of the in vivo biocompatibility of this compound, a series of standardized assays should be conducted. Below are detailed methodologies for key experiments.
Acute Oral Toxicity Study (OECD Guideline 423)
This protocol is designed to assess the short-term toxicity of a substance following oral administration.[20][21][22]
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Materials:
-
This compound
-
Vehicle (e.g., water or corn oil)
-
Healthy, young adult laboratory rodents (rats are preferred)[23]
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Selection and Acclimation: Use a single sex (preferably females) of a standard laboratory strain. Animals should be acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: Prepare a stable formulation of this compound in the chosen vehicle. The concentration should be prepared shortly before administration.
-
Administration of Doses: Animals should be fasted overnight prior to dosing (with access to water).[23] The test substance is administered as a single oral dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[20][23]
-
Stepwise Dosing Procedure:
-
Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg, based on available information).
-
If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
-
If mortality occurs in the initial group, the test is repeated at a lower dose level (e.g., 50 mg/kg or 5 mg/kg) in a new group of 3 animals.
-
The decision to proceed to the next dose level is based on the number of mortalities observed within a specified timeframe (typically 24-48 hours).
-
-
Observation Period: Observe animals for a total of 14 days.[24] Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Data Analysis: The classification is determined by the dose level at which mortality is observed, following the GHS classification criteria.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27]
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a relevant cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., human fibroblasts, endothelial cells)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[26]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.[26]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[26]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Hemolysis Assay
This assay assesses the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[28]
Objective: To evaluate the hemolytic potential of this compound.
Materials:
-
This compound
-
Freshly collected animal or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (for positive control)[29]
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs several times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of this compound in PBS.
-
Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the different concentrations of this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of Triton X-100 to induce 100% hemolysis).[28][30]
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.[28]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the RBC pellet.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin released into the supernatant at 541 nm using a spectrophotometer.[30]
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Experimental Workflow for In Vivo Biocompatibility Assessment
Caption: Workflow for assessing in vivo biocompatibility.
Mechanism of Cationic Surfactant-Induced Cytotoxicity
Caption: Cationic surfactant cytotoxicity pathway.
Conclusion
The available data indicates that this compound, as a cationic surfactant, possesses a moderate level of acute oral toxicity. The general understanding of cationic surfactants suggests a potential for cytotoxicity through the disruption of cell membranes.[2] For in vivo applications, particularly in drug delivery and development, biocompatibility is paramount.
Alternatives such as non-ionic and zwitterionic surfactants generally exhibit superior biocompatibility profiles due to their reduced interaction with biological membranes.[9][10][11][12][13][14][15][16][17][18][19] Therefore, for sensitive in vivo applications, these alternatives should be strongly considered.
A comprehensive in vivo biocompatibility assessment of this compound would require further studies beyond acute oral toxicity, including evaluations of skin and eye irritation, sub-chronic toxicity, and histopathological analysis, following standardized protocols as outlined in this guide. Researchers should weigh the functional benefits of this compound against its potential toxicity and the availability of safer alternatives when considering its use in in vivo studies.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. researchgate.net [researchgate.net]
- 3. Cationic surfactants induce apoptosis in normal and cancer cells - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 4. Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bio-Based Cationic Surfactants from 5-(Hydroxymethyl)furfural for Antimicrobial Applications: The Role of Cationic Substitutes, Alkyl Chains, and Ester Linkages - Ananikov Lab [ananikovlab.ru]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemolytic and cellular toxicology of a sulfanilamide-based nonionic surfactant: a niosomal carrier for hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jchr.org [jchr.org]
- 15. zwitterco.com [zwitterco.com]
- 16. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Zwitterionic hydrogels: an in vivo implantation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. umwelt-online.de [umwelt-online.de]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. haemoscan.com [haemoscan.com]
- 29. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Hemolysis Assay [protocols.io]
Laurylamine Hydrochloride vs. Other Quaternary Ammonium Compounds: A Comparative Guide on Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of laurylamine hydrochloride against two other widely used quaternary ammonium (B1175870) compounds (QACs), benzalkonium chloride and cetylpyridinium (B1207926) chloride. The comparison is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants extensively utilized for their broad-spectrum antimicrobial properties. Their efficacy stems from the positively charged quaternary nitrogen atom, which interacts with and disrupts the negatively charged cell membranes of microorganisms, leading to cell lysis and death. While benzalkonium chloride and cetylpyridinium chloride are well-characterized QACs with a large body of supporting efficacy data, publicly available quantitative data on the antimicrobial activity of this compound is limited in the reviewed scientific literature. This guide summarizes the available data for all three compounds to provide a comparative overview.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table presents MIC values for benzalkonium chloride and cetylpyridinium chloride against a range of common pathogens. Due to the scarcity of specific MIC values for this compound in the available literature, a direct quantitative comparison is not fully possible at this time. Qualitative descriptions of its activity are included where available.
Data Presentation
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| This compound | Streptococcus mutans | Gram-positive Bacteria | Good activity noted | [1] |
| Various Bacteria | Bacteria | Bacteriostatic and bactericidal actions reported | [2] | |
| Benzalkonium Chloride | Staphylococcus aureus | Gram-positive Bacteria | ≤2 - 64 | [3] |
| Escherichia coli | Gram-negative Bacteria | 92 (for survival of adapted strain) | [4] | |
| Listeria monocytogenes | Gram-positive Bacteria | 0.25 - 20.00 | [5] | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Up to 1600 (for survival) | [4] | |
| Cetylpyridinium Chloride | Staphylococcus aureus | Gram-positive Bacteria | 8 - 32 | [6] |
| Escherichia coli | Gram-negative Bacteria | 32 - 256 | [6] | |
| Salmonella spp. | Gram-negative Bacteria | 8 - 256 | [6] | |
| Candida albicans | Fungus | 4 or 6 | [7] | |
| Candida glabrata | Fungus | 2 | [7] | |
| Candida krusei | Fungus | 2 | [7] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Mechanism of Action of Quaternary Ammonium Compounds
The fundamental antimicrobial mechanism of QACs, including this compound, benzalkonium chloride, and cetylpyridinium chloride, involves a multi-step process targeting the microbial cell envelope.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antimicrobial agent's potency and is typically determined using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. Control wells (no antimicrobial agent and no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Time-Kill Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism.
-
Preparation: Test tubes containing a suitable broth and the antimicrobial agent at various concentrations (often multiples of the MIC) are prepared.
-
Inoculation: A standardized suspension of the test microorganism is added to each tube to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. A growth control tube without the antimicrobial agent is also included.
-
Incubation and Sampling: The tubes are incubated at an appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.
-
Quantification: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colonies is counted to determine the number of viable microorganisms (CFU/mL) at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Conclusion
Benzalkonium chloride and cetylpyridinium chloride are effective broad-spectrum antimicrobial agents with substantial supporting data on their potency against a wide array of bacteria and fungi. This compound is also recognized for its antimicrobial properties; however, there is a notable lack of publicly available quantitative data, such as MIC values, to allow for a direct and comprehensive comparison with other QACs. Further research is warranted to fully elucidate the antimicrobial spectrum and potency of this compound to better position its potential applications in the fields of research, science, and drug development. Professionals are encouraged to consider the specific microbial targets and application environments when selecting an appropriate quaternary ammonium compound.
References
- 1. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bacteriostatic and bactericidal actions of laurylamine saccharinate against certain bacteria of the nasopharyngeal tract and other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine – Oriental Journal of Chemistry [orientjchem.org]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl trimethyl ammonium and N-(N, N-dimethylamino) Propyl Glucosylamine | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Laurylamine Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat laurylamine hydrochloride as a hazardous chemical waste. Direct disposal into sanitary sewers or general trash is strictly prohibited due to its toxicity to aquatic life. [1]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or contact with dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Body Protection | Lab coat | Protects skin from accidental spills.[1] |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of dust.[2] |
Step-by-Step Disposal Procedure
The mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3]
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from non-hazardous waste.[1]
-
It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] Do not mix with incompatible materials such as strong oxidizing agents.[2][3]
2. Container Management:
-
Use a designated, compatible, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[1]
-
The container must be kept securely closed except when adding waste and stored in a cool, well-ventilated area away from direct sunlight and heat sources.[3]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
4. Decontamination:
-
Surfaces and equipment contaminated with this compound should be decontaminated. One suggested method is to scrub the area with alcohol.[1]
-
All cleaning materials, such as contaminated wipes and gloves, must also be disposed of as hazardous waste.[1]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][6]
Hazard Profile for Disposal Considerations
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][7] |
| Aquatic Toxicity (Acute) | H400 | Very toxic to aquatic life.[8] |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[8] |
This data is synthesized from Safety Data Sheets and chemical databases.
Experimental Protocols
Waste Segregation and Storage Protocol:
-
Objective: To safely collect and store this compound waste prior to disposal.
-
Materials:
-
Designated HDPE hazardous waste container with a secure lid.
-
"Hazardous Waste" labels.
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
-
Procedure:
-
Don the appropriate PPE.
-
Perform all waste handling within a fume hood or a well-ventilated area to minimize inhalation exposure.[2]
-
Affix a "Hazardous Waste" label to a clean, dry HDPE container.
-
Fill in the generator information and the full chemical name "this compound."
-
Carefully place solid waste or pour liquid waste containing this compound into the container, avoiding splashes.
-
Securely close the container lid.
-
Store the container in a designated satellite accumulation area, segregated from incompatible materials.[9]
-
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
